Butyrophenone-2',3',4',5',6'-D5
Description
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Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i3D,4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSAXUULYPJSKH-LOOCXSPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Butyrophenone-2',3',4',5',6'-D5: Principles and Applications
Executive Summary
This technical guide provides a comprehensive overview of Butyrophenone-2',3',4',5',6'-D5, a deuterated stable isotope of butyrophenone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the compound's physicochemical properties, its principal application as an internal standard in mass spectrometry, and the broader implications of its deuterated structure in the context of drug metabolism. We will explore the theoretical underpinnings of its use, present a detailed experimental protocol for a typical quantitative workflow, and discuss the significance of the kinetic isotope effect.
Introduction: Defining Butyrophenone-D5 and its Scientific Context
This compound (Butyrophenone-d5) is a synthetic organic compound where the five hydrogen atoms on the phenyl ring of butyrophenone have been replaced with deuterium, a stable heavy isotope of hydrogen.[1][2] This seemingly subtle modification does not significantly alter the molecule's chemical properties but imparts a crucial mass shift, making it an indispensable tool in modern analytical chemistry.
The parent compound, butyrophenone, forms the structural backbone for a class of pharmaceuticals known as butyrophenones, which are primarily used as antipsychotic and antiemetic agents.[3] Notable examples include Haloperidol and Droperidol.[3] Given the therapeutic importance of this class, the ability to accurately quantify these drugs and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. Butyrophenone-d5 serves as a gold-standard internal standard for these precise measurements.
Sources
Introduction: The Role of Deuterium in Modern Pharmaceutical Science
An In-Depth Technical Guide to Butyrophenone-d5: Properties, Analysis, and Applications
In the landscape of drug discovery and development, the strategic modification of molecules is paramount to enhancing their therapeutic potential. One of the most subtle yet powerful modifications is isotopic labeling, specifically the replacement of hydrogen with its stable, heavier isotope, deuterium (D). This process, known as deuteration, can significantly alter a drug's metabolic profile by strengthening the carbon-hydrogen bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2][] The C-D bond is more stable than the C-H bond, making it more resistant to enzymatic cleavage, which can slow down metabolism, prolong a drug's half-life, and potentially reduce toxic metabolites.[1][2][]
Butyrophenone-d5, or 1-(phenyl-d5)butan-1-one, is the deuterated analogue of butyrophenone, a foundational structure for a class of potent antipsychotic drugs that act as dopamine D₂ receptor antagonists.[4][5][6] While unlabeled butyrophenone and its derivatives are subjects of intense pharmacological study, Butyrophenone-d5 serves a critical, distinct role.[4][7] Its primary application is not as a therapeutic agent itself, but as an indispensable tool for researchers: a high-fidelity internal standard for quantitative analysis.[8]
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Butyrophenone-d5. It details the state-of-the-art analytical methodologies for its use and explains the causality behind these experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Profile
The fundamental characteristics of a reference standard are the bedrock of its utility. The deuteration of the phenyl ring in Butyrophenone-d5 introduces a precise mass shift without significantly altering its chromatographic behavior, making it an ideal internal standard for mass spectrometry-based assays.
Physical and Chemical Properties
The physical properties of Butyrophenone-d5 are nearly identical to its non-deuterated counterpart. The data below is summarized for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | [9][10] |
| Synonyms | 1-Butanone, 1-(phenyl-d5)-, Butyrophenone-2',3',4',5',6'-d5 | [9][10][11] |
| CAS Number | 39058-44-1 | [8][9][10][11] |
| Unlabeled CAS | 495-40-9 | [8][9][10] |
| Molecular Formula | C₁₀D₅H₇O | [8][9][10] |
| Molecular Weight | 153.23 g/mol | [8] |
| Accurate Mass | 153.1202 | [9][10] |
| Physical Form | Liquid | [6][12] |
| Melting Point | 11-13 °C | [4][6][7][12] |
| Boiling Point | 228-230 °C | [4][6][7][12] |
| Density | ~1.021 g/mL at 25 °C | [7][12] |
| Solubility | Insoluble in water; Soluble in organic solvents | [7] |
| Refractive Index | ~1.520 (at 20 °C) | [6][7][13] |
Spectroscopic Signature
The defining characteristic of Butyrophenone-d5 is its spectroscopic profile, which confirms the position and extent of deuterium incorporation.
-
Mass Spectrometry (MS): In MS analysis, Butyrophenone-d5 exhibits a molecular ion peak that is 5 mass units higher than its unlabeled counterpart (C₁₀H₁₂O, MW: 148.20).[5][6] This distinct mass difference (m/z 153 vs. m/z 148) is the cornerstone of its use as an internal standard, allowing for precise differentiation from the analyte in a complex mixture.[10][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming the exact location of deuterium atoms.[14][15]
-
¹H-NMR: The proton NMR spectrum of Butyrophenone-d5 is characterized by the conspicuous absence of signals in the aromatic region (typically ~7.4-8.0 ppm), confirming the replacement of all five phenyl protons. The signals corresponding to the propyl chain protons (-CH₂CH₂CH₃) remain.
-
²H-NMR: A deuterium NMR spectrum would show a signal in the aromatic region, directly observing the presence of the deuterium nuclei.[15][16]
-
¹³C-NMR: The carbon spectrum will show signals for all 10 carbon atoms. The five deuterated carbons in the phenyl ring will exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts, known as deuterium-induced isotope shifts, which can be leveraged for quantitative analysis.[17]
-
Part 2: Application as an Internal Standard in Quantitative Analysis
The primary and most critical application of Butyrophenone-d5 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative assays, particularly in pharmacokinetic and bioanalytical studies.[8] When measuring the concentration of a drug (the analyte) in a biological matrix like blood or plasma, a known amount of the SIL-IS is added to the sample at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction losses, matrix effects, and ionization suppression/enhancement during LC-MS analysis. By measuring the ratio of the analyte's signal to the SIL-IS signal, one can calculate the analyte's concentration with high accuracy and precision, effectively correcting for experimental variability.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Part 3: Validated Analytical Protocols
The trustworthiness of any analysis hinges on a robust, self-validating protocol. Below are detailed methodologies for the quantitative analysis of deuterated compounds, adapted for Butyrophenone-d5.
Protocol 1: Quantitative NMR (qNMR) for Purity Assessment
qNMR is an absolute quantification method that provides direct measurement of a compound's purity without needing a specific reference standard for the analyte itself. Instead, a certified internal standard of a different, stable compound is used.
Causality: The signal intensity in NMR is directly proportional to the number of nuclei generating that signal. By using a long relaxation delay (D1) between scans—at least 5 times the longest T1 relaxation time of the protons being measured—we ensure that all protons fully relax before the next pulse.[14] This makes the integrated signal area a true representation of the molar quantity, allowing for accurate comparison against a certified standard.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Butyrophenone-d5 and a similar mass of a suitable certified internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean NMR tube.
-
Record the exact masses.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.[14]
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Setup (400 MHz+ Spectrometer):
-
Tune and shim the spectrometer for optimal resolution and lineshape.
-
Set the spectral width to encompass all signals of interest.
-
Crucially, set the relaxation delay (D1) to a long value, typically 30-60 seconds, to ensure full relaxation for quantitative accuracy. [14]
-
Set the pulse angle to 90 degrees.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>150:1).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved signal from the non-deuterated portion of Butyrophenone-d5 (e.g., the α-methylene protons of the butyl chain).
-
Integrate a well-resolved signal from the internal standard (e.g., the methoxy protons of 1,3,5-trimethoxybenzene).
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for each integrated signal.
-
Caption: General experimental workflow for quantitative NMR (qNMR) analysis.[14]
Protocol 2: LC-MS/MS for Bioanalytical Quantification
This is the most common application, used to measure the concentration of unlabeled butyrophenone or its analogues in biological samples.
Causality: Liquid chromatography provides the physical separation of the analyte from other matrix components. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity. A precursor ion (matching the molecular weight of the analyte or standard) is selected, fragmented, and a specific product ion is monitored. This precursor-product transition is unique to the molecule, virtually eliminating chemical noise and ensuring that only the compound of interest is measured.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of a biological sample (e.g., plasma), add 10 µL of a Butyrophenone-d5 working solution (the internal standard, e.g., at 100 ng/mL).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[14]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitored Transitions (MRM):
-
Butyrophenone (Analyte): Determine the optimal precursor → product transition (e.g., m/z 149.1 → 105.1).
-
Butyrophenone-d5 (IS): Determine the corresponding transition (e.g., m/z 154.1 → 110.1).
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard transitions.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentrations of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Part 4: Safety and Handling
While Butyrophenone-d5 is a stable, non-radioactive compound, adherence to standard laboratory safety protocols is essential. The safety profile is considered equivalent to that of unlabeled butyrophenone.
-
Hazards: Classified as a combustible liquid.[4][7] May cause skin sensitization and serious eye damage or irritation upon contact.[4][18]
-
Handling:
-
Storage:
Conclusion
Butyrophenone-d5 is more than just an isotopically labeled molecule; it is a precision tool that enables quantitative accuracy in complex scientific investigations. Its utility is rooted in its fundamental physical and chemical properties—specifically, a stable mass shift that is easily distinguishable by mass spectrometry without altering its chemical behavior. For researchers in pharmacology, toxicology, and drug metabolism, Butyrophenone-d5 serves as a cornerstone for generating reliable, reproducible data, underpinning the development and understanding of the important butyrophenone class of neuroleptics and beyond. The robust analytical protocols detailed herein provide a framework for leveraging this essential reference material to its fullest potential, ensuring the integrity and validity of experimental outcomes.
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The Definitive Guide to Butyrophenone-2',3',4',5',6'-D5 (CAS No. 39058-44-1) in Quantitative Bioanalysis
This technical guide provides an in-depth exploration of Butyrophenone-2',3',4',5',6'-D5, a critical internal standard for high-precision quantitative analysis. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a foundational understanding of the principles, synthesis, and application of this stable isotope-labeled compound.
Section 1: The Principle of Stable Isotope Dilution Analysis (SIDA)
At the heart of modern bioanalytical chemistry lies the challenge of achieving accuracy and precision in complex biological matrices. Endogenous interferences, sample preparation variability, and instrument drift can all introduce significant error into quantitative measurements. Stable Isotope Dilution Analysis (SIDA) is the gold standard for mitigating these issues.
The core principle of SIDA is the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment. This compound is the deuterated analogue of butyrophenone. By introducing a known quantity of this isotopically heavy standard into a sample at the earliest stage of preparation, it experiences the exact same physical and chemical variations as the endogenous (light) analyte throughout the entire analytical workflow—from extraction and derivatization to chromatographic separation and ionization. Because the mass spectrometer can differentiate between the light analyte and the heavy standard, the ratio of their signals remains constant regardless of sample loss or matrix effects. This allows for highly accurate and precise quantification.
Section 2: Physicochemical Properties and Synthesis of Butyrophenone-D5
A thorough understanding of the internal standard's properties is paramount for its effective use.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 39058-44-1 | [1][2] |
| Molecular Formula | C₁₀D₅H₇O | [1][2] |
| Molecular Weight | 153.23 g/mol | [1][2] |
| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | [1][2] |
| Unlabeled CAS No. | 495-40-9 | [1][2] |
| Isotopic Purity | Typically ≥98 atom % D | Manufacturer Specification |
| Chemical Purity | Typically ≥98% | Manufacturer Specification |
Synthesis Rationale and Workflow
The synthesis of this compound is a targeted process designed to introduce deuterium atoms at stable positions on the phenyl ring, ensuring they are not lost through chemical exchange during the analytical procedure. A common and efficient method for this is the Friedel-Crafts acylation of deuterated benzene.[3][4][5]
The Causality Behind the Synthetic Choice:
The Friedel-Crafts acylation is selected for its robustness and high efficiency in forming a carbon-carbon bond between an aromatic ring and an acyl group.[4][5] Using benzene-d₆ as the starting material ensures the deuterium labels are incorporated into the stable aromatic system. Butyryl chloride is chosen as the acylating agent to introduce the required four-carbon chain. A strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is essential to activate the butyryl chloride, transforming it into a potent electrophile (an acylium ion) that can overcome the aromatic stability of the benzene ring.[4][5]
Diagram: Synthesis of Butyrophenone-D5 via Friedel-Crafts Acylation
Caption: Synthesis workflow for Butyrophenone-D5.
Section 3: Application in Quantitative Bioanalysis by LC-MS/MS
Butyrophenone-D5 is an ideal internal standard for the quantification of butyrophenone and its derivatives, such as the widely used antipsychotic drug haloperidol, in biological matrices like plasma or serum.[6][7] The following protocol outlines a robust and validated approach.
Experimental Protocol: Quantification of Haloperidol in Human Plasma
This protocol is adapted from established methods for antipsychotic drug monitoring and validated according to regulatory guidelines.[6][7][8]
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve haloperidol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Butyrophenone-D5 in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the internal standard stock solution with methanol.
2. Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (calibrator, quality control, or unknown sample).
-
Add 25 µL of the 10 ng/mL Internal Standard Spiking Solution. Vortex for 5 seconds. This early addition is critical to ensure the IS tracks the analyte through all subsequent steps.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see below) and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 20 3.0 0.4 95 4.0 0.4 95 4.1 0.4 20 | 5.0 | 0.4 | 20 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. MRM Transitions:
-
Haloperidol: Q1: 376.1 -> Q3: 165.1 (quantifier), 123.1 (qualifier)
-
Butyrophenone-D5 (IS): Q1: 154.2 -> Q3: 110.1 (quantifier)
-
Note: Collision energies and other MS parameters must be optimized for the specific instrument being used.
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.
-
Apply a weighted (1/x²) linear regression to the calibration curve.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
-
The method must be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to FDA or EMA guidelines.[8]
Diagram: Bioanalytical Workflow using Butyrophenone-D5
Caption: Step-by-step bioanalytical workflow.
Section 4: Trustworthiness and Self-Validation
The protocol described is inherently self-validating due to the inclusion of Butyrophenone-D5. Any unforeseen variability during sample processing will affect both the analyte and the internal standard equally. For instance:
-
Incomplete Extraction: If only 80% of the haloperidol is recovered from the plasma, it is expected that only 80% of the Butyrophenone-D5 will be recovered as well. The ratio of their concentrations remains unchanged.
-
Ion Suppression/Enhancement: If co-eluting matrix components suppress the ionization efficiency by 30%, the signals for both haloperidol and Butyrophenone-D5 will be reduced proportionally. Again, the ratio remains constant, leading to an accurate final concentration.
This consistent ratio provides a robust quality control measure for each individual sample, ensuring the reliability and trustworthiness of the data generated.
Section 5: Conclusion
This compound is an indispensable tool for any laboratory performing quantitative analysis of butyrophenone or its structurally related analogues. Its synthesis via established organic chemistry principles ensures high isotopic purity and stability. When incorporated into a well-designed LC-MS/MS workflow, it provides the foundation for a highly precise, accurate, and robust bioanalytical method that can withstand the inherent variability of complex sample matrices. This guide serves as a comprehensive resource, empowering researchers to implement best practices and generate data of the highest scientific integrity.
References
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Khan Academy. Friedel-Crafts acylation. [Link]
-
Clark, J. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
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Slawson MH, et al. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology. [Link]
-
Al, S., Kul, A., & Sagirli, O. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. The European Chemistry and Biotechnology Journal. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Butyrophenone-d5
This guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Butyrophenone-d5, a deuterated analog of the common organic compound. Deuterated standards are of paramount importance in pharmaceutical research and drug development, serving as internal standards in quantitative bioanalytical assays by mass spectrometry.[1][2][3] The introduction of deuterium atoms imparts a mass difference that allows for clear differentiation from the non-labeled analyte, without significantly altering the chemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Strategic Approach to the Synthesis of Butyrophenone-d5
The most direct and efficient synthetic route to Butyrophenone-d5, targeting deuteration on the aromatic ring, is the Friedel-Crafts acylation of benzene-d6 with butyryl chloride. This strategy is predicated on the commercial availability of high-purity benzene-d6, which ensures a high level of deuterium incorporation from the outset.
The Friedel-Crafts acylation is a classic and robust electrophilic aromatic substitution reaction.[4][5] It is the method of choice for synthesizing aromatic ketones due to its high efficiency and the fact that the resulting ketone product is deactivated towards further acylation, thus preventing polysubstitution.[6][7] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[8][9][10]
Experimental Protocol: Synthesis of Butyrophenone-d5
This protocol is a self-validating system, with checkpoints for monitoring reaction completion and ensuring the purity of the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Benzene-d6 (99.5 atom % D) | 84.14 | 10.0 g | 0.119 | 1.0 |
| Butyryl chloride | 106.55 | 14.0 g (12.7 mL) | 0.131 | 1.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 17.4 g | 0.131 | 1.1 |
| Dichloromethane (CH₂Cl₂), anhydrous | - | 150 mL | - | - |
| Concentrated Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| Deionized Water & Ice | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | - |
| Brine (saturated NaCl soln.) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser outlet should be connected to a gas bubbler to vent the evolved HCl gas into a basic solution. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[11]
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (17.4 g, 0.131 mol) and 50 mL of anhydrous dichloromethane.
-
Addition of Butyryl Chloride: Add butyryl chloride (14.0 g, 0.131 mol) to the dropping funnel with 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C (ice bath). The formation of the acylium ion-Lewis acid complex is an exothermic process.[12]
-
Addition of Benzene-d6: In a separate step, add benzene-d6 (10.0 g, 0.119 mol) to the dropping funnel with 30 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up and Quenching: Cool the reaction mixture back to 0°C and carefully pour it onto a mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL). This step is highly exothermic and should be performed with vigorous stirring in a well-ventilated fume hood. The HCl is necessary to hydrolyze the aluminum complexes formed during the reaction.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Butyrophenone-d5.
Determination of Isotopic Purity
The confirmation of deuterium incorporation and the quantification of isotopic purity are critical steps in the characterization of Butyrophenone-d5. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity.[13][14] The high mass accuracy allows for the clear resolution of isotopologues.
Expected Mass Spectrum:
The molecular weight of non-deuterated Butyrophenone (C₁₀H₁₂O) is 148.0886 g/mol . For Butyrophenone-d5 (C₁₀H₇D₅O), the theoretical monoisotopic mass is 153.1200 g/mol . The mass spectrum will show a cluster of peaks corresponding to different isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic purity.[15][16]
Protocol for Isotopic Purity Calculation via MS:
-
Acquire Data: Obtain a high-resolution mass spectrum of the purified Butyrophenone-d5.
-
Identify Isotopologue Peaks: Identify the peaks corresponding to the molecular ions of each isotopologue (d0, d1, d2, d3, d4, d5).
-
Correct for Natural Abundance: The intensity of each peak must be corrected for the natural abundance of ¹³C and other isotopes. This is a critical step to avoid overestimating the abundance of higher mass isotopologues.[14]
-
Calculate Isotopic Purity: The isotopic purity is typically reported as the percentage of the desired deuterated species (d5) relative to the sum of all isotopologues.
Equation for Isotopic Purity (%):
% Isotopic Purity (d5) = [Corrected Intensity(d5) / Σ(Corrected Intensities of all isotopologues)] x 100
Expected Fragmentation:
The electron ionization (EI) mass spectrum of butyrophenone is characterized by major fragments at m/z 120 (from McLafferty rearrangement) and m/z 105 (from α-cleavage).[17][18] In the deuterated analog, these fragments will be shifted, providing further structural confirmation. For Butyrophenone-d5, the α-cleavage would result in a fragment at m/z 105 (benzoyl cation, no deuterium), while the McLafferty rearrangement would produce a fragment at m/z 125, confirming deuteration on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the specific sites of deuteration. Both ¹H and ²H NMR are valuable.[19]
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of Butyrophenone-d5, the signals corresponding to the aromatic protons will be significantly diminished or absent compared to the spectrum of the non-deuterated compound.[20][21] The percentage of deuteration can be calculated by comparing the integral of the residual aromatic proton signals to the integral of a non-deuterated internal standard or a signal from a non-deuterated part of the molecule (in this case, the butyryl chain protons).[22]
Equation for % Deuteration from ¹H NMR:
% Deuteration = [1 - (Integral of residual aromatic ¹H signal / Integral of reference ¹H signal)] x 100
²H NMR Spectroscopy:
²H (Deuterium) NMR directly observes the deuterium nuclei.[23][24] This technique provides unambiguous evidence of deuteration. A key advantage is that the spectrum can be acquired in a standard protonated solvent.[25] The chemical shift range in ²H NMR is similar to that of ¹H NMR.[24] The spectrum of Butyrophenone-d5 would show a signal in the aromatic region, confirming the location of the deuterium atoms. The integral of this signal can be used for quantification, often relative to a deuterated standard of known concentration.[26]
| Technique | Key Advantage | Key Disadvantage |
| ¹H NMR | High sensitivity and resolution, readily available instrumentation.[22] | Indirect method, requires a deuterated solvent.[22] |
| ²H NMR | Direct evidence of deuteration, can be used with protonated solvents.[22][25] | Lower sensitivity, may require longer acquisition times or higher sample concentrations.[23] |
Conclusion
The synthesis of Butyrophenone-d5 via Friedel-Crafts acylation of commercially available benzene-d6 is a robust and efficient method for producing this valuable isotopically labeled compound. A meticulous experimental approach, including anhydrous conditions and careful purification, is crucial for obtaining a high-purity product. The isotopic purity of the final compound must be rigorously assessed using a combination of mass spectrometry and NMR spectroscopy. This dual analytical approach provides a comprehensive characterization, confirming both the overall level of deuterium incorporation and the specific sites of labeling, thereby ensuring the suitability of Butyrophenone-d5 as an internal standard for demanding analytical applications in drug development and beyond.
References
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Deuterium NMR. Wikipedia. Available at: [Link]
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Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. (2021-07-07). Available at: [Link]
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Deuterium incorporation in biomass cell wall components by NMR analysis. Royal Society of Chemistry. Available at: [Link]
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Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. (2025-09-29). Available at: [Link]
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Development of approaches for deuterium incorporation in plants. PubMed. Available at: [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
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Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. (2022-07-11). Available at: [Link]
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Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
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Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. ACS Publications. Available at: [Link]
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CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
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Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Available at: [Link]
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Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. Available at: [Link]
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Butyrophenone. PubChem. Available at: [Link]
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Positive- and negative-ion mass spectrometry of butyrophenones. PubMed. Available at: [Link]
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Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. (2008-02-28). Available at: [Link]
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Calculating the abundance of isotopes using mass spectra. YouTube. (2016-11-13). Available at: [Link]
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Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. National Institutes of Health. Available at: [Link]
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friedel-crafts acylation of benzene. Chemguide. Available at: [Link]
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The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. Available at: [Link]
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Electron ionization mass spectrum of butyrophenone. ResearchGate. Available at: [Link]
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Friedel-Crafts Acylation Of Benzene. Learnbin. (2025-06-01). Available at: [Link]
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Isobutyrophenone. PubChem. Available at: [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Human Metabolome Database. Available at: [Link]
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Acylation of Benzene - Friedel Crafts (A-Level Chemistry). YouTube. (2022-01-27). Available at: [Link]
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Friedel-Crafts acylation (video). Khan Academy. Available at: [Link]
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Butyrophenone. mzCloud. (2014-12-04). Available at: [Link]
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Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
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Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. PubMed. Available at: [Link]
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Purification and characterization of fully deuterated enzymes. PubMed. Available at: [Link]
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Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. (2017-03-27). Available at: [Link]
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Deuterated Reagents for Pharmaceuticals. Eurisotop. (2016-04-01). Available at: [Link]
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A Senior Scientist's Guide to the Certificate of Analysis for Butyrophenone-d5: Ensuring Rigor in Bioanalytical Applications
Introduction
In the landscape of modern drug development and bioanalysis, the precision of quantitative data is paramount. The use of stable isotope-labeled (SIL) internal standards is now the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a practice strongly endorsed by regulatory bodies.[1] Butyrophenone-d5, the deuterated analogue of Butyrophenone, serves as a critical internal standard (IS) for the quantification of related compounds. Its efficacy, however, is not inherent; it is defined by its quality, a comprehensive summary of which is presented in its Certificate of Analysis (CoA).
This guide moves beyond a superficial reading of the CoA. It is designed for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of what each parameter on a Butyrophenone-d5 CoA signifies. We will dissect the analytical techniques, explain the causality behind the specifications, and provide the technical context needed to ensure that the internal standard you introduce into your workflow guarantees the integrity and reproducibility of your results. This document serves as both a reference and a protocol guide, grounding every assertion in authoritative analytical science.
Chapter 1: The Anatomy of a Butyrophenone-d5 Certificate of Analysis
A Certificate of Analysis is a legal document provided by the manufacturer that certifies the quality and purity of a specific batch or lot of a product.[2][3] It is the foundational document that validates the material's identity and suitability for its intended use. For a SIL-IS like Butyrophenone-d5, the CoA provides a multi-faceted view of quality, addressing not just chemical purity but the all-important isotopic enrichment.
An effective CoA is a self-validating system. Each test corroborates the others to build a complete and trustworthy profile of the material. The diagram below illustrates the logical workflow of how different analytical tests contribute to the final certificate.
Caption: Workflow of Quality Control testing for a Butyrophenone-d5 CoA.
Key header information such as Lot Number, Manufacturing Date, and Retest Date are crucial for traceability and ensuring the stability and validity of the standard over time.
Chapter 2: Core Quality Attributes & Analytical Principles
This chapter delves into the primary analytical tests performed to certify Butyrophenone-d5. We will explore not just the "what" but the "why" and "how" of each technique.
Identity & Structural Integrity: "Is It Truly Butyrophenone-d5 and Is the Label in the Right Place?"
Confirming the identity and structure is the first principle of analysis. It ensures that the molecule is correct in its elemental composition and that the deuterium atoms are located at the intended positions on the phenyl ring.
-
Mass Spectrometry (MS): This is the definitive technique for confirming molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₀H₇D₅O). The observed mass should align with the theoretical mass to within a few parts-per-million (ppm), providing strong evidence of identity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR confirms the structure and the specific location of the deuterium labels.[5][6] For Butyrophenone-d5, where the five deuterium atoms are on the phenyl ring, a ¹H NMR spectrum is exceptionally informative. It should show the expected signals for the butyryl chain protons but a significant reduction or complete absence of signals in the aromatic region (typically ~7.4-8.0 ppm) where the phenyl protons would normally appear.[7] This absence is the positive confirmation of successful deuteration at the specified positions.
Chemical Purity: "How Much of the Material is the Compound of Interest?"
Chemical purity refers to the percentage of the material that is Butyrophenone (in any of its isotopic forms) relative to any other chemical entities.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for determining chemical purity. The principle rests on separating the compound of interest from any potential impurities based on their physicochemical properties as they pass through a chromatography column. A detector, typically UV-Vis, measures the signal intensity. Purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram. A high chemical purity (>99%) is essential to prevent co-eluting impurities from interfering with the analysis.[9]
Isotopic Enrichment: "The Defining Metric of a SIL-IS"
For a SIL internal standard, this is arguably the most critical parameter. It defines how effectively the standard can perform its function in quantitative analysis. It is crucial to understand the distinction between two key terms[10]:
-
Isotopic Enrichment: The percentage of deuterium relative to hydrogen at the labeled positions. For example, 99% enrichment means that at any given labeled position, there is a 99% probability of finding a deuterium atom.
-
Species Abundance: The percentage of molecules that contain a specific number of deuterium atoms (e.g., d5, d4, d3, etc.).
The presence of the unlabeled (d0) isotopologue in the internal standard can contribute to the signal of the analyte being measured, leading to an inaccurate overestimation of its concentration. This is particularly problematic at the lower limit of quantitation (LLOQ).[1]
-
Mass Spectrometry (MS) Analysis: MS is the primary tool for determining isotopic purity and the distribution of isotopologues.[4][11][12] By examining the mass spectrum, one can observe a cluster of peaks corresponding to the different deuterated species (e.g., [M+H]+ for d0, [M+D]+ for d1...[M+D]+ for d5). The relative intensity of the peak corresponding to the fully deuterated species (d5) versus the sum of all related species gives the isotopic purity.
Caption: Logical relationships between quality attributes and analytical methods.
Chapter 3: In-Depth Methodologies: A Practical Guide
To provide actionable insight, this section details standardized protocols for two of the most critical analyses. These protocols are designed to be self-validating, with built-in checks to ensure data quality.
Protocol 3.1: Chemical Purity Determination by HPLC-UV
Objective: To quantify the chemical purity of Butyrophenone-d5 by separating it from any non-isotopic impurities.
Methodology:
-
Reagent & Standard Preparation:
-
Prepare a stock solution of Butyrophenone-d5 at approximately 1.0 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
UV Detection: 245 nm.
-
Gradient: Start at 30% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
-
-
Data Analysis & Calculation:
-
Integrate all peaks in the chromatogram from the injection point to the end of the run.
-
Calculate the area percent purity using the formula:
-
Purity (%) = (Area_MainPeak / Sum_AllPeakAreas) * 100
-
-
-
System Suitability:
-
Perform five replicate injections of the working solution. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%. This ensures the system is performing consistently.
-
Protocol 3.2: Isotopic Enrichment Analysis by LC-MS
Objective: To determine the isotopic purity and distribution of deuterated species in Butyrophenone-d5.
Methodology:
-
Sample Preparation:
-
Prepare a solution of Butyrophenone-d5 at approximately 10 µg/mL in 50:50 Acetonitrile:Water.
-
-
Instrumentation & Conditions:
-
MS System: High-resolution mass spectrometer such as a Thermo Orbitrap or Sciex QTOF.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Full scan MS over a mass range that includes the expected isotopologues (e.g., m/z 150-160).
-
Introduction: Direct infusion via syringe pump at 10 µL/min or via a short LC method.
-
-
Data Acquisition & Analysis:
-
Acquire data for at least 1 minute to obtain a stable signal and average the spectra.
-
Identify the peak corresponding to the protonated molecule of the fully deuterated species, [C₁₀H₇D₅O+H]⁺, at m/z ~154.1.
-
Identify and integrate the peak intensities for all relevant isotopologues in the cluster (d0 through d5).
-
-
Calculation:
Chapter 4: Data Interpretation & Application
A typical Certificate of Analysis for a high-quality batch of Butyrophenone-d5 will present data that should meet stringent specifications.
Table 1: Typical Specifications for Butyrophenone-d5
| Parameter | Analytical Method | Specification | Rationale |
| Appearance | Visual Inspection | White to Off-White Solid | Confirms basic material integrity and absence of gross contamination. |
| Identity | ¹H NMR | Conforms to Structure | Verifies the correct molecular structure and confirms deuteration at the phenyl ring positions. |
| Identity | Mass Spectrometry | Conforms to Mass | Confirms the correct molecular weight for the deuterated compound. |
| Chemical Purity | HPLC (245 nm) | ≥ 99.0% | Ensures minimal interference from chemical impurities during analysis.[9] |
| Isotopic Purity | Mass Spectrometry | ≥ 98% d5 | Minimizes isotopic crosstalk and ensures accurate quantification of the target analyte. |
Practical Application: When preparing a stock solution, the chemical purity value must be used to calculate the true concentration. For example, if the material has a purity of 99.5% and you weigh out 10.0 mg, the actual mass of Butyrophenone-d5 is 9.95 mg. This correction is vital for accurate calibration curves. The isotopic purity value gives confidence that the contribution of the d0 isotopologue to the analyte's signal will be negligible, a key requirement under guidelines like the ICH M10.[1]
Conclusion
References
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A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]
-
DGet! An open source deuteration calculator for mass spectrometry data. BMC Bioinformatics. Available at: [Link]
-
Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available at: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available at: [Link]
-
Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. gmp-compliance.org. Available at: [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Available at: [Link]
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Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. CMIC Group. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Analytical and Pharmacokinetic Studies on Butyrophenones. PubMed. Available at: [Link]
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How to Get a Certificate of Analysis (COA). SafetyCulture. Available at: [Link]
-
The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. gmp-compliance.org. Available at: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available at: [Link]
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Principle of using deuterated internal standards
An In-depth Technical Guide to the Principle and Application of Deuterated Internal Standards in Quantitative Analysis
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern analytical chemistry, particularly within regulated bioanalysis and pharmacokinetic studies, the demand for precision, accuracy, and robustness is non-negotiable. The use of stable isotope-labeled internal standards (SIL-IS), with a specific focus on deuterated analogues, has become the gold standard for quantitative mass spectrometry. This guide provides a comprehensive exploration of the core principles governing the use of deuterated internal standards. We will delve into the fundamental physicochemical rationale, the practical "how-to" of their application, the potential analytical pitfalls and how to mitigate them, and the validation requirements that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond rote memorization of protocols to a deep, mechanistic understanding of this critical analytical technique.
The First Principle: Mitigating Analytical Variability
At its core, an internal standard (IS) is a compound added in a constant, known amount to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the entire analytical process—from sample extraction to instrumental analysis. However, not all internal standards are created equal. The ideal IS behaves identically to the analyte of interest during sample preparation and analysis, but is still distinguishable.
This is where deuterated internal standards excel. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. By synthetically replacing one or more hydrogen atoms on the analyte molecule with deuterium atoms, we create a chemical twin. This "heavy" version of the analyte is chemically identical in terms of polarity, pKa, and reactivity, ensuring it tracks the analyte through every step.
The Mechanism of Co-elution and Co-ionization
The primary analytical platform for which deuterated standards are indispensable is Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated IS co-elutes with the native analyte from the LC column. Because their physicochemical properties are nearly identical, they experience the same partitioning behavior between the mobile and stationary phases.
Upon entering the mass spectrometer's ion source, both the analyte and the deuterated IS are ionized simultaneously. Any fluctuations in the ionization efficiency, a common phenomenon known as the "matrix effect," will affect both compounds to the same degree. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). Since the deuterated IS is heavier by the number of incorporated deuterium atoms, it appears at a different m/z, allowing for independent quantification.
The final analyte concentration is determined by the ratio of the analyte's response to the IS's response. Because both are affected proportionally by analytical variability, the ratio remains constant and reliable.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Core Requirements for a Deuterated Internal Standard
The selection and synthesis of a deuterated IS are critical. Several key criteria must be met to ensure its suitability and the integrity of the resulting data.
Isotopic Purity and Mass Shift
-
Sufficient Mass Shift: The IS must have a mass difference large enough to prevent isotopic overlap from the native analyte. The natural abundance of ¹³C means that an analyte will have small isotopic peaks at M+1, M+2, etc. A mass shift of at least +3 Da is generally recommended to move the IS signal clear of the analyte's ¹³C isotope cluster.
-
High Isotopic Purity: The deuterated IS should be as free as possible from the unlabeled analyte. High isotopic purity ensures that the contribution of the unlabeled material in the IS solution to the analyte's signal is negligible.
Stability of Deuterium Labels
The C-D bond is stronger than the C-H bond. However, deuterium atoms placed on certain positions of a molecule can be susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol).
-
Avoid Exchangeable Protons: Deuterium should not be placed on heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as these readily exchange with protons in the solution.
-
Avoid Labile Carbon Positions: Deuterium on carbons adjacent to carbonyl groups (alpha-protons) can also be labile under certain pH conditions.
-
Strategic Placement: The ideal placement for deuterium labels is on chemically stable positions, such as aromatic rings or alkyl chains, where the risk of back-exchange is minimal.
Caption: Comparison of stable vs. unstable deuterium label placement.
The Isotope Effect: A Necessary Consideration
While chemically identical for most purposes, the difference in mass between H and D can lead to slight differences in reaction rates and chromatographic retention times, known as the Isotope Effect.
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This can lead to slower reaction rates if the C-H bond is broken during metabolism or an in-source fragmentation reaction. If the IS is metabolized at a different rate than the analyte, its concentration will not accurately track the analyte's concentration.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is because C-D bonds are slightly less polarizable and shorter than C-H bonds, leading to weaker van der Waals interactions with the stationary phase. While typically minor, this effect must be monitored. Significant separation can compromise the core benefit of co-elution and equal matrix effect compensation.
| Parameter | Non-Deuterated Analyte | Deuterated Internal Standard | Implication for Analysis |
| Chemical Structure | Identical Core Structure | Identical Core Structure | Ensures identical behavior in extraction and ionization. |
| Mass (m/z) | M | M + n (where n = # of D) | Allows for distinct detection by the mass spectrometer. |
| Retention Time | tR | ≤ tR | Often slightly earlier elution. Must be monitored to ensure co-elution. |
| Ionization Efficiency | Variable (Matrix Effects) | Variable (Affected Identically) | Ratio (Analyte/IS) remains constant, correcting for variability. |
| Bond Strength | C-H | C-D (Stronger) | Can lead to kinetic isotope effects in metabolism or fragmentation. |
Table 1: Physicochemical Comparison of Analyte and Deuterated Internal Standard.
Practical Application: A Step-by-Step Protocol
The following protocol outlines the standard workflow for using a deuterated internal standard in a quantitative bioanalytical method.
Preparation of Stock and Working Solutions
-
Analyte & IS Stock Solutions: Accurately prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., Methanol, Acetonitrile) at a high concentration (e.g., 1 mg/mL). Store under appropriate conditions (e.g., -20°C).
-
Calibration Curve (CC) Standards: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards spanning the desired quantification range.
-
Internal Standard Working Solution (ISWS): Prepare a bulk ISWS by diluting the IS stock solution to the final concentration that will be used in the assay. The concentration should be chosen to yield a consistent and strong signal in the mass spectrometer, typically in the middle of the calibration curve range.
Sample Preparation and Analysis
-
Sample Aliquoting: Aliquot a precise volume of all samples (blanks, CCs, QCs, and unknowns) into labeled tubes.
-
Internal Standard Spiking: Add a small, precise volume of the ISWS to every tube (except for the double blank). This is a critical step; the volume must be consistent across all samples.
-
Sample Extraction: Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The deuterated IS will track the analyte through this process, correcting for any recovery losses.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute in a mobile-phase-compatible solvent.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Acquire data for both the analyte and the deuterated IS transitions.
Data Processing and Validation
-
Integration: Integrate the peak areas for both the analyte and the IS for each injection.
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Calibration Curve Construction: Plot the Peak Area Ratio against the known concentration of the analyte for the calibration standards. Apply a linear regression (typically with 1/x or 1/x² weighting).
-
Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured Peak Area Ratios.
-
Method Validation: The entire method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters like accuracy, precision, selectivity, matrix effect, and stability, all of which rely on the consistent performance of the deuterated internal standard.
Conclusion: The Bedrock of Robust Quantification
The use of deuterated internal standards is more than a procedural step; it is a foundational principle for achieving the highest levels of data quality in quantitative mass spectrometry. By creating a chemical twin that navigates the analytical journey alongside the analyte, these standards provide an unparalleled ability to correct for inevitable process variability. A thorough understanding of their properties, from isotopic purity and label stability to the subtle nuances of the isotope effect, empowers the scientist to develop robust, reliable, and defensible analytical methods. When selected thoughtfully and applied correctly, the deuterated internal standard is the bedrock upon which quantitative accuracy is built.
References
-
Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: ScienceDirect URL: [Link]
-
Title: A review of the basics and highlights of the clinical application of stable isotope-based methods for the quantification of metabolites Source: Clinical Chemistry and Laboratory Medicine (CCLM) URL: [Link]
-
Title: Deuterated Drugs: An Innovative Alliance of Medicinal Chemistry and Drug Metabolism Source: ACS Publications URL: [Link]
-
Title: Isotope Effects in Liquid Chromatography Source: Separation Science and Technology URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
An In-Depth Technical Guide to the Stability and Storage of Butyrophenone-d5
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical factors governing the stability and optimal storage of Butyrophenone-d5. As a deuterated internal standard, the integrity of this compound is paramount for achieving accurate and reproducible results in quantitative analytical assays. This document moves beyond simple procedural lists to explain the underlying chemical principles and provide self-validating protocols to ensure both the chemical purity and isotopic integrity of your standard.
Section 1: Core Characteristics of Butyrophenone-d5
Butyrophenone-d5 is an isotopically labeled form of butyrophenone, where the five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification results in a mass shift that makes it an ideal internal standard for mass spectrometry-based analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its chemical structure is foundational to its stability profile.
Caption: Chemical structure of Butyrophenone-d5.
Table 1: Physicochemical Properties of Butyrophenone-d5
| Property | Value | Source |
|---|---|---|
| Chemical Name | 1-(2,3,4,5,6-pentadeuteriophenyl)butan-1-one | LGC Standards[1] |
| Synonyms | Butyrophenone-2',3',4',5',6'-d5, 1-(Phenyl-d5)-1-butanone | LGC Standards[1] |
| CAS Number | 39058-44-1 | LGC Standards[1] |
| Molecular Formula | C₁₀D₅H₇O | LGC Standards[1] |
| Molecular Weight | 153.23 g/mol | LGC Standards[2] |
| Appearance | Neat Liquid | LGC Standards[1] |
| Purity (Isotopic) | Typically ≥97 atom % D | LGC Standards[1] |
| Flash Point (non-deuterated) | ~88 °C (192 °F) | The Good Scents Company[3], ChemicalBook[4] |
| Stability (non-deuterated) | Stable under recommended storage conditions | Thermo Fisher Scientific[5], ChemicalBook[4] |
Section 2: Critical Factors Governing Stability
The long-term stability of Butyrophenone-d5 is a function of both its inherent molecular structure and external environmental factors. Understanding these factors is key to preventing chemical degradation and isotopic exchange.
Temperature
Temperature is a primary catalyst for chemical degradation. The non-deuterated form, Butyrophenone, is a combustible liquid and should be kept away from heat and sources of ignition.[5][6] While some suppliers permit room temperature storage for Butyrophenone-d5, this should be considered for short-term use only.[1][7] For long-term stability, reducing thermal energy is crucial. General guidelines for deuterated compounds recommend refrigeration (2°C to 8°C) for short-to-mid-term storage and freezing (≤ -20°C) for long-term archival.[8] Elevated temperatures can accelerate oxidative and hydrolytic degradation pathways.
Light
Compounds with aromatic rings and carbonyl groups, like Butyrophenone-d5, can be susceptible to photodegradation. High-energy photons can excite electrons within the molecule, potentially leading to bond cleavage and the formation of radical species. Therefore, it is imperative to protect the standard from light by storing it in amber vials or other light-blocking containers.[8][9] This simple precaution prevents the initiation of photochemical degradation pathways that could compromise sample purity over time.
Moisture and Hygroscopicity
Many deuterated compounds, especially those supplied as neat oils or solids, are hygroscopic and readily absorb atmospheric moisture.[10] Water is a critical factor for two reasons:
-
Chemical Degradation: Water can act as a reactant in hydrolysis, although ketones are generally stable to hydrolysis under neutral conditions. The presence of acidic or basic impurities can catalyze this process.
-
Isotopic Exchange: More significantly, absorbed water provides a source of protons (¹H) that can potentially exchange with the deuterium (²H) atoms, compromising the isotopic purity of the standard.
To mitigate this, it is essential to handle the compound under dry conditions and to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold surface of the compound.[8]
pH and Hydrogen-Deuterium (H-D) Exchange
The stability of the deuterium label is paramount. While the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less prone to cleavage, H-D exchange can still occur under certain conditions.[11]
-
Aromatic C-D Bonds: The deuterium atoms on the phenyl ring of Butyrophenone-d5 are generally stable. H-D exchange on aromatic rings is typically facilitated by strong acid or base catalysis.[9][12]
-
Aliphatic α-Carbon C-H Bonds: The hydrogens on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be exchanged for deuterium under basic conditions via an enolate intermediate. While Butyrophenone-d5 is not deuterated at this position, if it were dissolved in a deuterated solvent under basic conditions, H-D exchange could occur. Conversely, this highlights a potential risk: storing Butyrophenone-d5 under strongly basic conditions (pH > 10) in a protic solvent could risk back-exchange at the α-position if any deuteration were present there, and potentially on the aromatic ring, though this is less likely.[8]
Causality: The risk of H-D exchange is minimal under neutral storage conditions (e.g., as a neat material or in a neutral, aprotic solvent). The primary risk arises when the standard is prepared in solutions of extreme pH, especially alkaline conditions, which facilitate the enolization required for exchange at the α-carbon.[8]
Section 3: Validated Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to preserve the integrity of Butyrophenone-d5.
Recommended Storage Conditions
The optimal storage strategy depends on the intended duration and form of the standard (neat vs. solution).
Table 2: Summary of Recommended Storage Conditions
| Condition | Temperature | Container | Atmosphere | Duration |
|---|---|---|---|---|
| Neat Stock | ≤ -20°C | Tightly sealed, amber glass vial with PTFE-lined cap | Inert gas (Argon or Nitrogen) overlay | Long-term (Years) |
| Working Stock (in Aprotic Solvent) | 2°C to 8°C | Tightly sealed, amber glass vial with PTFE-lined cap | Air or Inert Gas | Short-term (Weeks to Months) |
| Daily Use Aliquots | 2°C to 8°C | Tightly sealed, amber autosampler vials | Air | Short-term (Days to Weeks) |
Caption: Workflow for proper receipt, storage, and handling of Butyrophenone-d5.
Step-by-Step Handling Protocol for Preparing a Stock Solution
This protocol is designed to maintain the chemical and isotopic purity of the primary standard.
-
Equilibration: Remove the sealed primary container from the freezer or refrigerator. Allow it to sit undisturbed in a desiccator for at least 1-2 hours to reach ambient laboratory temperature. Causality: This step is critical to prevent atmospheric water from condensing on the cold compound upon opening, which would introduce water and risk H-D exchange.[8]
-
Inert Atmosphere: If possible, transfer the container to a glove box or glove bag flushed with a dry, inert gas (e.g., nitrogen or argon). If not available, work quickly in an area with low humidity.[10]
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate). Aprotic solvents lack exchangeable protons and will not facilitate H-D exchange.
-
Preparation: Unseal the primary container. Using a calibrated pipette or syringe, withdraw the required amount of the neat standard and dissolve it in the chosen solvent to the target concentration.
-
Aliquoting: Immediately dispense the stock solution into smaller, amber glass vials with PTFE-lined caps. Causality: Aliquoting prevents repeated warming/cooling cycles and contamination of the entire primary stock.
-
Storage: Tightly seal all vials. Clearly label them with the compound name, concentration, solvent, preparation date, and storage conditions. Return the primary container and the new aliquots to their appropriate storage temperatures.
Section 4: Experimental Protocol for Stability Assessment
To empirically validate the stability of Butyrophenone-d5 under your specific laboratory conditions, a forced degradation study is the authoritative approach. This process intentionally stresses the compound to identify potential degradation products and establish a stability-indicating analytical method.[13]
Objective
To identify the conditions under which Butyrophenone-d5 degrades and to develop an HPLC method capable of separating the intact compound from all potential degradation products.[3][14]
Forced Degradation (Stress) Conditions
The goal is to achieve a target degradation of 5-20% of the active substance.[15][16] Over-stressing can lead to secondary degradation products not relevant to normal storage.[4]
-
Sample Preparation: Prepare several identical solutions of Butyrophenone-d5 at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).[4]
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Causality: Ketones can be more susceptible to base-catalyzed reactions.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store a sample solution in an oven at a high temperature (e.g., 70°C) for a specified time (e.g., 24-48 hours).
-
Photolytic Degradation: Expose a sample solution to direct sunlight or a photostability chamber for a specified duration, alongside a control sample wrapped in aluminum foil.
-
Control Sample: Store one sample under recommended conditions (e.g., 2-8°C, protected from light).
Caption: Workflow for a forced degradation study of Butyrophenone-d5.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that is specific for the analyte and free from interference from degradants, impurities, or excipients.[10][17]
-
Initial Method: Start with a standard reversed-phase C18 column and a gradient elution using a mobile phase of water (A) and acetonitrile (B), both with a common modifier like 0.1% formic acid.
-
Analysis of Stressed Samples: Inject the control and all stressed samples.
-
Method Optimization: Examine the chromatograms. The primary goal is to achieve baseline separation (Resolution > 1.5) between the main Butyrophenone-d5 peak and any new peaks that appear in the stressed samples. Adjust gradient slope, mobile phase composition, and column chemistry as needed.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. This ensures no degradants are co-eluting. A mass spectrometer (MS) detector is even more powerful for identifying degradants.
By following this comprehensive guide, researchers can ensure the long-term integrity of their Butyrophenone-d5 standard, leading to more reliable and accurate analytical results.
References
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-
Bhardwaj, S. K., et al. (n.d.). stability indicating hplc method development: a review. Academia.edu. [Link]
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Wang, Y. H., et al. (2015). Physicochemical stability of ternary admixtures of butorphanol, ketamine, and droperidol in polyolefin bags for patient-controlled analgesia use. Drug Design, Development and Therapy, 9, 5539–5544. [Link]
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The Good Scents Company. (n.d.). butyrophenone. [Link]
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Perkowska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2955. [Link]
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Scitegristo. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Professional’s Research, 5(3), 882-892. [Link]
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H/D-Exchange-MS. (n.d.). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Longdom Publishing. [Link]
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Isom, A. L., et al. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 55(42), 5802–5805. [Link]
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Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. [Link]
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Sorrieul, J., et al. (2024). Physicochemical Stability Study of the Morphine-Bupivacaine-Ziconotide Association. Neuromodulation: Technology at the Neural Interface. [Link]
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Singh, A., & Singh, A. (2024). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 7(2), 1-10. [Link]
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Pietsch, M., et al. (2021). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]
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Sharma, V., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(3). [Link]
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An In-Depth Technical Guide to the Safe Handling of Butyrophenone-2',3',4',5',6'-D5
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Butyrophenone-2',3',4',5',6'-D5 (also known as Phenyl Propyl Ketone-d5). Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes core safety data with practical, field-proven insights to ensure both personal safety and experimental integrity.
Section 1: Compound Profile & Research Context
This compound is the deuterated form of butyrophenone, a chemical compound that serves as the structural backbone for a class of antipsychotic drugs.[1][2] In a research setting, its primary and most critical application is as an internal standard for analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.
The five deuterium atoms on the phenyl ring give the molecule a distinct, higher mass (153.23 g/mol ) compared to its non-deuterated counterpart (148.20 g/mol ).[3][4] This mass difference is the cornerstone of its utility. When analyzing biological samples (e.g., plasma, urine, tissue homogenates) for the presence of butyrophenone or its derivatives, a known quantity of the D5-labeled standard is "spiked" into the sample. Because the deuterated version is chemically identical to the native compound in terms of retention time and ionization efficiency, it co-elutes and is detected alongside the analyte of interest. Any sample loss during extraction or variability in instrument response will affect both the analyte and the standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, a fundamental requirement in pharmacokinetic and drug metabolism studies.
The choice to deuterate the phenyl ring specifically is a strategic one. These positions are not typically sites of metabolic activity for this class of compounds, making the isotopic label stable and unlikely to be lost during biological processing. This ensures the integrity of the internal standard throughout the experimental workflow.
Section 2: Hazard Identification and Risk Assessment
While Butyrophenone-D5 is not classified as acutely toxic, it shares hazards with its parent compound and requires careful handling. The primary risks are associated with skin and eye contact.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5] |
| Flammability | Combustible Liquid | H227: Combustible liquid.[6] |
This data is aggregated from supplier Safety Data Sheets for Butyrophenone and its deuterated analogue.
The "causes serious eye damage" classification is the most significant hazard. This necessitates stringent eye protection protocols. Skin sensitization means that repeated exposure may lead to an allergic reaction.
Risk Assessment Workflow
Before any procedure involving Butyrophenone-D5, a thorough risk assessment is mandatory. The following workflow should be implemented to ensure all hazards are identified and mitigated.
Caption: A decision-making flowchart for responding to a chemical spill of Butyrophenone-D5.
Section 5: Physicochemical Data for the Bench Scientist
Understanding the physical properties of Butyrophenone-D5 is crucial for designing experiments and ensuring safe handling.
| Property | Value | Significance for the Researcher |
| Molecular Formula | C₁₀H₇D₅O | Confirms the deuterated nature of the compound. [4] |
| Molecular Weight | 153.23 g/mol | Essential for calculating concentrations for stock solutions. [4] |
| Appearance | Colorless to light yellow liquid | The parent compound is a liquid at room temp, though it may be supplied as a solid depending on purity and storage. [1][7] |
| Melting Point | 11 - 13 °C (for non-deuterated) | May be solid if stored in a refrigerator. Allow to equilibrate to room temperature in a desiccator before opening to prevent water condensation. [2][7] |
| Boiling Point | 228 - 230 °C (for non-deuterated) | Low volatility at room temperature, but heating should be avoided outside of a fume hood. [1][7] |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO). [1][2] | Dictates the choice of solvent for stock solutions and mobile phases in chromatography. |
| Flash Point | 88 °C (for non-deuterated) | Classified as a combustible liquid. Must be kept away from open flames and ignition sources. [6][7] |
Section 6: Stability, Storage, and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [6][8]Keep away from strong oxidizing agents, heat, sparks, and open flames. [2][6]It is recommended to store at room temperature as per supplier guidelines. [9] Stability: The compound is stable under recommended storage conditions. [2][9]The carbon-deuterium bonds are strong and not prone to exchange under normal laboratory conditions.
Disposal: All waste containing Butyrophenone-D5, including contaminated consumables and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of down the drain.
Section 7: Toxicological Profile & The Deuterium Isotope Effect
The toxicological properties of this compound have not been thoroughly investigated. [7]However, the toxicology of the parent compound and the butyrophenone class of drugs is well-documented. They act as dopamine receptor antagonists and can cause dose-dependent CNS depression, hypotension, and extrapyramidal side effects in overdose. [10][11][12] A key consideration for any deuterated compound is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. [13]If the cleavage of a C-H bond is the rate-limiting step in a compound's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the metabolic rate. [14][15][16][17] In the case of Butyrophenone-D5, the deuterium atoms are on the aromatic ring, a site not typically associated with primary metabolism for this class. Therefore, a significant alteration of its metabolic profile or toxicity due to the KIE is not expected. However, this should not lead to complacency. The intrinsic toxicity of the butyrophenone pharmacophore remains, and the compound should be handled with the same level of care as its non-deuterated analog until specific toxicological data becomes available.
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Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (NIH). [Link]
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Phenothiazine and butyrophenone intoxication in children. PubMed. [Link]
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[Intoxications by butyrophenones]. PubMed. [Link]
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Weighing Hazardous Powders in the Laboratory. University of California, Berkeley - Environment, Health & Safety. [Link]
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In Vitro Evaluation of Radioiodinated Butyrophenones as Radiotracer for Dopamine Receptor Study. PubMed. [Link]
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Navigating the Landscape of Butyrophenone-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement and application of high-purity deuterated internal standards are critical for achieving accurate and reproducible results in quantitative analysis. This in-depth technical guide provides a comprehensive overview of Butyrophenone-d5, a key internal standard for the analysis of butyrophenone and its derivatives, which are an important class of antipsychotic drugs. This guide delves into the commercial supplier landscape, quality considerations, and a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly in complex biological matrices such as plasma or urine, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting analytical variability.[1] Deuterated standards, like Butyrophenone-d5, are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle isotopic difference allows for their differentiation by mass spectrometry while ensuring they exhibit nearly identical physicochemical properties to the analyte. This co-elution and similar ionization behavior are paramount for compensating for matrix effects, variations in sample extraction recovery, and instrument response fluctuations.[2][3]
Commercial Suppliers of Butyrophenone-d5: A Comparative Overview
Sourcing high-quality Butyrophenone-d5 is the foundational step for any quantitative assay. Several reputable chemical suppliers offer this deuterated standard. The following table provides a comparative overview of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specifications |
| LGC Standards | Butyrophenone-2',3',4',5',6'-d5 | 39058-44-1 | C₁₀H₇D₅O | 97 atom % D, min 98% Chemical Purity[4] |
| Sigma-Aldrich (MilliporeSigma) | Butyrophenone for synthesis (unlabeled) | 495-40-9 | C₁₀H₁₂O | ≥98.0% (GC)[5] |
| Cayman Chemical | Atropine-d5 (as an example of their deuterated standards) | 2124269-77-6 | C₁₇H₁₈D₅NO₃ | ≥99% deuterated forms (d₁-d₅)[6] |
| Toronto Research Chemicals (TRC) | Butyrophenone-d5 | - | - | TRC is a major manufacturer of bio-chemicals, and their products are often distributed through suppliers like LGC Standards. |
Note: While some suppliers are listed with their unlabeled Butyrophenone or other deuterated standards, they are established providers of research chemicals and are likely sources for Butyrophenone-d5. Researchers are encouraged to visit their respective websites for the most current product availability and specifications.
Quality Control and Verification of Butyrophenone-d5
Upon receiving Butyrophenone-d5, it is imperative to verify its identity and purity. A Certificate of Analysis (CoA) from the supplier should provide essential information, including:
-
Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Isotopic Purity: The percentage of deuteration, often expressed as "atom % D," is a critical parameter. High isotopic purity minimizes cross-contribution to the analyte signal.
-
Identity Confirmation: Verified through techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Researchers should perform their own internal verification, especially for critical applications. This may involve acquiring a mass spectrum to confirm the molecular weight and isotopic distribution.
Synthesis of Butyrophenone-d5: The Friedel-Crafts Acylation Approach
While commercially available, understanding the synthesis of Butyrophenone-d5 provides valuable insight into potential impurities. A common and effective method for its synthesis is the Friedel-Crafts acylation of deuterated benzene.[7] This electrophilic aromatic substitution reaction involves reacting benzene-d6 with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]
The general reaction scheme is as follows:
The resulting Butyrophenone-d5 is then purified using standard techniques like distillation or chromatography.
Experimental Protocol: Quantitative Analysis of Butyrophenone in Human Plasma using LC-MS/MS
This section provides a detailed, step-by-step protocol for the quantification of a butyrophenone-class antipsychotic in human plasma using Butyrophenone-d5 as an internal standard. This protocol is a composite based on established methods for the analysis of antipsychotics.[2][3][9]
Materials and Reagents
-
Butyrophenone-d5 (Internal Standard)
-
Analyte (e.g., Haloperidol or other butyrophenone derivative)
-
Human Plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methyl-tertiary-butyl-ether (MTBE)
-
Deionized Water
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Butyrophenone-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol utilizes a straightforward liquid-liquid extraction for sample cleanup.[2]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific analyte and instrument.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.
-
Butyrophenone-d5: The precursor ion will be [M+H]⁺, which will be 5 Da higher than the unlabeled analyte. The product ion may be the same or have a similar fragmentation pattern.
-
Data Analysis
-
Integrate the peak areas for the analyte and Butyrophenone-d5 MRM transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis of Butyrophenone-d5 via Friedel-Crafts Acylation.
Caption: Workflow for Quantitative Analysis using Butyrophenone-d5.
Conclusion
Butyrophenone-d5 is an indispensable tool for researchers performing quantitative analysis of butyrophenone-class compounds. By carefully selecting a reputable supplier, verifying the quality of the standard, and employing a robust and well-validated analytical method, scientists can ensure the accuracy, precision, and reliability of their results. This guide provides a solid foundation for the successful implementation of Butyrophenone-d5 in a research or drug development setting.
References
-
Al-Saffar, Y., et al. (2013). Multicomponent LC-MS/MS screening method for detection of new psychoactive drugs, legal highs, in urine-experience from the Swedish population. Journal of Chromatography B, 930, 112-120. [Link][10]
-
De Greef, M., et al. (2021). Multi-analyte LC-MS/MS quantification of 38 antipsychotics and metabolites in plasma: Method validation & application to routine analyses. Journal of Chromatography B, 1179, 122867. [Link][2]
-
Hattori, H., et al. (2009). Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column. Japanese Journal of Forensic Toxicology, 27(2), 77-83. [Link][11]
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Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved January 19, 2026, from [Link][7]
-
Peters, F. T. (2010). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Current Pharmaceutical Analysis, 6(3), 155-176. [Link][12]
-
Remane, D., et al. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 45(8), 923-932. [Link][9]
-
The Good Scents Company. (n.d.). butyrophenone. Retrieved January 19, 2026, from [Link][13]
-
Toronto Research Chemicals. (n.d.). Company Profile. Retrieved January 19, 2026, from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-157. [Link][1]
-
Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Retrieved January 19, 2026, from [Link][3]
-
Yoshimitsu, T., et al. (2009). Total Synthesis of (±)-Clavilactone D via a Sequential Cyclization and Friedel–Crafts-Type Cyclization. Organic Letters, 11(15), 3414–3417. [Link][14]
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Methodological & Application
Application Note: Quantitative Analysis of Butyrophenone in Human Plasma by Isotope Dilution LC-MS/MS Using Butyrophenone-d5
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of butyrophenone in human plasma. The methodology employs the principle of stable isotope dilution using butyrophenone-d5 as the internal standard to ensure the highest level of accuracy, correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments of butyrophenone and its derivatives.[4][5][6]
Introduction: The Rationale for Isotope Dilution Mass Spectrometry
Butyrophenones are a class of antipsychotic drugs widely used in the treatment of various psychiatric disorders.[7] Accurate measurement of their concentrations in biological matrices is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize adverse effects.[4][8] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity.[5][9][10]
The complexity of biological matrices like plasma can, however, introduce significant analytical challenges, primarily in the form of matrix effects, where endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][11][12] To overcome this, the stable isotope dilution (SID) method is employed.[13][14][15] This technique involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, butyrophenone-d5—to the sample at the earliest stage of preparation.[16][17]
Butyrophenone-d5 is an ideal internal standard as it is chemically identical to butyrophenone and thus exhibits the same behavior during extraction, chromatography, and ionization.[1][16] However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[3][16] By calculating the ratio of the response of the analyte to the internal standard, any variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise results.[2][18]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: Overall workflow for the quantitative analysis of butyrophenone.
Materials and Methods
Reagents and Materials
-
Butyrophenone (≥98% purity)
-
Butyrophenone-d5 (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (drug-free, sourced from a certified vendor)
Instrumentation
-
Liquid Chromatography: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 149.1 → 105.1 (Quantifier), m/z 149.1 → 77.1 (Qualifier) |
| MRM Transition (IS) | m/z 154.1 → 110.1 (Quantifier) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions should be optimized for the specific instrument used.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve butyrophenone and butyrophenone-d5 in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the butyrophenone stock solution with 50:50 methanol/water to prepare working standards for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the butyrophenone-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity and effectiveness in removing the majority of plasma proteins.[19][20]
-
Aliquot Sample: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike with IS: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the protein precipitating agent.[19][21]
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex briefly to ensure the analyte is fully dissolved.
-
Inject: The sample is now ready for LC-MS/MS analysis.
Method Validation
The analytical method must be validated according to established guidelines from regulatory bodies such as the FDA and ICH to ensure it is fit for its intended purpose.[22][23][24][25][26] Key validation parameters include:
-
Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The range should cover expected clinical concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[1][3][11]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability is evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Data Analysis and Quantification
-
Peak Integration: The chromatographic peaks for both butyrophenone and butyrophenone-d5 are integrated using the instrument's software.
-
Ratio Calculation: The peak area ratio of the analyte to the internal standard is calculated for each sample.
-
Quantification: The concentration of butyrophenone in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 1,520 | 498,500 | 0.0030 |
| 5.0 | 7,650 | 501,200 | 0.0153 |
| 25.0 | 38,100 | 495,800 | 0.0768 |
| 100.0 | 155,200 | 505,100 | 0.3073 |
| 250.0 | 380,500 | 499,600 | 0.7616 |
| 500.0 | 765,800 | 502,300 | 1.5245 |
| Regression | y = 0.0031x - 0.0002 | ||
| R² | 0.9995 |
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1.0 | 1.08 | 108.0 | 6.5 | 8.9 |
| Low QC | 3.0 | 2.91 | 97.0 | 4.2 | 5.8 |
| Mid QC | 75.0 | 78.3 | 104.4 | 3.1 | 4.5 |
| High QC | 400.0 | 390.5 | 97.6 | 2.8 | 3.9 |
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of butyrophenone in human plasma. The implementation of butyrophenone-d5 as a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data integrity, making this protocol highly suitable for regulated bioanalysis in clinical and research settings.[1][16][18] Adherence to rigorous validation procedures will ensure that the method is reliable and fit for its intended purpose of supporting drug development and therapeutic monitoring.[22][25]
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Gaffney, A. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? AACC.
- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). InTechOpen.
- Isotope dilution. (2025, December 13). Britannica.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. (2025, October 24).
- ICH and FDA Guidelines for Analytical Method Valid
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6).
- What Is Isotope Dilution Mass Spectrometry? (2025, July 11). Chemistry For Everyone - YouTube.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). (2012, May 10). PubMed.
- Results of matrix effect studies.
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. (2021, February 12).
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
- Analysis of Drugs from Biological Samples.
- Sample Preparation Techniques for Biological M
- Butyrophenone. Wikipedia.
- LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Str
- Quantitative and Qualitative Pharmaceutical Analysis using Mass Spectrometry. News-Medical.net.
- NHS Grampian Guideline For Therapeutic Drug Monitoring (TDM) In Adults. (2025, November 19). NHS Grampian.
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Butyrophenone-d5 for pharmacokinetic studies in plasma
An Application Guide for the Quantification of Butyrophenone in Plasma Using Butyrophenone-d5 for Pharmacokinetic Studies
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and reliable bioanalytical method for the quantification of butyrophenone-class drugs in plasma, a critical process for pharmacokinetic (PK) profiling in drug development. We elaborate on the rationale and application of Butyrophenone-d5, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision. The protocols herein cover plasma sample preparation using protein precipitation, analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and core principles of method validation in accordance with global regulatory standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a validated workflow for pharmacokinetic assessments of butyrophenone compounds.
The Foundational Principle: Isotope Dilution Mass Spectrometry
In quantitative bioanalysis, especially within the complex milieu of plasma, achieving accuracy is challenged by several factors: sample loss during extraction, variability in instrument response, and matrix effects where endogenous components suppress or enhance the analyte signal.[1][2] The gold standard for mitigating these variables is the use of a stable isotope-labeled internal standard (SIL-IS), such as Butyrophenone-d5.[2]
A SIL-IS is chemically identical to the analyte of interest, with the only difference being the replacement of one or more atoms with their heavier stable isotopes (e.g., hydrogen-1 with deuterium, ²H or D).[1][2] This near-perfect analogy ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization.[2] Consequently, any analytical variability that affects the analyte will proportionally affect the SIL-IS. By measuring the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized, a principle known as Isotope Dilution Mass Spectrometry (IDMS).[2] The use of a deuterated internal standard is a cornerstone of developing defensible and reliable data for regulatory submissions to bodies like the FDA and EMA.[3][4][5]
Caption: The Principle of Isotope Dilution Mass Spectrometry (IDMS).
Bioanalytical Workflow Overview
The successful quantification of a butyrophenone drug from plasma involves a multi-stage process. Each step is optimized to ensure maximum recovery, minimal interference, and high throughput. The general workflow is designed for robustness and is amenable to automation for handling large sample sets typical of preclinical and clinical studies.
Caption: High-level workflow for butyrophenone analysis in plasma.
Detailed Experimental Protocols
This section provides a step-by-step methodology. For this protocol, we will use Haloperidol as the representative butyrophenone analyte.
Materials and Reagents
-
Analytes: Haloperidol, Haloperidol-d4 (as a representative Butyrophenone-d5 standard)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (>18 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2EDTA anticoagulant recommended)
-
Consumables: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with caps, pipette tips.
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Haloperidol and Haloperidol-d4 standards and dissolve in methanol to a final volume of 1 mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Haloperidol stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Haloperidol-d4 stock solution in 50:50 (v/v) methanol:water. The optimal concentration should match the mid-point of the calibration curve.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (typically 8 non-zero points) and at least three levels of QC samples (Low, Medium, High). For example, to make a 10 ng/mL standard, add 10 µL of a 1 µg/mL working solution to 990 µL of blank plasma.
Plasma Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.[6][7] Acetonitrile is a common and efficient solvent for this purpose.[8][9]
-
Aliquot: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS Working Solution (e.g., 100 ng/mL Haloperidol-d4) to each tube, except for the blank matrix sample.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is effective for protein removal.[9]
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and precipitation.[10]
-
Centrifuge: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Note on Alternatives: For analytes requiring lower detection limits or for matrices with significant interference, more selective sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.[12][13][14] SPE, in particular, can provide significantly cleaner extracts, reducing matrix effects and improving sensitivity.[15][16]
LC-MS/MS Analytical Conditions
The following tables outline the recommended starting conditions for the analysis. These parameters should be optimized for the specific instrument being used.
| LC Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas Temp | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
MRM Transitions
MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[17][18] The transitions below are examples for Haloperidol and its deuterated analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Haloperidol (Analyte) | 376.1 | 165.1 | 25 |
| Haloperidol-d4 (IS) | 380.1 | 165.1 | 25 |
Bioanalytical Method Validation
A core requirement for using a bioanalytical method in regulated studies is a full validation to demonstrate its reliability and suitability for the intended purpose.[4] The validation must be conducted in accordance with guidelines from regulatory bodies such as the FDA and EMA, which are now largely harmonized under the ICH M10 guideline.[3][19][20]
The following parameters are essential components of a comprehensive validation:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS. |
| Calibration Curve | Relationship between instrument response and known analyte concentrations. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. |
| Matrix Effect | The effect of matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples must be within ±15% of nominal. |
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Topic: A Robust and Validated LC-MS/MS Method for Bioanalytical Quantitation Using Butyrophenone-d5 Internal Standard
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a comprehensive framework for the development and validation of a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a model compound, "Vigilone" (a hypothetical butyrophenone analog), in human plasma. Central to the method's accuracy and robustness is the use of a stable isotope-labeled (SIL) internal standard, Butyrophenone-d5. We will elucidate the causal relationships behind key experimental decisions, from initial compound optimization and chromatographic separation to sample preparation and final method validation according to regulatory standards. This document provides not only step-by-step protocols but also the underlying scientific rationale required to adapt this workflow to other analytes, ensuring the generation of reliable, reproducible, and defensible bioanalytical data.
The Foundational Principle: Mitigating Variability in Bioanalysis
Quantitative bioanalysis by LC-MS/MS is the cornerstone of modern drug development, providing unparalleled sensitivity and selectivity.[1] However, the complexity of biological matrices like plasma introduces significant analytical challenges, primarily the matrix effect , where co-eluting endogenous components can unpredictably suppress or enhance the analyte's ionization efficiency.[2][3][4] This variability, if uncorrected, can severely compromise the accuracy and precision of quantitative results.[5]
The most effective strategy to counteract this phenomenon is the use of a SIL internal standard (IS).[6][7][8] A SIL IS is chemically identical to the analyte, differing only in the substitution of one or more atoms with a heavy isotope (e.g., Deuterium, ¹³C, ¹⁵N).[9] This near-perfect analogy ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[7][10] By adding a known concentration of the SIL IS to every sample at the beginning of the workflow, any physical loss or ionization variance experienced by the analyte is mirrored by the IS.[11] The final quantification is based on the ratio of the analyte's response to the IS's response, a value that remains stable and accurate despite experimental fluctuations.[12]
In this guide, we use Butyrophenone-d5 to quantify our target analyte, Vigilone, demonstrating the gold standard in quantitative bioanalysis.[9]
Caption: Structural relationship between the analyte and its deuterated internal standard.
The Analytical Technique: Multiple Reaction Monitoring (MRM)
To achieve the highest degree of selectivity and sensitivity, this method employs Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[13][14][15] This technique functions as a highly specific dual-mass filter.
-
Quadrupole 1 (Q1): Isolates the protonated molecule of the analyte or IS (the "precursor ion").
-
Quadrupole 2 (q2): This collision cell fragments the isolated precursor ion using an inert gas.
-
Quadrupole 3 (Q3): Filters for a specific, characteristic fragment (the "product ion").
Only a specific precursor-to-product ion transition is monitored and recorded, effectively eliminating chemical noise and interferences, which is crucial for accurate quantification at low concentrations.[13][16]
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
The Method Development Workflow: A Step-by-Step Protocol
A robust method is developed systematically. The overall workflow involves optimizing the mass spectrometry parameters, developing a reliable chromatographic separation, creating an efficient sample preparation protocol, and finally, validating the entire method.
Caption: The systematic workflow for LC-MS/MS method development.
Mass Spectrometer Tuning and Compound Optimization
Causality: Before any chromatographic separation, the intrinsic mass spectrometric properties of the analyte and IS must be determined. This is achieved by direct infusion to find the most intense and stable MRM transitions, which dictates the ultimate sensitivity and specificity of the assay.[17][18]
Protocol:
-
Prepare individual 1 µg/mL solutions of Vigilone and Butyrophenone-d5 in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Infuse each solution directly into the mass spectrometer's electrospray ionization (ESI) source at a flow rate of 10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Perform a Q1 scan to identify the [M+H]⁺ precursor ion for each compound.
-
Perform a product ion scan for each precursor to identify the most abundant and stable fragment ions.
-
For the top 2-3 product ions, perform a collision energy optimization ramp to determine the voltage that yields the maximum product ion intensity. The most intense transition is used for quantification, and the second most intense is used for confirmation.
| Parameter | Vigilone (Analyte) | Butyrophenone-d5 (IS) | Rationale |
| Precursor Ion (m/z) | 149.1 | 154.1 | Protonated molecule in positive ESI. |
| Quantifier Ion (m/z) | 105.1 | 110.1 | Most abundant and stable product ion. |
| Qualifier Ion (m/z) | 121.1 | 126.1 | Second most abundant ion for identity confirmation. |
| Collision Energy (eV) | 22 | 22 | Optimized for maximum fragmentation of the precursor. |
| Dwell Time (ms) | 50 | 50 | Time spent acquiring data for each transition. |
Chromatographic Method Development
Causality: The goal of chromatography is to produce sharp, symmetrical peaks and to separate the analyte from endogenous matrix components.[17] Retaining the analyte for a sufficient time allows highly polar, interfering compounds (like phospholipids) to elute first, minimizing their impact on ionization. Using a gradient elution allows for a shorter run time while maintaining good peak shape.
Protocol:
-
Column Selection: Start with a versatile, high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size), suitable for retaining moderately non-polar compounds like butyrophenones.
-
Mobile Phase Selection: Use solvents compatible with mass spectrometry. Formic acid is added to promote protonation ([M+H]⁺ formation) in the ESI source.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Optimization: Inject a prepared sample and run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes). Adjust the gradient slope and duration to achieve a retention time of approximately 2-3 minutes with optimal peak shape.
| Parameter | Optimized Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, ensuring efficient ionization.[20] |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves peak shape. |
| Gradient | 30% B to 90% B in 3.0 min | Provides efficient elution and separation from matrix. |
| Total Run Time | 5.0 minutes | Allows for high-throughput analysis. |
Sample Preparation Protocol
Causality: Biological samples cannot be injected directly. Proteins must be removed to prevent column and instrument fouling.[21] Protein precipitation is a fast, simple, and effective method for this purpose.[21][22] The internal standard is added prior to precipitation to account for any analyte loss during centrifugation and transfer steps.[11]
Protocol: Protein Precipitation (PPT)
-
Pipette 50 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Butyrophenone-d5 working solution (e.g., at 500 ng/mL).
-
Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of solvent to plasma). This denatures and precipitates the plasma proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation: Ensuring Trustworthiness and Reliability
Causality: A developed method is not useful for regulated studies until it is rigorously validated to prove it is accurate, precise, and fit for purpose. Validation experiments are designed to challenge the method's performance and are governed by guidelines from regulatory bodies like the FDA and EMA.[23][24][25][26]
Protocol Overview: The following experiments must be performed by analyzing calibration standards and Quality Control (QC) samples (prepared at Lower Limit of Quantitation (LLOQ), Low, Medium, and High concentrations).
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA)[24][26] |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | To demonstrate the linear relationship between concentration and response ratio over the analytical range. | At least 6 non-zero points; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured results to the true value (accuracy) and the degree of scatter (precision). | Intra- & Inter-day runs: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To quantify the degree of ion suppression or enhancement caused by the biological matrix.[2][3] | IS-normalized matrix factor CV should be ≤15% across different lots of matrix. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent and reproducible, though no specific % value is mandated. |
| Stability | To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note has detailed a systematic and scientifically-grounded approach to developing a robust LC-MS/MS method for the quantification of a small molecule in human plasma. By leveraging the corrective power of a stable isotope-labeled internal standard like Butyrophenone-d5, the method effectively mitigates matrix-induced variability. The combination of optimized MRM parameters, efficient chromatographic separation, and a streamlined sample preparation protocol results in a method that is sensitive, selective, and high-throughput. Adherence to the outlined validation principles, grounded in FDA and EMA guidelines, ensures the production of highly reliable data suitable for regulatory submission in drug development.
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LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
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Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]
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Vlahou, A., et al. (2015). Applications of multiple reaction monitoring targeted proteomics assays in human plasma. Expert Review of Proteomics. [Link]
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Tagawa, Y., et al. (2018). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. [Link]
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Kuzyk, M. A., et al. (2011). Multiple Reaction Monitoring. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Addona, T. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Nature Biotechnology. [Link]
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Phenomenex. Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. [Link]
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Pal, T. K. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]
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Le, A., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Araki, T., et al. (2024). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin. [Link]
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Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
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Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
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SCION Instruments. (2024). The Role of Internal Standards In Mass Spectrometry. [Link]
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AITbiotech. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. [Link]
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Wójcik, Ł., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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Cavalier, E., et al. (2019). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. ORBi. [Link]
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Ito, T., et al. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Journal of the American Society for Mass Spectrometry. [Link]
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Suzuki, O., et al. (1982). Positive- and negative-ion mass spectrometry of butyrophenones. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Application Note & Protocol: Robust Quantification of Butyrophenones in Biological Matrices Using a Deuterated Internal Standard
An in-depth technical guide on the sample preparation of butyrophenones for analysis, with a focus on the use of a deuterated internal standard. This document is intended for researchers, scientists, and professionals in the field of drug development.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the sample preparation of butyrophenone antipsychotics from biological matrices, specifically human plasma, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We emphasize the critical role of a deuterated internal standard to ensure analytical accuracy and precision. Two primary extraction methodologies, Solid-Phase Extraction (SPE) and Protein Precipitation (PPT), are presented with step-by-step protocols, accompanied by an in-depth rationale for procedural choices. This guide is designed to equip researchers with the necessary knowledge to develop and implement robust bioanalytical methods for pharmacokinetic, toxicokinetic, and clinical monitoring studies.
Foundational Principles: The Imperative of Isotopic Internal Standards
Accurate quantification of therapeutic agents in complex biological fluids is a cornerstone of drug development. However, the inherent variability of sample matrices introduces significant analytical challenges, primarily in the form of matrix effects, which can cause unpredictable ion suppression or enhancement in the mass spectrometer source.[1][2][3] To counteract these effects and correct for analyte loss during the multi-step sample preparation process, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in modern bioanalysis.[4][5]
A deuterated internal standard, such as haloperidol-d4 for the analysis of haloperidol, is chemically identical to the analyte but has a different mass due to the substitution of hydrogen with deuterium atoms.[6][7] This near-perfect chemical analogy ensures that the internal standard and the analyte exhibit virtually identical behavior during extraction, chromatography, and ionization.[5][8][9] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any subsequent loss or signal fluctuation affects both the analyte and the standard proportionally. The ratio of the analyte's MS signal to the internal standard's MS signal is then used for quantification, providing a highly accurate and precise measurement that is independent of recovery rates and matrix-induced variations.[6][9]
Strategic Sample Preparation: A Dichotomy of Approaches
The choice of sample preparation technique is a critical decision that balances the need for sample cleanliness with throughput requirements. Here, we detail two widely adopted methods for butyrophenone analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE): The High-Purity Approach
SPE is a powerful chromatographic technique that isolates analytes of interest from a complex sample matrix based on their physicochemical properties.[10] It provides a significantly cleaner extract compared to PPT, which minimizes matrix effects and can lead to lower limits of quantification.[11] This makes SPE particularly suitable for methods requiring high sensitivity.
Figure 2: Workflow for Butyrophenone Extraction using PPT.
Protocol 2.2: PPT for Butyrophenone Analysis in Human Plasma
-
Materials:
-
Human plasma (K2EDTA anticoagulant)
-
Butyrophenone standard and deuterated internal standard
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
High-speed refrigerated centrifuge
-
-
Methodology:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the deuterated internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 solvent-to-sample ratio is a common and effective starting point. [12] 4. Mixing: Vortex the sample vigorously for at least 30 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully pipette the supernatant into a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Final Steps: The supernatant can either be injected directly into the LC-MS/MS system or, for improved sensitivity, evaporated to dryness and reconstituted in a smaller volume of the mobile phase as described in the SPE protocol.
-
Method Performance and Validation Considerations
The choice between SPE and PPT will impact the final method's performance characteristics. The following table provides a comparative summary based on typical results for butyrophenone analysis.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Rationale & Justification |
| Analyte Recovery | Typically 85-100% | Often >95% | PPT recovery can appear higher as fewer steps are involved, but this does not account for matrix effects. |
| Matrix Effect | Generally <15% | Can be significant (>25%) | SPE provides a much cleaner extract, reducing co-eluting matrix components that cause ion suppression/enhancement. [1][11] |
| LLOQ | Lower (e.g., 0.1-0.5 ng/mL) | Higher (e.g., 1-5 ng/mL) | The cleaner baseline and potential for concentration with SPE allows for more sensitive detection. |
| Throughput | Lower | High | PPT is significantly faster and more amenable to automation for large sample batches. [13][14] |
| Cost per Sample | Higher | Lower | SPE cartridges and additional reagents increase the cost compared to the solvent-only PPT method. |
All bioanalytical methods must be validated according to regulatory guidelines, such as those from the FDA or ICH. [15][16][17]This involves assessing parameters like accuracy, precision, selectivity, sensitivity, and stability to ensure the method is fit for its intended purpose. [15]
Conclusion and Recommendations
The successful quantitative analysis of butyrophenones in biological matrices is critically dependent on a well-designed sample preparation strategy and the use of a deuterated internal standard.
-
For high-sensitivity applications , such as low-dose pharmacokinetic studies, Solid-Phase Extraction is the recommended method . Its superior clean-up capabilities minimize matrix effects and allow for lower limits of quantification.
-
For high-throughput environments , such as in early drug discovery or some clinical monitoring scenarios, Protein Precipitation offers a viable, rapid, and cost-effective alternative . However, the use of a deuterated internal standard is non-negotiable to ensure data reliability in the face of potentially significant matrix effects.
By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can develop and implement robust, accurate, and reliable methods for the bioanalysis of butyrophenones.
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Butyrophenone-d5 in environmental sample analysis
Application Note & Protocol
Topic: High-Sensitivity Quantification of Butyrophenone Contaminants in Environmental Water Samples Using Butyrophenone-d5 and Isotope Dilution Mass Spectrometry
Introduction: The Analytical Challenge of Emerging Contaminants
Butyrophenones, a class of compounds used as antipsychotic medications, are increasingly recognized as emerging environmental contaminants.[1] Their presence in wastewater, surface water, and even drinking water sources, stemming from human excretion and improper disposal, raises ecotoxicological concerns.[2] Quantifying these compounds at trace levels (ng/L to µg/L) is a significant analytical challenge due to the complexity of environmental matrices like wastewater effluent.[1] These matrices are fraught with co-eluting substances that can cause significant signal suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate quantification.[3][4]
To overcome these challenges, the gold-standard approach is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled (SIL) internal standard.[5][6] This application note provides a comprehensive protocol for the analysis of a representative butyrophenone compound in environmental water samples using Butyrophenone-d5 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Butyrophenone-d5, which is chemically identical to the analyte but mass-distinguishable, provides the most robust method for correcting analytical variability, ensuring the highest degree of accuracy and precision.[7][8]
The Principle of Isotope Dilution: A Self-Validating System
The core of this method lies in the use of Butyrophenone-d5 as an internal standard (IS). A known quantity of the SIL-IS is spiked into every sample at the very beginning of the sample preparation process.[9] Because the SIL-IS has virtually identical physicochemical properties to the native analyte, it experiences the same losses during extraction, concentration, and the same ionization effects (suppression or enhancement) within the mass spectrometer's ion source.[4][6]
The mass spectrometer, however, can differentiate between the analyte and the heavier SIL-IS.[8] Therefore, instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant regardless of sample loss or matrix effects, providing a highly accurate and self-validating measurement.[3]
Analytical Methodology: LC-MS/MS
For the analysis of polar, non-volatile compounds like butyrophenones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used but often requires derivatization to improve the volatility of the target analytes, adding complexity to the sample preparation process.[12][13]
This protocol will focus on an LC-MS/MS method utilizing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides two layers of mass filtering, drastically reducing chemical noise and allowing for highly selective detection and quantification at trace levels.
Detailed Application & Protocols
Scope and Applicability
This method is designed for the quantitative determination of butyrophenone-class compounds in complex aqueous matrices, such as wastewater treatment plant (WWTP) effluent and surface water. The principles can be adapted for other environmental sample types with appropriate validation.
Overall Experimental Workflow
The entire process, from sample collection to final data analysis, follows a systematic and controlled sequence to ensure data integrity.
Protocol 1: Sample Preparation & Solid-Phase Extraction (SPE)
Rationale: Environmental water samples contain analytes at very low concentrations. SPE is a critical step that concentrates the target analytes and removes interfering matrix components, a process often referred to as sample clean-up.[14] The choice of a polymeric reversed-phase sorbent (e.g., Oasis HLB) is strategic, as it provides high capacity and retention for a broad range of compounds, including moderately polar butyrophenones.[15]
Materials:
-
Butyrophenone-d5 internal standard solution (1.0 µg/mL in Methanol)
-
Methanol (HPLC or MS-grade)
-
Formic Acid (Optima™ LC/MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
SPE Cartridges: Polymeric reversed-phase, 6 cc, 200 mg (e.g., Waters Oasis HLB)
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Procedure:
-
Sample Preservation: Collect 1 L water samples in amber glass bottles. Store at 4°C and process within 48 hours.
-
Internal Standard Spiking: Allow the sample to equilibrate to room temperature. Add 100 µL of the 1.0 µg/mL Butyrophenone-d5 stock solution to the 1 L sample, resulting in a final concentration of 100 ng/L. Mix thoroughly by inversion.
-
Causality Insight: Spiking the IS at the beginning ensures it undergoes every subsequent step alongside the native analyte, which is fundamental for accurate correction of procedural losses.[9]
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of Methanol through the SPE cartridge.
-
Pass 5 mL of Ultrapure Water through the cartridge. Do not allow the sorbent bed to go dry.
-
Causality Insight: Conditioning activates the sorbent phase, ensuring proper interaction and retention of the analyte during sample loading.
-
-
Sample Loading: Load the entire 1 L spiked sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Sorbent Washing: After loading, wash the cartridge with 5 mL of 5% Methanol in Ultrapure Water.
-
Causality Insight: This wash step removes weakly retained, highly polar interferences without eluting the target analytes.
-
-
Sorbent Drying: Dry the cartridge under vacuum for 10 minutes, followed by a gentle stream of nitrogen for 10 minutes to remove residual water.
-
Elution: Elute the retained analytes by passing 2 x 4 mL of Methanol containing 2% Formic Acid through the cartridge. Collect the eluate in a clean glass tube.
-
Causality Insight: The acidic methanol disrupts the sorbent-analyte interaction, ensuring complete elution of the butyrophenones.
-
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 80:20 Water:Acetonitrile (Mobile Phase A). Vortex to mix and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Instrumental Analysis
Rationale: Chromatographic separation is essential to separate the target analyte from other isomers and matrix components before detection. A C18 reversed-phase column is standard for this class of compounds. The tandem mass spectrometer is set to monitor specific precursor-to-product ion transitions (MRM) for both the analyte and Butyrophenone-d5, ensuring maximum selectivity and sensitivity.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: 20% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
MS/MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: (Values are illustrative for a hypothetical Butyrophenone and its d5-IS. These must be empirically determined for specific target analytes).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Butyrophenone Analyte | 376.2 | 165.1 | 25 | Quantifier |
| Butyrophenone Analyte | 376.2 | 123.0 | 35 | Qualifier |
| Butyrophenone-d5 (IS) | 381.2 | 165.1 | 25 | Internal Standard |
| Table 1. Example LC-MS/MS MRM Parameters. |
Data Analysis and Quality Control
5.1. Calibration and Quantification
A multi-point calibration curve (typically 5-8 levels, e.g., 1-500 ng/L) is prepared in a blank matrix (ultrapure water) and processed through the entire sample preparation procedure. Each calibrator is spiked with the same constant concentration of Butyrophenone-d5 (100 ng/L). The calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. The concentration of the analyte in unknown samples is calculated from this regression line.
5.2. Quality Control (QC) for a Self-Validating Protocol
To ensure the trustworthiness of the results, a rigorous QC protocol must be followed, consistent with guidelines from bodies like the U.S. EPA.[16][17]
| QC Sample Type | Description | Frequency | Acceptance Criteria |
| Laboratory Reagent Blank (LRB) | Ultrapure water processed like a sample. | 1 per batch of 20 samples. | Analyte concentration should be below the Limit of Quantification (LOQ). |
| Laboratory Fortified Blank (LFB) | Ultrapure water spiked with a known analyte concentration. | 1 per batch. | Recovery should be within 70-130% of the true value. |
| Laboratory Fortified Matrix (LFM) / Matrix Spike | An actual sample spiked with a known analyte concentration. | 1 per batch or per matrix type. | Recovery should be within 70-130% (can be wider depending on matrix complexity). |
| LFM Duplicate / Matrix Spike Duplicate | A replicate of the LFM. | 1 per batch. | Relative Percent Difference (RPD) between duplicates should be < 30%. |
| Table 2. Quality Control Samples and Acceptance Criteria. |
Method Performance
The following table presents typical performance characteristics for a validated method of this nature. Actual values must be determined by the laboratory.
| Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | 1.5 - 5.0 ng/L | The lowest concentration at which the analyte can be accurately quantified. |
| Accuracy (as % Recovery in LFB) | 85 - 115% | Closeness of the measured value to the true value. |
| Precision (as % RSD in replicates) | < 15% | The degree of agreement among replicate measurements. |
| Table 3. Typical Method Performance Characteristics. |
Conclusion
The use of Butyrophenone-d5 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of butyrophenone contaminants in complex environmental water samples. The isotope dilution LC-MS/MS method detailed here effectively compensates for matrix-induced signal variability and losses during sample preparation, providing a robust, reliable, and self-validating protocol. This approach ensures high-quality data essential for environmental monitoring, risk assessment, and regulatory compliance, empowering researchers and drug development professionals to confidently assess the environmental fate and impact of these emerging contaminants.
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Application of Butyrophenone-d5 in Forensic Toxicology: A Technical Guide
This document provides a comprehensive guide for researchers, forensic toxicologists, and drug development professionals on the application of Butyrophenone-d5 as an internal standard in the quantitative analysis of butyrophenone-class drugs. The protocols and insights presented herein are grounded in established principles of analytical chemistry and forensic toxicology, ensuring robustness, reliability, and scientific integrity.
Introduction: The Imperative for a Stable Isotope Labeled Internal Standard
In forensic toxicology, the accurate quantification of drugs and their metabolites in complex biological matrices is paramount for legal and medical determinations.[1][2] Butyrophenones, a class of antipsychotic drugs, are frequently encountered in forensic casework, including driving under the influence of drugs (DUID), drug-facilitated crimes, and postmortem investigations.[3][4] The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS) to ensure accuracy and precision.[5]
A stable isotope-labeled (SIL) internal standard, such as Butyrophenone-d5, is the gold standard for quantitative analysis using mass spectrometry.[5] By incorporating deuterium atoms, Butyrophenone-d5 is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. This co-elution is critical for compensating for variations in sample extraction, injection volume, and matrix effects, which can suppress or enhance the analyte signal.[5]
Physicochemical Properties and Rationale for Use
Butyrophenone-d5 is a deuterated analog of butyrophenone, the parent compound of a class of drugs that includes the widely used antipsychotic, haloperidol. The five deuterium atoms are strategically placed on the phenyl ring, providing a stable isotopic label with a sufficient mass shift to avoid isotopic overlap with the unlabeled analyte.
Key Advantages of Butyrophenone-d5:
-
Identical Chemical and Physical Properties: Ensures co-elution with the target analyte and similar behavior during sample preparation.
-
Compensation for Matrix Effects: Mitigates the impact of ion suppression or enhancement in complex biological matrices like blood, urine, and tissue homogenates.
-
Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative results, which is crucial for forensic applications.[6]
-
Reduced Method Variability: Corrects for inconsistencies in sample handling and instrument performance.
Analytical Methodologies
The choice of analytical technique depends on the specific butyrophenone analyte, the required sensitivity, and the available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used in forensic toxicology for the analysis of butyrophenones.[3][7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific technique for the quantification of drugs in biological fluids.[3] The following protocol is a general guideline for the analysis of a representative butyrophenone, such as haloperidol, using Butyrophenone-d5 as the internal standard.
3.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for blood, plasma, and urine samples.
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., whole blood, plasma, or urine) into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of Butyrophenone-d5 solution (e.g., 100 µL of a 100 ng/mL solution in methanol) to each sample, calibrator, and quality control.
-
Alkalinization: Add 1.0 mL of a suitable alkaline buffer (e.g., 0.1 M sodium carbonate, pH 10) to the sample and vortex for 30 seconds. This step ensures that the analyte is in its non-ionized form, facilitating extraction into an organic solvent.
-
Extraction: Add 5.0 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).
-
Mixing: Cap the tubes and gently mix on a rotator for 15 minutes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for LC-MS/MS Sample Preparation
Caption: Liquid-Liquid Extraction Workflow for Butyrophenone Analysis.
3.1.2 LC-MS/MS Instrumental Parameters
The following table provides typical instrumental parameters. These should be optimized for the specific instrument and target analyte.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Analyte (e.g., Haloperidol): m/z 376.2 -> 165.1 (quantifier), m/z 376.2 -> 123.1 (qualifier) Butyrophenone-d5: m/z 168.1 -> 105.1 (quantifier), m/z 168.1 -> 77.1 (qualifier) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and reliable technique for the analysis of butyrophenones, particularly in urine samples.[7][9] Derivatization is often not necessary for butyrophenones, but can improve chromatographic peak shape and sensitivity.
3.2.1 Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for urine samples.
-
Sample Pre-treatment: To 2.0 mL of urine, add 1.0 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Internal Standard Spiking: Add a known amount of Butyrophenone-d5 solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2.0 mL of methanol, followed by 2.0 mL of deionized water, and finally 2.0 mL of the buffer used in step 1.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2.0 mL of deionized water, followed by 2.0 mL of 0.1 M acetic acid, and then 2.0 mL of methanol to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 2.0 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate and transfer to an autosampler vial for GC-MS analysis.
Workflow for GC-MS Sample Preparation
Caption: Solid-Phase Extraction Workflow for Butyrophenone Analysis in Urine.
3.2.2 GC-MS Instrumental Parameters
The following table provides typical instrumental parameters. These should be optimized for the specific instrument and target analyte.
| Parameter | Typical Setting |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Analyte (e.g., Haloperidol): 224, 238, 375 Butyrophenone-d5: 125, 168 |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
Method Validation
A comprehensive method validation is essential to ensure the reliability of the analytical results in a forensic setting.[1][6] The validation should be performed according to established guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[10]
Key Validation Parameters:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources. |
| Linearity and Range | The range of concentrations over which the method is accurate and precise. A calibration curve with at least five non-zero calibrators should be prepared and analyzed. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy (Bias) | The closeness of the mean test result to the true value. Assessed by analyzing quality control samples at different concentrations. |
| Precision | The closeness of agreement between a series of measurements. Evaluated at different concentrations and includes repeatability (intra-assay) and intermediate precision (inter-assay). |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. Assessed by comparing the response of the analyte in neat solution versus in a matrix extract. |
| Extraction Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage). |
Data Interpretation and Reporting
The use of Butyrophenone-d5 as an internal standard allows for the calculation of the concentration of the target analyte based on the ratio of the analyte peak area to the internal standard peak area.
Concentration Calculation:
The concentration of the unknown sample is determined by interpolating its analyte/IS peak area ratio from the linear regression of the calibration curve.
Reporting:
The final report should include the quantitative result, the units of measurement, the LOQ of the method, and any uncertainties of measurement. It is also crucial to document the entire analytical process, including sample preparation, instrumental analysis, and data review, to ensure traceability and defensibility in a legal context.
Conclusion
Butyrophenone-d5 is an indispensable tool for the accurate and precise quantification of butyrophenone-class drugs in forensic toxicology. Its use as a stable isotope-labeled internal standard in conjunction with robust analytical techniques like LC-MS/MS and GC-MS provides a scientifically sound and legally defensible approach to toxicological analysis. The detailed protocols and validation guidelines presented in this document serve as a comprehensive resource for laboratories to develop and implement reliable methods for the determination of butyrophenones in forensic casework.
References
- Frison, G., Tedeschi, L., & Favretto, D. (2003). Screening procedure for detecting butyrophenone and bisfluorophenyl neuroleptics in urine using a computerized gas chromatographic-mass spectrometric technique.
- Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 49-57.
- Hornbeck, C. L., & Czarny, R. J. (1989). Improved gas chromatographic-mass spectrometric assay for haloperidol utilizing ammonia chemical ionization and selected-ion monitoring. Journal of Analytical Toxicology, 13(3), 145-149.
- Gunnar, T., Ariniemi, K., & Lillsunde, P. (2010). Identification and quantification of 30 antipsychotics in blood using LC-MS/MS. Journal of Mass Spectrometry, 45(10), 1214-1223.
- Al, S., Kul, A., & Sagirli, O. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. The European chemistry and biotechnology journal, 1, 39-46.
- Patteet, L., Maudens, K. E., & Neels, H. (2015). Advances in detection of antipsychotics in biological matrices. Clinica Chimica Acta, 442, 33-43.
- De Boeck, M., Dehaen, W., & Tytgat, J. (2021). Improving the Routine Analysis of Antipsychotic Drugs.
- Singh, S., Singh, V., & Singh, R. (2011). Validation of LC–MS electrospray ionisation method for quantitation of haloperidol in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1055-1062.
- Patel, R., & Kumar, A. (2022). Advancements in Spectrophotometric Techniques for Antipsychotic Drug Determination: A Comprehensive Review of Methodologies and Applications. International Journal for Multidisciplinary Research, 4(4).
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- Taranu, I., & Taranu, M. (2013). Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Revista de Chimie, 64(11), 1239-1244.
- Society of Toxicological and Forensic Chemistry (GTFCh). (2009).
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- Jain, R., & Basniwal, P. K. (2013). Identification and Toxicity Profiling of Degradation Products of Haloperidol by Using Tandem Mass Spectrometry and In Silico Studies. Scientia Pharmaceutica, 81(3), 747-762.
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- National Institutes of Health. (2022). Development of a high-throughput differential mobility separation–tandem mass spectrometry (DMS-MS/MS) method for clinical urine drug testing.
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- ResearchGate. (n.d.).
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Title: High-Accuracy Quantification of Butyrophenone in Biological Matrices Using Stable Isotope Dilution Mass Spectrometry with Butyrophenone-d5
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and highly accurate method for the quantification of butyrophenone in biological matrices, such as human plasma, utilizing Isotope Dilution Mass Spectrometry (IDMS). Butyrophenone and its derivatives are a significant class of pharmaceuticals, primarily used as antipsychotics and antiemetics, making their precise measurement critical in pharmacokinetic and drug metabolism studies.[1][2][3] The protocol leverages Butyrophenone-d5, a stable isotope-labeled (SIL) internal standard, to achieve the highest level of analytical accuracy and precision. By employing a SIL internal standard that co-elutes and is chemically identical to the analyte, the method effectively compensates for variations in sample extraction, matrix effects, and instrument response.[4][5][6] We provide a comprehensive, step-by-step protocol covering sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions, and data analysis, designed for researchers, scientists, and drug development professionals.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is recognized as a definitive method of the highest metrological standing for quantitative analysis.[7][8] Its fundamental principle is elegantly simple: a known quantity of an isotopically enriched version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), is added to the sample at the earliest stage of the workflow.[9][10]
The core tenet of IDMS is that the SIL-IS is chemically and physically indistinguishable from the native analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.[11] Any loss of analyte during sample preparation will be accompanied by an equivalent fractional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal due to the sample matrix will affect both the analyte and the SIL-IS equally.[4]
Consequently, the quantification is not based on the absolute signal intensity of the analyte, which is prone to variation, but on the ratio of the signal intensity of the native analyte to that of the SIL-IS.[7][12] This ratio remains constant regardless of sample loss or matrix effects, enabling exceptionally accurate and precise measurements. The use of a deuterated standard like Butyrophenone-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, provides an ideal mass shift for clear differentiation in the mass spectrometer without significantly altering its chemical behavior.
Experimental Workflow: A Visual Overview
The entire analytical process, from sample receipt to final data output, follows a logical and streamlined sequence designed to ensure reproducibility and accuracy.
Caption: IDMS workflow for Butyrophenone quantification.
Detailed Application Protocol
This protocol is designed for the quantification of butyrophenone in human plasma. It should be validated in your laboratory to ensure it meets the specific requirements of your study.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Butyrophenone (Analyte) | ≥99% Purity | Sigma-Aldrich |
| Butyrophenone-d5 (Internal Standard) | ≥98% Isotopic Purity | Toronto Research Chemicals |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade, ~99% | Thermo Scientific |
| Water | Deionized, 18 MΩ·cm | Milli-Q® System |
| Human Plasma (Blank) | K2EDTA | BioIVT |
| Microcentrifuge Tubes | 1.5 mL, Low-binding | Eppendorf |
| HPLC Vials & Caps | Amber, 2 mL | Agilent Technologies |
Preparation of Standard Solutions
Causality: Accurate preparation of stock and working solutions is paramount as these form the basis of the calibration curve. Using separate stock solutions for calibration standards and quality controls (QCs) is a critical self-validating step to ensure the accuracy of the curve.
-
Analyte Primary Stock (1 mg/mL): Accurately weigh ~5 mg of Butyrophenone and dissolve in Methanol to a final volume of 5 mL.
-
IS Primary Stock (1 mg/mL): Accurately weigh ~1 mg of Butyrophenone-d5 and dissolve in Methanol to a final volume of 1 mL.
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Primary Stock with 50:50 ACN:Water to prepare working solutions for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20 µg/mL).
-
IS Working Solution (100 ng/mL): Dilute the IS Primary Stock with 50:50 ACN:Water to create a final working concentration of 100 ng/mL. This concentration is chosen to provide a strong, stable signal without causing detector saturation.
Calibration Curve and Quality Control (QC) Preparation
-
Calibration Standards: In separate microcentrifuge tubes, add 10 µL of each Analyte Working Solution to 90 µL of blank human plasma. This creates calibration standards with final concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 ng/mL) in blank plasma using a separate Analyte Primary Stock weighing.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma.[13][14] Acetonitrile is an efficient precipitating agent. The IS is added before precipitation to ensure it experiences the same extraction efficiency and potential for loss as the analyte.[5][9]
-
Spiking: To 100 µL of each calibration standard, QC, and unknown sample in a 1.5 mL microcentrifuge tube, add 10 µL of the IS Working Solution (100 ng/mL). This results in a final IS concentration of 10 ng/mL in the processed sample.
-
Precipitation: Add 400 µL of ice-cold Acetonitrile to each tube. The cold solvent enhances the precipitation of proteins.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and mixing of the analyte/IS with the extraction solvent.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant (~450 µL) to a new set of clean tubes, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid). Vortex to ensure the analyte and IS are fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
Causality: A gradient elution is used to effectively separate the analyte from matrix components and then quickly elute the analyte for a sharp peak and short run time. A C18 column is chosen for its excellent retention of moderately non-polar compounds like butyrophenone.[15] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6][16][17]
-
LC System: Shimadzu Nexera or Waters ACQUITY UPLC
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Table 2: MS/MS MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Butyrophenone | 149.1 | 105.1 (Quantifier) | 100 | 15 |
| 149.1 | 120.1 (Qualifier) | 100 | 12 | |
| Butyrophenone-d5 | 154.1 | 110.1 (Quantifier) | 100 | 15 |
Note: Precursor ion is [M+H]+. The m/z 105 fragment for butyrophenone corresponds to the benzoyl cation [C6H5CO]+, resulting from alpha-cleavage.[17] The m/z 110 fragment for the d5-standard corresponds to the deuterated benzoyl cation [C6D5CO]+.
Data Analysis and Quantification
-
Integration: Integrate the peak areas for the quantifier MRM transitions for both Butyrophenone and Butyrophenone-d5 in all standards, QCs, and samples.
-
Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection: PAR = (Peak Area of Butyrophenone) / (Peak Area of Butyrophenone-d5)
-
Calibration Curve Construction: Generate a calibration curve by plotting the PAR against the known concentration of the calibration standards. Perform a linear regression with 1/x² weighting. The curve should have a coefficient of determination (r²) ≥ 0.995.
-
Quantification of Unknowns: Determine the concentration of Butyrophenone in the QC and unknown samples by interpolating their calculated PAR values onto the calibration curve.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Peak Area Ratio |
| 1.0 | 10,540 | 1,150,800 | 0.0092 |
| 5.0 | 52,980 | 1,162,300 | 0.0456 |
| 10.0 | 104,600 | 1,145,900 | 0.0913 |
| 50.0 | 535,100 | 1,155,400 | 0.4631 |
| 100.0 | 1,068,500 | 1,149,100 | 0.9300 |
| 200.0 | 2,150,300 | 1,158,200 | 1.8566 |
Conclusion
This application note provides a complete and scientifically grounded protocol for the accurate quantification of butyrophenone in biological matrices. The use of Isotope Dilution Mass Spectrometry with a stable isotope-labeled internal standard, Butyrophenone-d5, is the cornerstone of this method's high accuracy, precision, and robustness. It effectively mitigates common analytical challenges such as matrix-induced ionization suppression and variability in extraction recovery.[4] This self-validating system is ideal for regulated bioanalysis in drug development, offering trustworthy data for critical pharmacokinetic, toxicokinetic, and clinical studies.
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ResearchGate. (n.d.). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Available at: [Link]
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Parkinson, D. (1985). Sensitive analysis of butyrophenone neuroleptics by high-performance liquid chromatography with ultraviolet detection at 254 nm. PubMed. Available at: [Link]
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Murphy, R. C., et al. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. Available at: [Link]
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Taylor & Francis. (n.d.). Butyrophenone – Knowledge and References. Available at: [Link]
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Asampana, E. J. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. Available at: [Link]
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Alshishani, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]
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Singh, S., et al. (2023). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
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Prime Intellect. (2026). Recursive Language Models: the paradigm of 2026. Available at: [Link]
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Anizan, S., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. PubMed. Available at: [Link]
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Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]
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Bar-Sela, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Available at: [Link]
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Essex, R., et al. (2023). Validation of Small Solution Mass measurements by IDMS. YouTube. Available at: [Link]
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Samanidou, V., & Karageorgou, E. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Talanta Open. Available at: [Link]
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Fowler, J. S., et al. (1981). Comparison of three 18F-labeled butyrophenone neuroleptic drugs in the baboon using positron emission tomography. PubMed. Available at: [Link]
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Lancaster, S. L., et al. (2023). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Available at: [Link]
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Application Note: Protocol for Spiking Butyrophenone-d5 into Samples for Quantitative Bioanalysis
Introduction: The Imperative for Precision in Bioanalysis with Deuterated Internal Standards
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy and reproducibility of LC-MS data can be compromised by several factors, including sample loss during extraction, matrix effects, and instrument variability.[2][3] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely adopted and regulatory-endorsed strategy.[3][4]
Butyrophenone-d5, a deuterated analog of the core structure of a class of antipsychotic drugs, serves as an excellent internal standard for the quantification of related compounds such as haloperidol and risperidone.[2][5] By replacing five hydrogen atoms with deuterium, Butyrophenone-d5 is chemically identical to its unlabeled counterpart, ensuring it co-elutes during chromatography and experiences similar ionization effects.[2][6] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for accurate quantification.[6] This application note provides a detailed protocol for the preparation and spiking of Butyrophenone-d5 into biological samples, grounded in the principles of bioanalytical method validation as outlined by the FDA and EMA.[7][8]
Part 1: Preparation of Butyrophenone-d5 Stock and Working Solutions
The accuracy of the final analytical results is fundamentally dependent on the precise preparation of the internal standard solutions. High-purity solvents and calibrated volumetric equipment are essential.
Rationale for Solvent Selection and Stock Solution Concentration
The choice of solvent for the primary stock solution is critical to ensure the long-term stability and solubility of Butyrophenone-d5. A high-purity, volatile organic solvent such as methanol or acetonitrile is typically recommended. A stock solution concentration of 1 mg/mL is a common starting point, allowing for convenient and accurate serial dilutions to prepare working solutions.
Protocol for Stock Solution Preparation (1 mg/mL)
-
Materials:
-
Butyrophenone-d5 (certified reference material)
-
LC-MS grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated micropipettes
-
-
Procedure:
-
Accurately weigh approximately 10 mg of Butyrophenone-d5 into a clean weighing vessel.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small volume of methanol (or acetonitrile) to dissolve the standard, gently swirling the flask.
-
Once fully dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial, label it clearly (including concentration and date of preparation), and store it at -20°C or lower.
-
Protocol for Working Solution Preparation (e.g., 1 µg/mL)
The working solution is a diluted version of the stock solution, used for spiking into samples. Its concentration should be chosen to yield a final concentration in the sample that provides a robust and reproducible signal in the mass spectrometer.
-
Procedure:
-
Allow the stock solution to equilibrate to room temperature before use.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (typically the same as the stock solution or a solvent compatible with the sample preparation procedure).
-
Mix thoroughly by inverting the flask multiple times.
-
This working solution is now ready for spiking into samples. It should also be stored in a labeled amber vial at low temperature.
-
Part 2: Protocol for Spiking Butyrophenone-d5 into Biological Samples
The addition of the internal standard should occur as early as possible in the sample preparation workflow to account for any analyte loss during subsequent steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[9]
Spiking Workflow Overview
The following diagram illustrates the general workflow for spiking Butyrophenone-d5 into a biological sample, such as plasma, prior to analysis.
Caption: Workflow for spiking Butyrophenone-d5 into biological samples.
Detailed Spiking Protocol (Example: Plasma Sample with Protein Precipitation)
This protocol is a representative example and may require optimization based on the specific analyte, matrix, and LC-MS system.
-
Materials:
-
Blank biological matrix (e.g., drug-free human plasma)
-
Study samples (plasma)
-
Butyrophenone-d5 working solution (e.g., 1 µg/mL)
-
Precipitating agent (e.g., acetonitrile with 0.1% formic acid)
-
Calibrated micropipettes
-
Microcentrifuge tubes
-
-
Procedure:
-
Aliquot 200 µL of each plasma sample (calibrators, quality controls, and unknowns) into individual microcentrifuge tubes.
-
Using a fresh pipette tip for each sample, add 20 µL of the Butyrophenone-d5 working solution (1 µg/mL) to each tube. This results in a final concentration of approximately 100 ng/mL in the initial plasma volume, assuming negligible volume change from the spike.
-
Vortex each tube for 10-15 seconds to ensure thorough mixing of the internal standard with the plasma.
-
Add 600 µL of the cold precipitating agent (acetonitrile with 0.1% formic acid) to each tube.
-
Vortex vigorously for at least 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for direct injection into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent if further concentration is needed.
-
Part 3: Method Validation and Data Interpretation
The use of an internal standard is a cornerstone of a robust bioanalytical method. However, the entire method must be validated to ensure its reliability, as per regulatory guidelines.[5][8][10]
The Role of Butyrophenone-d5 in Ensuring Data Integrity
-
Correction for Extraction Variability: By adding Butyrophenone-d5 at the beginning of the sample preparation, any loss of analyte during this process will be mirrored by a proportional loss of the internal standard. The ratio of the analyte peak area to the internal standard peak area will therefore remain constant, correcting for recovery inconsistencies.[6]
-
Mitigation of Matrix Effects: Matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since Butyrophenone-d5 has nearly identical physicochemical properties to the unlabeled analyte, it will experience the same matrix effects. The use of the peak area ratio effectively normalizes for these variations.[3]
-
Compensation for Injection Volume and Instrument Drift: Minor variations in the injected volume or fluctuations in the mass spectrometer's sensitivity over an analytical run are compensated for by the consistent presence of the internal standard in every sample.[2]
Key Validation Parameters
The following table summarizes essential validation parameters that should be assessed for a bioanalytical method utilizing Butyrophenone-d5 as an internal standard, with typical acceptance criteria based on FDA and EMA guidelines.[5][10][11]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | The relationship between the instrument response (analyte/IS peak area ratio) and the concentration of the analyte. | At least 6-8 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured concentration to the nominal concentration. | Mean concentration within ±15% of the nominal value (±20% at LLOQ) for QC samples at multiple levels. |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) for QC samples at multiple levels (intra- and inter-day). |
| Matrix Effect | The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; QC: Quality Control.
Conclusion
The proper use of a deuterated internal standard like Butyrophenone-d5 is a critical component of a reliable and robust bioanalytical method for the quantification of butyrophenone-related compounds. By following a well-defined and validated protocol for the preparation and spiking of the internal standard, researchers can significantly enhance the accuracy, precision, and reproducibility of their LC-MS data. This, in turn, ensures the integrity of pharmacokinetic, toxicokinetic, and other clinical data submitted for regulatory evaluation.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Forsström, D., & Forsling, W. (n.d.). Analytical and Pharmacokinetic Studies on Butyrophenones. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
-
A. K. Shakya, N. A. Al-Hiari, M. M. Al-Ghananeem, and A. M. Al-Ghananeem. (2019). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. SciELO. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
Zhang, Y., et al. (2012). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. NIH. [Link]
-
ResearchGate. (2016). How do I construct a calibration curve for plasma spiked drug samples?. [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
ResearchGate. (2018). Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. [Link]
-
ResearchGate. (2023). What would cause over-recovery of a spiked sample in plasma?. [Link]
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ResearchGate. (n.d.). Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column. [Link]
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Chromatography Forum. (2006). On Internal Standard. [Link]
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Application Note: Butyrophenone-d5 for High-Confidence Metabolite Identification
Abstract & Introduction: The Challenge of Metabolite Identification
In drug discovery and development, a thorough understanding of a compound's metabolic fate is critical for evaluating its efficacy and safety.[][2] Metabolite identification (MetID) studies are essential for elucidating biotransformation pathways, identifying potentially active or toxic metabolites, and supporting regulatory submissions.[] However, confidently distinguishing true drug-related metabolites from endogenous matrix components in complex biological samples presents a significant analytical challenge. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for these studies due to its sensitivity and selectivity.[3][4]
The use of stable isotope labeled (SIL) compounds, particularly deuterated analogs, has become an indispensable tool in modern MetID workflows.[5][6][] These compounds act as powerful tracers, enabling researchers to pinpoint drug-related material with high confidence.[8][9] This application note provides a comprehensive guide and detailed protocols for leveraging Butyrophenone-d5 as an internal standard and tracer in metabolite identification studies of butyrophenone-based compounds, a significant class of chemicals used in various pharmaceutical agents.[10]
The Principle of Stable Isotope Labeling in Metabolite Identification
The core principle of using a stable isotope-labeled compound like Butyrophenone-d5 is the "mass shift" signature it imparts. When a 1:1 mixture of the unlabeled drug (the "light" compound) and its deuterated analog (the "heavy" compound) is incubated in a metabolic system (e.g., liver microsomes), both compounds undergo the same enzymatic transformations.
Consequently, every metabolite formed from the deuterated parent will have a mass-to-charge ratio (m/z) that is shifted by the number of deuterium atoms relative to the corresponding metabolite from the unlabeled parent. For Butyrophenone-d5, this expected mass shift is +5 Da (assuming no loss of the deuterium atoms during metabolism). When analyzing the post-incubation sample by LC-MS, the software can search for these characteristic "doublet" peaks that are chromatographically co-eluting and separated by a specific mass difference. This unique signature provides unambiguous confirmation that the detected signal is a genuine drug metabolite and not an endogenous artifact.[5][6]
Why Butyrophenone-d5 is an Ideal Internal Standard
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis.[11][12][13] Butyrophenone-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, offers several distinct advantages:
-
Identical Physicochemical Properties: It is chemically identical to the unlabeled butyrophenone, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[12][14] This allows it to perfectly compensate for variations during sample preparation and analysis.[13][15]
-
Correction for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[14] Because Butyrophenone-d5 co-elutes with the analyte, it experiences the same matrix effects, allowing for a reliable normalization of the signal.[11][13]
-
Clear Mass Differentiation: The +5 Da mass difference is sufficient to move the isotopic signal outside the natural isotopic distribution of the unlabeled compound, preventing cross-signal interference.[12]
-
Stable Labeling: The deuterium atoms are placed on the aromatic phenyl ring, a position that is generally not susceptible to metabolic cleavage or back-exchange, ensuring the mass tag is retained through most metabolic transformations.
Experimental Design & Workflow
A typical metabolite identification study using Butyrophenone-d5 involves several key stages, from the initial in vitro incubation to the final data analysis. The overall process is designed to generate high-quality data that can confidently identify metabolic hotspots on the parent molecule.
Diagram: General Workflow for Metabolite Identification
Caption: High-level workflow for a typical MetID study.
Potential Metabolic Pathways of Butyrophenone
Understanding the likely metabolic transformations is key to interpreting the resulting data. Butyrophenones can undergo several Phase I and Phase II metabolic reactions. The deuterium label on the phenyl ring is crucial for tracking these transformations.
Diagram: Anticipated Butyrophenone Metabolism
Caption: Potential Phase I and Phase II metabolic pathways.
Detailed Protocols
The following protocols provide step-by-step methodologies for conducting a robust metabolite identification study. These are starting points and should be optimized as per specific laboratory conditions and instrumentation.
Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol describes a typical experiment to generate metabolites using a pooled HLM preparation.
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Butyrophenone in methanol.
-
Prepare a 10 mM stock solution of Butyrophenone-d5 in methanol.
-
Create a 1:1 mixture (e.g., 5 mM each) of the light and heavy stock solutions.
-
-
Set up Incubation Plate:
-
In a 96-well plate, add 5 µL of 100 mM phosphate buffer (pH 7.4).
-
Add pooled HLM to a final protein concentration of 0.5 mg/mL.
-
Add the 1:1 light/heavy substrate mixture to a final concentration of 10 µM.
-
-
Initiate Reaction:
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM magnesium chloride).
-
Create a control incubation (-NADPH) by adding buffer instead of the regenerating system.
-
-
Incubate and Quench:
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
Stop the reaction by adding two volumes (e.g., 200 µL) of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
-
Post-Quench Processing:
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction (LLE) is an effective method for extracting butyrophenone and its relatively non-polar metabolites from the aqueous incubation matrix.[16][17]
-
Transfer Supernatant: Transfer the 150 µL of supernatant from Protocol 1 to a clean 2 mL microcentrifuge tube.
-
Add Extraction Solvent: Add 750 µL of methyl tert-butyl ether (MTBE).
-
Extract: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (~700 µL) to a new tube, avoiding the aqueous layer and the protein interface.
-
Evaporate to Dryness: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.
Protocol 3: LC-MS/MS Method Parameters
Analysis is performed using a reverse-phase HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements for formula determination.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 15 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Scan Type | Full Scan with Data-Dependent MS/MS |
| Full Scan Range | 100 - 1000 m/z |
| Resolution | > 30,000 FWHM |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
Table 3: Key m/z Values for Butyrophenone and Butyrophenone-d5
| Compound | Formula | Exact Mass | [M+H]⁺ m/z | Key Fragment Ions (m/z) |
| Butyrophenone | C₁₀H₁₂O | 148.0888 | 149.0961 | 121 (McLafferty), 105 (Benzoyl)[18] |
| Butyrophenone-d5 | C₁₀H₇D₅O | 153.1203 | 154.1276 | 121, 110 (Benzoyl-d5) |
Data Analysis and Interpretation
The primary goal of data analysis is to identify chromatographically co-eluting peak pairs that exhibit the expected mass difference of 5.0315 Da (5 x mass of D - 5 x mass of H).
-
Extracted Ion Chromatograms (EICs): Extract the EIC for the [M+H]⁺ of the parent drug (m/z 149.0961).
-
Paired Peak Finding: Utilize vendor-specific software or third-party tools to search the full scan data for all ions that have a co-eluting partner at +5.0315 Da.
-
Filter and Review: Filter the resulting list of potential metabolites. True metabolites should appear in the +NADPH sample but be absent or significantly reduced in the -NADPH control sample.
-
Structure Elucidation: For each confirmed metabolite pair, analyze the corresponding data-dependent MS/MS fragmentation spectra. Compare the fragmentation pattern of the light metabolite to the heavy one. Fragments retaining the d5-phenyl ring will show a +5 Da shift, helping to pinpoint the site of metabolic modification. For example, if a hydroxylation occurs on the alkyl chain, both the 105 and 110 m/z fragments will still be present. If it occurs on the phenyl ring, the 110 m/z fragment will shift to m/z 126 (C₇D₅HO⁺).
Conclusion
The use of Butyrophenone-d5 provides an exceptionally robust and reliable method for metabolite identification studies. This approach minimizes false positives by leveraging the unique mass signature of the stable isotope label, allowing researchers to confidently distinguish drug-related metabolites from endogenous background noise. The detailed protocols and methodologies presented in this application note serve as a comprehensive framework for scientists in drug development to accurately characterize the metabolic fate of butyrophenone-based compounds, ultimately leading to safer and more effective pharmaceuticals. Adherence to established bioanalytical guidelines from regulatory bodies like the EMA and FDA is crucial for ensuring data integrity and validity.[19][20][21][22][23]
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Baillie, T. A. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]
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Odoemelam, V. U., & Osuji, G. A. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research - Granthaalayah, 7(6), 25-33. [Link]
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AptoChem. Deuterated internal standards and bioanalysis. [Link]
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van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]
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van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]
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Marcucci, F., et al. (1971). Analytical and Pharmacokinetic Studies on Butyrophenones. Clinica Chimica Acta, 34(2), 321-332. [Link]
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D'Urso, A., & Guillarme, D. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
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Lynch, D. R., et al. (1999). Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. Neuropsychopharmacology, 20(4), 397-407. [Link]
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Steuer, A. E., et al. (2024). Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids for hair analysis and its application to a Swiss cohort. Drug Testing and Analysis. [Link]
-
Restek Corporation. (2023). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
López-Rodríguez, M. L., et al. (2002). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of Medicinal Chemistry, 45(2), 4806-4817. [Link]
-
Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. [Link]
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Anonymous. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
Bar-Or, D., & Bar-Or, R. (2015). Bioanalysis in drug discovery and development. Bioanalysis, 7(12), 1463-1466. [Link]
-
Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. [Link]
-
Nuvisan. (n.d.). Expert in vitro & in vivo metabolite profiling. [Link]
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- 23. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Bioanalytical Method Development
Topic: Overcoming Matrix Effects with Butyrophenone-d5
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Butyrophenone-d5 as an internal standard to combat matrix effects in LC-MS/MS analysis. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to build robust and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect, and why is it a major concern in my LC-MS/MS bioanalysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simple terms, anything in your sample that isn't your analyte of interest (e.g., proteins, lipids, salts, metabolites) can interfere with its ability to become charged in the mass spectrometer's ion source.[2][3][4] This interference can either suppress the analyte's signal, leading to underestimated concentrations, or enhance it, causing overestimation.[5]
Q2: I'm analyzing a novel butyrophenone-class antipsychotic, "Analyte X," in human plasma. Why is a stable isotope-labeled (SIL) internal standard like Butyrophenone-d5 the recommended choice?
A2: A stable isotope-labeled internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis, a principle rooted in isotope dilution mass spectrometry.[10] Butyrophenone-d5 is an ideal internal standard (IS) for a structurally similar analyte for several key reasons:
-
Near-Identical Physicochemical Properties: Butyrophenone-d5 shares the same chemical structure, polarity, and ionization potential as its non-labeled counterpart.[10] This ensures it behaves almost identically during every stage of the analytical process—from sample extraction and chromatography to ionization in the MS source.
-
Co-elution with the Analyte: Because of these similarities, Butyrophenone-d5 will have a retention time extremely close to your analyte. This is crucial because it means both the analyte and the IS are exposed to the same interfering matrix components at the same time.[11]
-
Compensation for Matrix Effects: Any ion suppression or enhancement that affects your analyte will affect the SIL-IS to the same degree.[10][11] By calculating the ratio of the analyte peak area to the IS peak area, this variability is effectively normalized, leading to a highly accurate and precise measurement of the analyte's true concentration.[10][12]
-
Correction for Sample Preparation Variability: A SIL-IS corrects for physical sample loss during extraction, evaporation, or reconstitution steps. Since the IS is added at the very beginning of the sample preparation process, any loss experienced by the analyte is mirrored by the IS, preserving the accuracy of the final area ratio.
Using a structural analog that does not co-elute perfectly cannot guarantee this level of compensation, making SIL internal standards like Butyrophenone-d5 the superior choice for robust and defensible bioanalytical data.
Troubleshooting Guide
Problem 1: My internal standard (Butyrophenone-d5) signal is highly variable across different plasma lots, even in my quality control (QC) samples. What's going on?
This is a classic sign of a significant and variable matrix effect that even a good internal standard is struggling to fully compensate for, or it may indicate an issue with the sample preparation itself.
Root Cause Analysis & Solution Workflow:
-
Confirm Co-elution: First, ensure that your analyte and Butyrophenone-d5 are truly co-eluting. Overlay the chromatograms from multiple lots. A slight shift in retention time for one compound but not the other can expose them to different matrix interferences. If a shift is observed, re-optimize the chromatography.
-
Investigate the Sample Preparation: The most common source of severe matrix effects in plasma is phospholipids. A simple protein precipitation (PPT) may not be sufficient to remove them.
-
Diagnosis: Perform a post-column infusion experiment. Infuse a constant concentration of your analyte and IS post-column while injecting a protein-precipitated blank plasma sample. A significant dip in the signal at the retention time of your analyte indicates ion suppression from the matrix.
-
Solution: Enhance your sample cleanup. Move from protein precipitation to a more rigorous technique like:
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and using a suitable organic solvent can effectively partition your analyte away from polar interferences.
-
Solid-Phase Extraction (SPE): This offers the most selective cleanup. Choose a sorbent (e.g., mixed-mode or phospholipid removal plates) that strongly retains your analyte while allowing matrix components to be washed away.
-
-
Workflow Diagram: Troubleshooting IS Variability
Caption: Troubleshooting workflow for variable internal standard signal.
Problem 2: My method validation failed the matrix effect test. The IS-normalized matrix factor is outside the acceptable range of 0.85 to 1.15 in several plasma lots.
A failed matrix effect validation, even with a SIL-IS, points to extremely strong or differential matrix effects. This means that in some lots of plasma, the interferences are so severe that they affect the analyte and IS slightly differently, or the ionization is suppressed to a point where signal-to-noise is compromised.
Protocol: Quantitative Assessment of Matrix Factor
This protocol is based on the FDA's M10 Bioanalytical Method Validation Guidance.[9]
-
Source Biological Matrix: Obtain at least six different lots of blank human plasma from individual donors.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike your analyte and Butyrophenone-d5 into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process the six blank plasma lots through your entire sample preparation procedure. In the final step, spike the processed blank extracts with the analyte and Butyrophenone-d5 to the same low and high QC concentrations as in Set A.
-
-
Analyze and Calculate: Analyze both sets by LC-MS/MS. Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the IS-Normalized Matrix Factor = MF(Analyte) / MF(IS)
-
-
Acceptance Criteria: For the method to pass, the coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤15%.
Illustrative Data: Failed vs. Passed Matrix Effect Assessment
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | CV% | Result |
| Initial Method (Protein Precipitation) | ||||||||
| IS-Normalized MF (LQC) | 1.02 | 0.98 | 0.81 | 1.11 | 1.21 | 0.95 | 16.2% | FAIL |
| Optimized Method (SPE Cleanup) | ||||||||
| IS-Normalized MF (LQC) | 1.01 | 0.97 | 0.95 | 1.04 | 1.06 | 0.99 | 4.1% | PASS |
Troubleshooting Steps:
-
Dilute and Shoot: The simplest approach is to dilute your plasma sample with the mobile phase (e.g., 1:5 or 1:10) before sample preparation. This reduces the concentration of matrix components, often mitigating the effect. However, this may compromise the method's sensitivity (LLOQ).
-
Chromatographic Separation: The goal is to separate your analyte from the interfering region.
-
Modify your gradient to be shallower, increasing the separation between peaks.
-
Switch to a different column chemistry (e.g., from a C18 to a Phenyl-Hexyl) to alter selectivity.
-
-
Optimize Ion Source Parameters: Adjusting settings like gas flow, temperature, and spray voltage can sometimes minimize the impact of matrix components on the ionization process.
Logical Relationship: Mitigating a Failed Matrix Effect Test
Caption: Hierarchy of strategies to resolve a failed matrix effect validation.
Experimental Protocol Example
Protocol: Quantification of "Analyte X" in Human Plasma using Protein Precipitation and Butyrophenone-d5 IS
This protocol provides a starting point for method development.
1. Materials & Reagents:
-
Human Plasma (K2-EDTA)
-
Analyte X Reference Standard
-
Butyrophenone-d5 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid
-
Water (LC-MS Grade) with 0.1% Formic Acid
2. Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Dissolve 10 mg of Analyte X in 10 mL of methanol.
-
IS Stock (1 mg/mL): Dissolve 10 mg of Butyrophenone-d5 in 10 mL of methanol.
-
IS Working Solution (100 ng/mL): Serially dilute the IS Stock in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (100 ng/mL). Vortex for 5 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte X: [Precursor > Product]; Butyrophenone-d5: [Precursor > Product] |
Note: Specific MRM transitions and MS parameters must be optimized for your specific analyte and instrument.
References
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
Zhang, T., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
-
Xie, C., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Tran, T. N. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
-
Mei, H. (2006). Matrix effects: Causes and solutions. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
An Anonymous Review. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Bioanalysis Zone. Overcoming Matrix Effects. [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
U.S. Food and Drug Administration. (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Zimmer, D. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. [Link]
-
Reddit User Discussion. (2022). Accounting for the matrix effect. r/CHROMATOGRAPHY. [Link]
-
Dvořák, J. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Barbero, G. F., & Russo, M. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). [Link]
-
YouTube. (2023). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. [Link]
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- 5. butyrophenone, 495-40-9 [thegoodscentscompany.com]
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- 7. The analysis of antipsychotic drugs in human matrices using LC-MS(/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Quality by Design Approach to Bioanalysis: Development of a Method for Elvitegravir Quantification in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. euchembioj.com [euchembioj.com]
Troubleshooting isotopic interference with Butyrophenone-d5
Welcome to the technical support center for Butyrophenone-d5. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to isotopic interference in quantitative mass spectrometry assays. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is Butyrophenone-d5 and why is it used as an internal standard?
A1: Butyrophenone-d5 is a stable isotope-labeled (SIL) version of Butyrophenone, where five hydrogen atoms have been replaced by deuterium atoms. It is the preferred internal standard (IS) for the quantitative analysis of Butyrophenone and structurally related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[2][3] By using a SIL-IS like Butyrophenone-d5, any variations during sample preparation, injection, or ionization are mirrored in both the analyte and the IS.[1] This allows for the use of the analyte-to-IS peak area ratio for quantification, which corrects for these variations and dramatically improves the accuracy and precision of the results.[3]
Q2: What is isotopic interference and "cross-contribution"?
A2: Isotopic interference, often called "crosstalk" or "cross-contribution," occurs when the mass spectral signal of an analyte and its SIL-IS are not perfectly distinct.[4][5] This can happen in two primary ways:
-
Analyte to IS Interference: The analyte molecule contains naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). The signals from these heavy isotopologues (M+1, M+2, etc.) can overlap with the mass channel of the deuterated internal standard.[4]
-
IS to Analyte Interference: The synthesis of a deuterated standard is never 100% complete. The SIL-IS material inevitably contains a small percentage of the unlabeled analyte (d0) and other lesser-deuterated isotopologues (d1, d2, etc.).[6] This impurity contributes to the signal in the analyte's mass channel, leading to a false-positive signal and inaccurate quantification.[6][7]
For Butyrophenone-d5, the second scenario is the most common and problematic issue.
Q3: Why is my Butyrophenone-d5 assay susceptible to this interference?
A3: The susceptibility arises from two key factors:
-
Isotopic Purity of the Standard: The primary concern is the presence of non-deuterated Butyrophenone (d0) within the Butyrophenone-d5 standard material.[6] This d0 impurity will generate a signal at the exact mass-to-charge ratio (m/z) of the actual analyte you are trying to measure.
-
Concentration Differences: In typical bioanalytical assays, the internal standard is added at a fixed, relatively high concentration, while the analyte concentration can vary over several orders of magnitude, often reaching very low levels (e.g., at the lower limit of quantitation, LLOQ).[7] The constant, low-level signal from the d0 impurity in the IS can become significant relative to the analyte's signal at these low concentrations, artificially inflating the result.[6]
Q4: Can the deuterium labels on Butyrophenone-d5 exchange with hydrogen from the solvent?
A4: This phenomenon, known as hydrogen-deuterium (H/D) back-exchange, is a potential concern for all deuterated standards.[7][8] The stability of the deuterium label is highly dependent on its position in the molecule and the analytical conditions.[9]
-
Label Position: Deuterium atoms on carbon atoms are generally stable. However, those on heteroatoms (like -OH, -NH) or on carbons adjacent to carbonyl groups can be more labile, especially under certain pH conditions.[7][10] For Butyrophenone-d5, if the labels are on the aromatic ring, they are typically very stable. If they are on the butyl chain adjacent to the ketone, their stability should be verified.
-
Influencing Factors: H/D exchange is catalyzed by both acidic and basic conditions and is accelerated by higher temperatures.[8] The composition of the mobile phase (e.g., high water content) can also facilitate this exchange.[7]
Troubleshooting Guide: Symptoms, Causes, and Solutions
This section addresses common problems encountered during the analysis of Butyrophenone using Butyrophenone-d5 as an internal standard.
Symptom 1: Signal Detected for Native Butyrophenone in a Blank Sample
You prepare a "blank" sample (matrix without analyte) and spike it only with Butyrophenone-d5. When you analyze it, you see a peak in the mass channel for native Butyrophenone.
-
Probable Cause: This is the most direct indicator of isotopic impurity in your Butyrophenone-d5 internal standard.[6] The signal you are observing is from the unlabeled Butyrophenone (d0) present in your IS material.
-
Solutions:
-
Assess IS Purity: The first step is to quantify the problem. Prepare a high-concentration solution of the Butyrophenone-d5 standard in solvent and acquire data for both the analyte and IS mass transitions. The ratio of the d0 signal to the d5 signal will give you the percentage of cross-contribution. (See Protocol 1 ).
-
Set an Acceptance Criterion: For high-precision quantitative assays, the contribution of the IS to the analyte signal should ideally be less than 0.1%. For less sensitive assays, a contribution of <1% may be acceptable.
-
Source a Higher Purity Standard: If the isotopic contribution is too high, the most straightforward solution is to purchase a new lot or a higher-purity grade of Butyrophenone-d5 from a reputable supplier.
-
Mathematical Correction: If a new standard is not an option, the contribution can be mathematically corrected in the calibration curve, but this is a less robust approach and may not be acceptable in regulated environments.[11]
-
Symptom 2: Non-Linear Calibration Curve at Low Concentrations
Your calibration curve is linear at the high end but curves away from the origin and loses linearity at the lower limit of quantitation (LLOQ).
-
Probable Cause: This is a classic symptom of uncorrected isotopic interference.[4][6] The constant background signal from the d0 impurity in the Butyrophenone-d5 has a disproportionately large effect at low analyte concentrations, artificially inflating the analyte/IS ratio and causing the curve to bend.
-
Solutions:
-
Confirm the Cause: Follow the steps in Symptom 1 to verify and quantify the isotopic cross-contribution.
-
Optimize IS Concentration: Reducing the concentration of the internal standard can sometimes mitigate the issue, as it lowers the absolute background signal from the d0 impurity.[11] However, this must be balanced with the need for a sufficient IS signal at the upper limit of quantification (ULOQ).
-
Improve Chromatographic Separation: While Butyrophenone and its d5 isotopologue should ideally co-elute, sometimes a slight chromatographic shift (the "deuterium effect") can occur.[10][12] If an interfering matrix component is also present, enhancing chromatographic resolution can help separate it from the analyte peak.
-
Use a Higher Purity Standard: This remains the most effective solution to ensure linearity at the LLOQ.
-
Symptom 3: Inaccurate and Positively Biased QC Samples
Your quality control (QC) samples, especially the low QC, consistently test higher than their nominal concentration, showing a positive bias.
-
Probable Cause: This is a direct consequence of the issues described above. The signal from the d0 impurity in the internal standard is being added to the signal from the actual analyte, leading to an overestimation of the analyte's concentration.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biased results.
Key Experimental Protocols
Data Presentation: Mass Transitions & Purity Assessment
For a typical LC-MS/MS analysis, you must first define the precursor and product ions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Butyrophenone | 149.1 (M+H)⁺ | 105.1 | Corresponds to the benzoyl cation fragment.[13] |
| Butyrophenone-d5 | 154.1 (M+H)⁺ | 110.1 | Assumes deuteration on the phenyl ring. |
Note: These values are theoretical and must be optimized on your specific mass spectrometer.
Protocol 1: Assessing Isotopic Purity and Cross-Contribution
This protocol provides a self-validating system to check the quality of your Butyrophenone-d5 internal standard.
Objective: To determine the percentage of the unlabeled (d0) analyte signal that originates from the deuterated internal standard.
Methodology:
-
Prepare a High-Concentration IS Solution: Dissolve the Butyrophenone-d5 standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a high concentration, typically equivalent to the concentration used at the ULOQ of your assay (e.g., 1000 ng/mL).
-
Set Up MS/MS Method: Create an acquisition method with two multiple reaction monitoring (MRM) transitions:
-
Transition 1 (Analyte): Butyrophenone (e.g., 149.1 → 105.1)
-
Transition 2 (IS): Butyrophenone-d5 (e.g., 154.1 → 110.1)
-
Ensure dwell times and other source parameters are identical for both transitions.
-
-
Sample Analysis: Inject the high-concentration IS solution directly into the mass spectrometer or via your LC system. Acquire data for at least three replicate injections.
-
Data Processing:
-
Integrate the peak area for the signal observed in the analyte channel (AreaAnalyte).
-
Integrate the peak area for the signal observed in the IS channel (AreaIS).
-
-
Calculate Cross-Contribution: Use the following formula: % Cross-Contribution = (Area_Analyte / Area_IS) * 100
-
Acceptance Criteria:
-
Excellent: < 0.1%
-
Acceptable: 0.1% - 0.5%
-
Marginal: > 0.5% (Consider sourcing a new standard or mathematical correction if unavoidable).
-
Visualization: The Concept of Isotopic Crosstalk
The diagram below illustrates how isotopic impurity in the Butyrophenone-d5 standard contributes a false signal to the native Butyrophenone analyte channel.
References
- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS.
- Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed.
- Technical Support Center: H/D Exchange Issues with Deuter
- Common issues with deuterated internal standards in quantit
-
Butyrophenone | C10H12O | CID 10315. PubChem. [Link]
- Internal Standards - What Are They?
-
Butyrophenone. Wikipedia. [Link]
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
-
Butyrophenone. mzCloud. [Link]
-
Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed. [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]
-
1-Butanone, 1-phenyl-. NIST WebBook. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health (NIH). [Link]
- Technical Support Center: Minimizing Isotopic Interference in Stable Isotope Dilution Mass Spectrometry. Benchchem.
-
Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]
- How to resolve isotopic interference in Cefditoren quantific
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications. [Link]
-
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. National Institutes of Health (NIH). [Link]
-
Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. ResearchGate. [Link]
- Troubleshooting isotopic interference with Temocapril-d5 in mass spectrometry. Benchchem.
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Dealing with poor recovery of Butyrophenone-d5 in sample extraction
Technical Support Center: Butyrophenone-d5 Recovery
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor recovery of the internal standard Butyrophenone-d5 during sample extraction from biological matrices. As an internal standard, consistent and adequate recovery of Butyrophenone-d5 is paramount for accurate and precise quantification of the target analyte.[1][2] This document is structured to help you diagnose and resolve common issues by explaining the underlying chemical principles and providing actionable protocols.
FAQ 1: What are the fundamental physicochemical properties of Butyrophenone that influence its extraction?
Understanding the properties of the parent compound, Butyrophenone, is the first step in designing a robust extraction method. Butyrophenone-d5 will exhibit nearly identical chemical behavior.[3]
Answer: Butyrophenone is a moderately hydrophobic, neutral organic compound. Its behavior is primarily governed by its low water solubility and preference for organic solvents. These properties are quantified in the table below and are critical for selecting appropriate extraction solvents and conditions.[4][5]
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C₁₀H₁₂O | - |
| Molar Mass | 148.20 g/mol | - |
| Appearance | Colorless liquid | Easy to work with standard solutions. |
| Water Solubility | Poor / Insoluble | Partitions readily out of aqueous solutions into organic solvents. |
| LogP (o/w) | 2.77 | Indicates moderate hydrophobicity. The compound prefers an organic phase (like octanol) over an aqueous phase. Ideal for Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (RP-SPE).[6] |
| pKa | Not applicable (neutral) | The compound is not ionizable within typical experimental pH ranges. pH adjustments will not change its charge but can be used to modify the charge of matrix components to improve selectivity.[7] |
| Boiling Point | 229-230 °C | Not highly volatile under standard extraction conditions, minimizing loss through evaporation at room temperature.[4] |
FAQ 2: My overall recovery for Butyrophenone-d5 is low. Where should I begin troubleshooting?
Answer: A systematic approach is crucial to pinpointing the source of analyte loss.[8] Before optimizing a specific technique (LLE or SPE), you must first determine at which stage the loss is occurring. Low recovery is the net result of losses that can happen at any point in the workflow.[8]
The initial diagnostic step is to perform a recovery experiment where you analyze every fraction of your extraction process. This includes the original sample, the post-extraction aqueous waste (for LLE) or the flow-through and wash fractions (for SPE), and the final eluate.[9]
General Troubleshooting Workflow
This decision tree provides a high-level overview of the diagnostic process.
Caption: A logical workflow for diagnosing poor internal standard recovery.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility between two immiscible liquids, typically an aqueous sample and an organic solvent.[10] For Butyrophenone-d5, the goal is to efficiently partition it into the organic phase.
Q: My Butyrophenone-d5 is remaining in the aqueous layer. How do I improve its partitioning into the organic solvent?
Answer: This indicates that the chosen organic solvent is not sufficiently optimal for the analyte or that the aqueous phase is too favorable.
Causality & Solutions:
-
Solvent Polarity Mismatch: Butyrophenone has a LogP of 2.77, suggesting it is moderately non-polar. The polarity of the extraction solvent should be matched to the analyte.[6] If you are using a very non-polar solvent (e.g., hexane), it may not be optimal. Conversely, a solvent that is too polar (e.g., ethyl acetate) might have some miscibility with the aqueous phase, reducing efficiency.
-
Protocol: Test solvents with varying polarities. Good starting points for Butyrophenone include methyl tert-butyl ether (MTBE), dichloromethane (DCM), or a mixture like hexane/ethyl acetate.
-
-
Insufficient Partitioning ("Salting Out"): The solubility of an organic analyte in the aqueous phase can be decreased by increasing the ionic strength of the solution.[6] This drives the analyte into the organic phase.
-
Protocol: Add a salt like sodium chloride or sodium sulfate to the aqueous sample to the point of saturation (e.g., 3-5 M) before extraction.[6] This can significantly improve the recovery of moderately polar compounds.
-
-
Sub-optimal Solvent-to-Sample Ratio: A low volume of organic solvent may not be sufficient to extract the analyte efficiently.
-
Protocol: Increase the ratio of organic solvent to aqueous sample. A ratio of 7:1 is often cited as a good starting point for optimization.[6] Additionally, performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 5 mL) is more effective than a single extraction with a large volume (1 x 15 mL).[7]
-
Q: I'm observing a stable emulsion at the solvent interface, making phase separation impossible. What should I do?
Answer: Emulsions are often caused by high concentrations of lipids, proteins, or surfactants in the biological matrix.
Causality & Solutions:
-
High Mechanical Agitation: Shaking the mixture too vigorously can promote emulsion formation.
-
Protocol: Use a gentle, rocking motion for mixing instead of vigorous shaking.
-
-
Matrix Components: Proteins and lipids are common culprits.
-
Protocol:
-
Centrifugation: Spin the sample at high speed to break the emulsion.
-
pH Change: Altering the pH can change the charge on proteins, potentially destabilizing the emulsion.
-
"Salting Out": Adding salt to the aqueous phase can also help break emulsions.[7]
-
Pre-treatment: Consider a protein precipitation step with acetonitrile or methanol before proceeding to LLE.
-
-
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a form of chromatography where the compound of interest is retained on a solid sorbent while the matrix interferences are washed away.[10] For Butyrophenone-d5, a reversed-phase (e.g., C18, C8) or a polymeric (e.g., Strata-X) sorbent is typically used.[11][12]
Caption: The SPE workflow with critical points for potential analyte loss.
Q: My Butyrophenone-d5 is found in the flow-through fraction during sample loading. Why isn't it binding to the SPE sorbent?
Answer: This is a classic case of analyte breakthrough, which means the conditions are not suitable for retention on the sorbent.[11]
Causality & Solutions:
-
Improper Sorbent Conditioning: The sorbent must be "wetted" or activated before it can interact effectively with the analyte. For reversed-phase sorbents, this involves solvating the hydrocarbon chains.[13]
-
Protocol: Always condition the sorbent with a water-miscible organic solvent (like methanol or acetonitrile), followed by an equilibration step with an aqueous solution similar to your sample matrix (e.g., water or a buffer).[14] Crucially, do not let the sorbent bed go dry between equilibration and sample loading.
-
-
Sample Solvent is Too Strong: If your sample is dissolved in a solution with a high percentage of organic solvent, the analyte will prefer to stay in the solution rather than binding to the sorbent.
-
Protocol: Dilute your sample with water or a weak aqueous buffer (e.g., 1:1 or greater) to ensure the loading solution is primarily aqueous. This promotes hydrophobic interaction with the sorbent.[15]
-
-
Incorrect Sorbent Choice or Mass Overload: The chosen sorbent may not have sufficient affinity or capacity for your analyte and sample volume.[13][15]
-
Protocol: Ensure you are using a reversed-phase sorbent. If recovery is still low, consider a polymeric sorbent which often has higher capacity. You can also try increasing the sorbent mass (mg) in the cartridge.[15]
-
-
High Flow Rate: If the sample passes through the cartridge too quickly, there may not be enough time for the analyte-sorbent interaction to occur.[11]
Q: The Butyrophenone-d5 binds, but it's being lost during the wash step. What's wrong?
Answer: This indicates your wash solvent is too strong (i.e., has too much organic content), causing premature elution of your analyte along with the interferences.
Causality & Solutions:
-
Wash Solvent Strength: The goal of the wash step is to remove weakly-bound interferences without disturbing the analyte.
-
Protocol: Decrease the percentage of organic solvent in your aqueous wash solution. For example, if you are using 20% methanol and seeing loss, try 10% or 5% methanol. The ideal wash solvent is the strongest possible solution that does not elute your analyte of interest.[13]
-
Q: My analyte binds and is retained during the wash, but I get low recovery in the final eluate. How can I improve elution?
Answer: This suggests the elution solvent is not strong enough to overcome the interaction between Butyrophenone-d5 and the sorbent.
Causality & Solutions:
-
Elution Solvent Strength: The elution solvent must be strong enough to disrupt the hydrophobic binding and release the analyte.
-
Protocol: Increase the strength of your elution solvent. If 100% methanol is not working, try a stronger solvent like acetonitrile. You can also try adding a small amount of a modifier. Although Butyrophenone is neutral, a slightly acidic or basic modifier (e.g., 1-2% formic acid or ammonium hydroxide) can sometimes disrupt secondary interactions and improve recovery.[16]
-
-
Insufficient Solvent Volume or Flow Rate: Not enough solvent or too rapid a flow rate can lead to incomplete elution.
-
Protocol: Ensure you are using a sufficient volume of elution solvent (e.g., 2 x 1 mL). Allow the solvent to soak in the sorbent bed for a minute before eluting to maximize interaction.
-
FAQ 3: Could the Butyrophenone-d5 internal standard itself be the source of the problem?
Answer: While less common than method-related issues, it's possible. Deuterated internal standards are designed to be ideal references, but two factors can occasionally cause problems: isotopic exchange and impurities.[3]
-
Isotopic Exchange (H/D Exchange): This occurs if the deuterium atoms are placed on "exchangeable" sites, like on an -OH or -NH group. Under certain pH or temperature conditions, these can swap with protons from the solvent, leading to a loss of the deuterated signal.
-
Butyrophenone-d5 Context: Reputable manufacturers typically synthesize Butyrophenone-d5 with deuterium on the phenyl ring (d5), which are non-exchangeable aromatic C-D bonds. This is generally not a concern for this specific standard.
-
-
Chemical or Isotopic Purity: The internal standard solution should have high chemical (>99%) and isotopic (≥98%) purity.[17] If the standard contains a significant amount of the unlabeled analyte ("light" Butyrophenone), it can interfere with quantification, though it wouldn't typically cause low recovery of the d5 signal itself.
-
Troubleshooting Step: If you suspect the standard, analyze a fresh dilution of the d-IS stock solution directly (without extraction) to confirm its response and purity on your analytical instrument (e.g., LC-MS/MS).
-
By systematically evaluating each step of your extraction process—from understanding the analyte's properties to methodically testing each fraction—you can effectively diagnose and resolve issues of poor Butyrophenone-d5 recovery, leading to more accurate and reliable analytical results.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Internal Standard Recovery.
-
Phenomenex. (n.d.). Troubleshooting SPE. LabRulez LCMS. Retrieved January 18, 2026, from [Link]
-
WelchLab. (2023, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved January 18, 2026, from [Link]
-
Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 18, 2026, from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved January 18, 2026, from [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. [Link]
-
American Association for Clinical Chemistry. (2019, July 1). Questioning Quality Assurance in Clinical Mass Spectrometry. Retrieved January 18, 2026, from [Link]
-
Jakes, J., et al. (2021). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Molecules, 26(11), 3326. [Link]
-
Reddit r/chemistry. (2014, September 8). How can I optimize an extraction? Retrieved January 18, 2026, from [Link]
-
Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7856-7865. [Link]
-
Gao, Y., et al. (2014). Optimization of Pressurized Liquid Extraction of Three Major Acetophenones from Cynanchum bungei Using a Box-Behnken Design. International Journal of Molecular Sciences, 15(4), 5512-5527. [Link]
-
Wikipedia. (n.d.). Butyrophenone. Retrieved January 18, 2026, from [Link]
-
Resolve Mass Spectrometry. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyrophenone. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
-
LCGC International. (2019, October 1). Solving Recovery Problems in Solid-Phase Extraction. Retrieved January 18, 2026, from [Link]
-
Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid−Liquid Extraction for Isolation of Unidentified Components. ResearchGate. Retrieved January 18, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved January 18, 2026, from [Link]
-
Journal of Pharmacy Research. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. Retrieved January 18, 2026, from [Link]
-
Hawach Scientific. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Retrieved January 18, 2026, from [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. [Link]
-
Hoad, G., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 4), 381-382. [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Deuterated Standards in Mass Spectrometry.
-
Al-Saffar, Y., et al. (2022). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Molecules, 27(16), 5192. [Link]
-
Journal of Applied Pharmaceutical Science. (2014). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2022, March 18). Why am I getting less than 100% recovery after solid phase extraction? Retrieved January 18, 2026, from [Link]
-
Alshishani, A., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(18), 6563. [Link]
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Technical Support Center: Minimizing Ion Suppression in ESI-MS
A Senior Application Scientist's Guide to Robust Quantitative Analysis
Welcome to the technical support center for ESI-MS analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the pervasive challenge of ion suppression. As a senior application scientist, my goal is to provide not just a set of instructions, but a foundational understanding of the mechanisms at play and a logical framework for troubleshooting. We will explore how to diagnose, mitigate, and compensate for ion suppression, with a special focus on the role of deuterated internal standards like Butyrophenone-d5.
Part 1: Understanding the Enemy - What is Ion Suppression?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon occurs within the electrospray ionization (ESI) source, leading to a decreased, inconsistent, or even completely absent analyte signal, which severely compromises the accuracy, precision, and sensitivity of quantitative methods.[3][4][5]
The primary causes of ion suppression in ESI-MS are multifaceted:
-
Competition for Ionization: In the ESI process, analytes and matrix components compete for the limited available charge on the surface of evaporating droplets.[2][6][7] If matrix components are more abundant or have a higher affinity for charge (e.g., are more basic in positive ion mode), they can monopolize the ionization process, leaving fewer charged sites for the analyte of interest.[1][8]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components like salts, lipids, or polymers can alter the physical characteristics of the ESI droplets.[1][9][10] Increased viscosity and surface tension can hinder solvent evaporation, preventing the droplets from shrinking to the critical radius required to release gas-phase analyte ions.[1][11]
-
Co-precipitation: Non-volatile materials can also cause the analyte to co-precipitate within the droplet, effectively trapping it and preventing its ionization.[1][7][8]
Caption: The mechanism of ion suppression in the ESI source.
Part 2: The Gold Standard Correction - Role of Butyrophenone-d5
The most effective strategy to correct for ion suppression is the use of a stable isotope-labeled internal standard (SIL-IS).[4] Deuterated internal standards, such as Butyrophenone-d5, are considered the "gold standard" for this purpose.[3][12]
Q: Why is a deuterated internal standard (D-IS) like Butyrophenone-d5 so effective?
A: A D-IS is chemically and structurally almost identical to the non-labeled analyte.[12][13] This near-identity means it has virtually the same physicochemical properties (e.g., polarity, pKa, ionization efficiency). The core assumption, which holds true in most cases, is that the D-IS will:
-
Co-elute perfectly with the analyte from the LC column.
-
Experience the exact same degree of ion suppression or enhancement in the ESI source.[3][12]
By adding a known concentration of Butyrophenone-d5 to every sample, calibrator, and QC, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby restoring accuracy and precision to the measurement.[2][12]
Caption: How a deuterated internal standard corrects for ion suppression.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a practical, question-and-answer format.
Troubleshooting Workflow
Before diving into specific questions, it's helpful to have a logical workflow for addressing suspected ion suppression.
Caption: A logical workflow for troubleshooting ion suppression.
Specific Troubleshooting Questions
Q1: My analyte signal is low and inconsistent across different samples. How do I confirm if ion suppression is the cause?
A: The definitive method is a post-column infusion experiment .[7][14] This technique qualitatively identifies the regions in your chromatogram where matrix components are causing suppression.[7][15] You infuse a constant flow of your analyte standard into the mobile phase after the analytical column but before the MS source. You then inject a blank matrix extract. Any dip in the constant, stable baseline signal of your analyte directly corresponds to a retention time where co-eluting matrix components are causing ion suppression.[7][14] (See Protocol 1 for a detailed methodology).
Q2: I'm using Butyrophenone-d5 as my internal standard, but my results are still imprecise. Why isn't it working perfectly?
A: While D-IS are excellent, they can sometimes fail to compensate perfectly. This is often due to differential matrix effects .[3] The most common cause is the chromatographic isotope effect .[3][12] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's properties (like lipophilicity), causing it to elute a few seconds earlier or later than the non-labeled analyte in reversed-phase chromatography.[12][16] If this slight separation causes the analyte and the D-IS to elute into regions with different co-eluting matrix components, they will experience different degrees of ion suppression, invalidating the correction.[3]
-
Solution: Re-evaluate your chromatography. Aim for a region where the ion suppression profile (determined by post-column infusion) is flat. If a slight separation is unavoidable, ensure both peaks elute in a "clean" part of the chromatogram or a region of consistent, low-level suppression.
Q3: My sample matrix is plasma, which is very complex. What is the most effective way to reduce matrix effects before analysis?
A: Improving your sample preparation is the most powerful strategy to minimize ion suppression.[2][17] The choice of technique depends on your analyte and the matrix complexity.
| Sample Preparation Technique | Primary Interferences Removed | Pros | Cons |
| Protein Precipitation (PPT) | Proteins | Fast, simple, inexpensive | Leaves phospholipids, salts, and other small molecules, often causing significant ion suppression[17] |
| Liquid-Liquid Extraction (LLE) | Salts, some phospholipids | Cleaner than PPT, can be selective based on solvent and pH choice[17] | More labor-intensive, uses organic solvents, analyte recovery can be variable |
| Solid-Phase Extraction (SPE) | Salts, proteins, phospholipids (depending on sorbent) | Provides the cleanest extracts, highly selective, significantly reduces ion suppression[2][18] | More expensive, requires method development |
For plasma, phospholipids are a major cause of ion suppression.[17] Therefore, an SPE method designed to remove phospholipids is often the most effective choice for achieving the highest data quality.
Q4: Can I just dilute my sample to get rid of ion suppression?
A: Yes, dilution is a simple and often effective strategy.[4][19] By diluting the sample, you reduce the concentration of interfering matrix components.[19] However, this also dilutes your analyte. This approach is only feasible if your analyte concentration is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[15]
Q5: Are there any instrument-level adjustments I can make?
A: Yes, several instrumental parameters can be modified:
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI because ionization occurs in the gas phase.[7][8][11] If your analyte is amenable to APCI, switching sources can be a very effective solution.
-
Reduce Flow Rate: Lowering the flow rate (e.g., to nano-flow rates) generates smaller, more highly charged droplets that are more tolerant of non-volatile salts and other matrix components.[1][8]
-
Optimize Source Parameters: Experiment with source temperature and gas flows. A higher desolvation gas temperature can sometimes aid in the evaporation of interfering semi-volatile matrix components.[18]
Part 4: Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment for Identifying Ion Suppression Zones
This protocol provides a self-validating system to diagnose matrix effects in your specific method.
Objective: To visualize the retention time regions where co-eluting matrix components suppress the analyte signal.
Materials:
-
Your validated LC-MS/MS system
-
A syringe pump
-
A low-dead-volume PEEK tee-piece
-
A standard solution of your analyte (or a probe compound like Butyrophenone) at a concentration that gives a strong, stable signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Blank matrix extract (prepared using your standard sample preparation method, but with no analyte or IS).
Methodology:
-
System Setup:
-
Disconnect the LC column outlet from the ESI source inlet.
-
Connect the LC column outlet to one port of the PEEK tee.
-
Connect the outlet of the syringe pump (containing your analyte solution) to the second port of the tee.
-
Connect the third port of the tee to the ESI source inlet.
-
-
Infusion and Equilibration:
-
Begin your LC mobile phase flow using your analytical gradient.
-
Start the syringe pump to continuously infuse the analyte solution at a low, steady flow rate (e.g., 5-10 µL/min).[7]
-
Allow the system to equilibrate until you observe a high-intensity, stable, and flat baseline for your analyte's MRM transition in the mass spectrometer.
-
-
Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire duration of your chromatographic run, monitoring the signal of the infused analyte.
-
-
Data Analysis:
-
Examine the resulting chromatogram of the infused analyte.
-
No Suppression: A perfectly flat baseline indicates no significant ion suppression at any point.
-
Suppression Zone: A significant dip or drop in the baseline indicates a region where matrix components are eluting and causing ion suppression.[7] The apex of the dip is the point of maximum suppression.
-
Enhancement Zone: An increase or hump in the baseline indicates ion enhancement.
-
References
-
Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Methods in Chemistry URL: [Link]
-
Title: Ion suppression (mass spectrometry) Source: Wikipedia URL: [Link]
-
Title: Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC Source: Waters Corporation URL: [Link]
-
Title: Ion Suppression and ESI | Mass Spectrometry Facility Source: University of Waterloo URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories URL: [Link]
-
Title: How to Assess Potential Matrix Effects for LC–ESI-MS Trace Analysis Source: LCGC International URL: [Link]
-
Title: Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards Source: ACS Earth and Space Chemistry URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (MDPI) URL: [Link]
-
Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: The Clinical Biochemist Reviews URL: [Link]
-
Title: Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach Source: ResearchGate URL: [Link]
-
Title: Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater Source: Analytical Chemistry URL: [Link]
-
Title: What is matrix effect and how is it quantified? Source: SCIEX URL: [Link]
-
Title: Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]
-
Title: Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts Source: Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: How can I identify Ion Suppression in Biological Sample Analysis? Source: Providion Group URL: [Link]
-
Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: LCGC International URL: [Link]
-
Title: Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA Source: Journal of Translational Medicine URL: [Link]
-
Title: Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment Source: Therapeutic Drug Monitoring URL: [Link]
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Technical Support Center: Butyrophenone-d5 & Quantitative Accuracy
Welcome to our dedicated support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the use of Butyrophenone-d5 as an internal standard in quantitative analysis. As application scientists, we understand that the accuracy of your results is paramount, and the purity of your internal standard is a critical, yet often overlooked, variable.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of using Butyrophenone-d5 as an internal standard and the critical nature of its purity.
Q1: What is the purpose of using Butyrophenone-d5 as an internal standard (IS) in my assay?
An internal standard is a compound added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and unknown samples, at the beginning of the sample preparation process.[1][2] Its purpose is to correct for variability that can occur during the analytical workflow.[3]
Butyrophenone-d5 is a stable isotope-labeled (SIL) version of Butyrophenone, where five hydrogen atoms have been replaced with deuterium. A SIL-IS is considered the "gold standard" for mass spectrometry-based quantification because it is chemically and physically almost identical to the analyte of interest.[4][5] This similarity ensures that it behaves in a nearly identical fashion during sample extraction, chromatography, and ionization, effectively compensating for:
-
Sample Preparation Losses: Any physical loss of the analyte during extraction or transfer steps will be mirrored by a proportional loss of the IS.[6]
-
Matrix Effects: Variations in ionization efficiency (suppression or enhancement) caused by co-eluting components from the sample matrix (e.g., plasma, urine) will affect both the analyte and the IS similarly.[7][8]
-
Instrument Variability: Fluctuations in injection volume or mass spectrometer sensitivity are corrected for by using the ratio of the analyte signal to the IS signal.[3][9]
Quantification is based on the peak area ratio of the analyte to the IS, which provides a more accurate and precise result than relying on the analyte's absolute response alone.[9]
Q2: What is the difference between "Chemical Purity" and "Isotopic Purity" for Butyrophenone-d5?
This is a crucial distinction that directly impacts quantification accuracy.
-
Chemical Purity: This refers to the percentage of the material that is composed of Butyrophenone (in all its isotopic forms) versus any other unrelated chemical compounds. These could be residual starting materials from synthesis, side-products, or contaminants.
-
Isotopic Purity (or Isotopic Enrichment): This defines the percentage of the Butyrophenone molecules that are the desired d5 isotopologue compared to other, less-deuterated isotopologues (d4, d3, d2, d1) and, most importantly, the unlabeled analyte (d0).[10] It is practically impossible to synthesize a compound with 100% isotopic purity.[11] Therefore, a batch of Butyrophenone-d5 will always contain a distribution of these different isotopic species.[12][13]
Both forms of purity are critical. High chemical purity ensures you are not introducing interfering compounds, while high isotopic purity minimizes interference from the IS itself.[7]
Part 2: Troubleshooting Common Quantification Issues
This section explores specific problems you might encounter and links them directly to the purity of your Butyrophenone-d5 internal standard.
Q3: My calibration curve shows a significant y-intercept, or I'm seeing a response for my analyte in my blank samples. Could my Butyrophenone-d5 be the cause?
Yes, this is a classic symptom of isotopic impurity. The most common cause is the presence of the unlabeled analyte (Butyrophenone-d0) as an impurity within your Butyrophenone-d5 standard.[14][15]
Causality: When you add the IS to your "zero sample" (a blank matrix sample containing only the IS), the mass spectrometer will detect the d0 impurity at the mass transition of the actual analyte. This results in a false positive signal. This signal contributes a constant background response across all your calibration points, artificially raising the entire calibration curve and creating a non-zero intercept. This can lead to significant overestimation of the analyte concentration in unknown samples, especially those near the Lower Limit of Quantification (LLOQ).[14] Regulatory guidance emphasizes that interference at the LLOQ should be minimal (e.g., not more than 20%).[14]
Troubleshooting Workflow: Investigating IS-Related Inaccuracy
Caption: Troubleshooting workflow for IS-related quantification issues.
Q4: Why is my assay precision poor, even though my chromatography looks good?
While less common than accuracy issues, poor precision can sometimes be linked to the IS. If the IS is not of high chemical purity, it may contain impurities that behave differently from the analyte and the SIL-IS.
Causality: Imagine a chemical impurity in your Butyrophenone-d5 standard that is not structurally related to Butyrophenone. This impurity might:
-
Extract inefficiently: If it has different physicochemical properties, its recovery during sample preparation may be inconsistent, leading to variable final concentrations of the IS itself.
-
Suffer from different matrix effects: The impurity might be more susceptible to ion suppression or enhancement than the analyte, causing its signal to fluctuate unpredictably between samples.
Because the calculation of the final concentration relies on a stable IS response, any variability in the IS signal will directly translate into increased variability (poor precision) in the calculated analyte concentrations.[1]
Q5: Can the position of the deuterium labels on Butyrophenone-d5 affect my results?
Yes, the stability of the deuterium labels is critical. Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol), especially under acidic or basic conditions.[16]
Causality: If Butyrophenone-d5 loses one or more deuterium atoms during sample processing, it can convert into a lower isotopologue (e.g., d4, d3). This process, known as H/D scrambling or exchange, can cause several problems:
-
Signal Drift: The response of the IS may decrease over the course of an analytical run as it sits in the autosampler.
-
Inaccurate Ratios: If the rate of exchange is not consistent across all samples, the analyte/IS ratio will be skewed.
-
Crosstalk: In a worst-case scenario, if the IS converts to the unlabeled d0 form, it will directly interfere with the analyte channel, as discussed in Q3.[16]
A high-quality SIL-IS should have deuterium labels placed on positions that are not readily exchangeable. Always check the Certificate of Analysis (CoA) or consult the manufacturer about the stability of the labels under your specific assay conditions.
Visualizing the Impact of d0 Impurity
Caption: Impact of d0 impurity on analyte and IS channels.
Part 3: Data Interpretation & Acceptance Criteria
Understanding what to look for in your data and setting appropriate quality standards are key to ensuring the reliability of your results.
Table 1: Recommended Purity Specifications for Butyrophenone-d5 Internal Standard
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Minimizes the risk of introducing extraneous compounds that could interfere with the assay or cause inconsistent IS response.[7] |
| Isotopic Purity (Enrichment) | ≥98% | Ensures that the vast majority of the IS is the desired isotopologue, providing a strong and stable signal.[7] |
| Unlabeled Analyte (d0) Content | <0.1% | Critical for minimizing the artificial signal in the analyte channel, ensuring an accurate LLOQ and a clean baseline in blank samples.[14][15] |
| Isotopic Stability | No significant H/D exchange under typical analytical conditions | Guarantees that the IS maintains its mass and does not degrade into lower isotopologues during sample processing and analysis.[16] |
Table 2: Hypothetical Impact of d0 Impurity on Quantification Accuracy
This table illustrates how a seemingly small d0 impurity can lead to significant errors, especially at low concentrations. (Assumptions: IS concentration = 100 ng/mL; True analyte concentration = 1 ng/mL).
| % d0 Impurity in IS | Contribution to Analyte Signal (ng/mL) | Measured Analyte Concentration (ng/mL) | % Error |
| 0.05% | 0.05 | 1.05 | +5% |
| 0.1% | 0.1 | 1.10 | +10% |
| 0.5% | 0.5 | 1.50 | +50% |
| 1.0% | 1.0 | 2.00 | +100% |
As shown, once the d0 impurity level becomes a significant fraction of the LLOQ, the resulting error in quantification becomes unacceptable.
Part 4: Essential Experimental Protocols
Here are step-by-step methodologies to proactively assess your Butyrophenone-d5 standard.
Protocol 1: Assessing the Contribution of the Internal Standard to the Analyte Signal
This experiment is mandatory during method development and validation to confirm the purity of your IS.
Objective: To quantify the response in the analyte's mass transition that originates from the IS solution.
Methodology:
-
Prepare a "Zero Sample": Obtain a sample of the blank biological matrix (e.g., drug-free human plasma) that will be used in your study.
-
Spike with IS: Add the Butyrophenone-d5 working solution to the blank matrix at the same final concentration used for all other samples in the assay.
-
Prepare an LLOQ Sample: In a separate aliquot of blank matrix, add the analyte to its LLOQ concentration and the IS to its working concentration.
-
Process Samples: Extract both the "Zero Sample" and the "LLOQ Sample" using your established sample preparation method.
-
Analyze by LC-MS/MS: Inject and analyze both processed samples.
-
Data Evaluation:
-
Measure the peak area of the analyte in the "Zero Sample" (let's call this Area_Zero).
-
Measure the peak area of the analyte in the "LLOQ Sample" (let's call this Area_LLOQ).
-
Calculate the percentage contribution: (% Contribution) = (Area_Zero / Area_LLOQ) * 100.
-
-
Acceptance Criteria: The % Contribution should be less than 20% of the analyte response at the LLOQ, as per common bioanalytical method validation guidelines.[14] A value less than 5% is ideal for ensuring maximum accuracy.
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
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Yang, K., Cheng, H., Gross, R. W., & Han, X. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of Lipid Research, 50(8), 1559-1570. Retrieved from [Link]
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Pochapsky, T. C., & Mo, H. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]
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Alpharora. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
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Pochapsky, T. C., & Mo, H. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. ACS Publications. Retrieved from [Link]
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Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 56(8), 1234-1244. Retrieved from [Link]
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Prajapati, D., Sharma, A., Sahu, A., & Patel, C. (2022). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 14(13), 883-890. Retrieved from [Link]
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Pochapsky, T. C., & Mo, H. (2024). Deuterated Drugs: Isotope Distribution and Impurity Profiles. PubMed. Retrieved from [Link]
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Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Badoud, F., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 670. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Li, L., & Li, L. (2019). Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients. ACS Omega, 4(5), 8966-8973. Retrieved from [Link]
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ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-50. Retrieved from [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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Waters Corporation. (n.d.). Accuracy & Resolution in Mass Spectrometry. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
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ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]
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Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]
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Reddit. (2024). How non-zero calibrators and QC works for FDA bioanalysis guidelines?. Retrieved from [Link]
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LCGC International. (2015). Internal Standard Calibration Problems. Retrieved from [Link]
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CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2019). Guidelines on Clinical Method Validation & Verification. Retrieved from [Link]
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Bustamante-Rangel, M., et al. (1999). Conformationally Constrained Butyrophenones With Mixed Dopaminergic (D(2)) and Serotoninergic (5-HT(2A), 5-HT(2C)) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- And -Thienocycloalkanones as Putative Atypical Antipsychotics. Journal of Medicinal Chemistry, 42(15), 2774-97. Retrieved from [Link]
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ResearchGate. (n.d.). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. Retrieved from [Link]
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Romero, A., et al. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of Medicinal Chemistry, 43(24), 4678-93. Retrieved from [Link]
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ARUP Laboratories. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Retrieved from [Link]
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Aslan, B., & Aslan, I. (2017). Verification of quantitative analytical methods in medical laboratories. Clinical Biochemistry, 50(18), 1029-1036. Retrieved from [Link]
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Researcher.Life. (n.d.). Validation of Analytical Methods. Retrieved from [Link]
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Al-Saffar, Y., Stephanson, N. N., & Beck, O. (2013). Multicomponent LC-MS/MS screening method for detection of new psychoactive drugs, legal highs, in urine-experience from the Swedish population. Journal of Chromatography B, 930, 112-120. Retrieved from [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
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Swaminathan, M. (n.d.). Validation of targeted qualitative screen for 134 therapeutic and abused drugs and 7 internal standards by LC MS/MS. Marshall University. Retrieved from [Link]
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ResearchGate. (n.d.). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Retrieved from [Link]
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Correcting for isotopic crosstalk in Butyrophenone analysis
A Guide to Identifying and Correcting for Isotopic Crosstalk in Mass Spectrometry
Welcome to the Technical Support Center for Butyrophenone Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis using mass spectrometry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of isotopic crosstalk, ensuring the accuracy and integrity of your experimental data.
Introduction to Isotopic Crosstalk
In the precise world of quantitative mass spectrometry, accuracy is paramount. One of the subtle, yet significant, challenges that can compromise data integrity is isotopic crosstalk. This phenomenon arises from the natural abundance of stable isotopes for elements commonly found in organic molecules like butyrophenone (C₁₀H₁₂O), such as Carbon-13 (¹³C) and Oxygen-18 (¹⁸O).
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern in butyrophenone analysis?
A1: Isotopic crosstalk, in the context of mass spectrometry, is the interference in the measurement of a specific ion's intensity caused by the overlapping isotopic distribution of another ion with a different nominal mass-to-charge ratio (m/z).[1] Butyrophenone, with its molecular formula C₁₀H₁₂O, has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O, ²H).[2][3] These isotopes create a predictable pattern of signals at M+1, M+2, etc., where M is the monoisotopic mass.
The concern arises when using a stable isotope-labeled internal standard (SIL-IS), such as butyrophenone-d5. The SIL-IS is designed to have a higher mass, but its own isotopic distribution can overlap with the signal of the unlabeled butyrophenone, and vice versa. This overlap can artificially inflate the measured signal of either the analyte or the internal standard, leading to inaccurate quantification.
Q2: How can I predict the theoretical isotopic distribution of butyrophenone?
A2: You can predict the theoretical isotopic distribution of butyrophenone (C₁₀H₁₂O) using online isotopic distribution calculators or software packages.[4][5][6] These tools utilize the natural abundances of the stable isotopes of each element in the molecule to calculate the expected relative intensities of the M, M+1, M+2, etc., peaks.
For example, the natural abundance of ¹³C is approximately 1.1%.[7] With ten carbon atoms in butyrophenone, the probability of having one ¹³C atom in a molecule is significant, leading to a notable M+1 peak.
Q3: What are the primary sources of isotopic crosstalk in a typical LC-MS/MS workflow?
A3: The primary sources of isotopic crosstalk are:
-
Analyte's contribution to the Internal Standard's signal: The M+n peaks of the unlabeled analyte (butyrophenone) can overlap with the monoisotopic peak of the SIL-IS.
-
Internal Standard's contribution to the Analyte's signal: Conversely, impurities in the SIL-IS or its fragmentation can contribute to the analyte's signal.
-
Matrix Effects: While not direct crosstalk, co-eluting matrix components can have their own isotopic signatures that may interfere with the analyte or internal standard signals, especially at low concentrations.[1]
Q4: Are there regulatory guidelines I should be aware of regarding isotopic crosstalk?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines for the validation of bioanalytical methods.[8][9][10] While these guidelines may not explicitly use the term "isotopic crosstalk," they emphasize the importance of specificity, accuracy, and precision.[8][9][10] Demonstrating that your method is free from significant interferences, including those from internal standards and matrix components, is a critical part of method validation.[11][12]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your butyrophenone analysis.
Problem 1: I'm observing a higher-than-expected response for my analyte at the lower limit of quantification (LLOQ). Could this be isotopic crosstalk?
Answer: Yes, this is a classic symptom of isotopic crosstalk. At low analyte concentrations, the contribution from the SIL-IS's isotopic tail can become significant relative to the analyte's actual signal, leading to a positive bias.
Troubleshooting Steps:
-
Analyze a "zero sample": Prepare a blank matrix sample spiked only with your SIL-IS at the concentration used in your study. Analyze this sample and monitor the analyte's MRM transition. Any signal detected is likely due to crosstalk from the SIL-IS or impurities.
-
Evaluate the SIL-IS purity: Ensure the isotopic purity of your SIL-IS is high (typically >99%). Lower purity means a higher proportion of unlabeled or partially labeled species, which will directly contribute to the analyte signal.
-
Optimize chromatography: Improve chromatographic separation between butyrophenone and any potentially interfering matrix components. Even small improvements in peak separation can reduce the impact of co-eluting interferences.
Problem 2: My calibration curve is non-linear, especially at the high end. How can I determine if isotopic crosstalk is the cause?
Answer: Non-linearity at the upper end of the calibration curve can be caused by the analyte's isotopic contribution to the SIL-IS signal. As the analyte concentration increases, its M+n peaks become more prominent and can significantly inflate the measured signal of the internal standard.
Troubleshooting Steps:
-
Analyze a high-concentration analyte sample without internal standard: Prepare a sample with a high concentration of unlabeled butyrophenone and no SIL-IS. Monitor the MRM transition of the SIL-IS. The detected signal will represent the crosstalk from the analyte.
-
Mathematical Correction: If significant crosstalk is confirmed, you may need to apply a mathematical correction to your data. This involves calculating the percentage contribution of the analyte to the internal standard signal and subtracting it from the measured internal standard response.
Problem 3: I suspect isotopic crosstalk is affecting my results. How can I correct for it?
Answer: Correcting for isotopic crosstalk typically involves a mathematical deconvolution approach. The goal is to determine the true signal of the analyte and the internal standard by accounting for the mutual interference.
Experimental Protocol: Correction for Isotopic Crosstalk
This protocol outlines the steps to experimentally determine the correction factors and apply them to your data.
Materials:
-
Unlabeled Butyrophenone standard
-
Stable Isotope-Labeled (SIL) Butyrophenone internal standard (e.g., Butyrophenone-d5)
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of unlabeled butyrophenone.
-
Prepare a stock solution of the SIL-IS.
-
-
Determine the Contribution of SIL-IS to Analyte Signal (Crosstalk Factor A):
-
Prepare a series of samples containing only the SIL-IS at the working concentration in the blank matrix.
-
Analyze these samples using your LC-MS/MS method and measure the peak area of the analyte's MRM transition (Analyte_Area_in_IS_sample).
-
Also, measure the peak area of the SIL-IS's MRM transition in the same samples (IS_Area_in_IS_sample).
-
Calculate Crosstalk Factor A: Crosstalk Factor A = (Mean Analyte_Area_in_IS_sample) / (Mean IS_Area_in_IS_sample)
-
-
Determine the Contribution of Analyte to SIL-IS Signal (Crosstalk Factor B):
-
Prepare a series of samples containing a high concentration of unlabeled butyrophenone in the blank matrix, without the SIL-IS.
-
Analyze these samples and measure the peak area of the SIL-IS's MRM transition (IS_Area_in_Analyte_sample).
-
Also, measure the peak area of the analyte's MRM transition in the same samples (Analyte_Area_in_Analyte_sample).
-
Calculate Crosstalk Factor B: Crosstalk Factor B = (Mean IS_Area_in_Analyte_sample) / (Mean Analyte_Area_in_Analyte_sample)
-
-
Apply the Correction to Your Experimental Samples:
-
For each of your unknown samples, measure the raw peak areas for the analyte (Raw_Analyte_Area) and the SIL-IS (Raw_IS_Area).
-
Calculate the corrected peak areas using the following equations: Corrected_Analyte_Area = Raw_Analyte_Area - (Crosstalk Factor A * Raw_IS_Area) Corrected_IS_Area = Raw_IS_Area - (Crosstalk Factor B * Raw_Analyte_Area)
-
Use the corrected peak areas to calculate the analyte concentration.
-
Data Presentation & Visualization
Table 1: Natural Isotopic Abundance of Elements in Butyrophenone (C₁₀H₁₂O)
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.9885 |
| ²H | 0.0115 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
Source: Data compiled from various sources providing information on natural isotopic abundances.[13]
Table 2: Theoretical Isotopic Distribution of Butyrophenone (C₁₀H₁₂O)
| Mass | Relative Abundance (%) |
| M (148.0888) | 100.00 |
| M+1 (149.0922) | 11.07 |
| M+2 (150.0955) | 0.65 |
Calculated using a standard isotopic distribution calculator. The relative abundance is normalized to the monoisotopic peak (M).
Diagram 1: The Mechanism of Isotopic Crosstalk
Caption: Bidirectional isotopic crosstalk between analyte and SIL-IS.
Diagram 2: Workflow for Isotopic Crosstalk Correction
Caption: Step-by-step workflow for isotopic crosstalk correction.
References
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-
MacCoss Lab. (n.d.). IDCalc -- Isotope Distribution Calculator. Retrieved from [Link]
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Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from [Link]
-
The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
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ChemCalc. (n.d.). Mass spectrum and isotopic distribution for a chemical structure. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
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-
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-
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U.S. Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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CK-12 Foundation. (n.d.). How can natural abundance of isotopes be solved for?. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 29). Isotopic Abundance and Atomic Weight. Retrieved from [Link]
-
Bioanalysis Zone. (2023, July 17). Bioanalytical method revalidation challenges in pharma R&D. Retrieved from [Link]
-
C&EN. (2018, May 25). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]
-
Khan Academy. (n.d.). Isotopes and mass spectrometry. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Calculation of Any M + Value in Mass Spectrometry. Retrieved from [Link]
-
University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]
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Chad's Prep. (2018, September 20). Isotope Effects in Mass Spectrometry. Retrieved from [Link]
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Saarland University. (n.d.). Isotope distributions. Retrieved from [Link]
-
Wiley Online Library. (2008). Isotope correction of mass spectrometry profiles. Retrieved from [Link]
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Technical Support Center: Stability of Butyrophenone-d5 in Different Solvents
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive technical support for understanding and managing the stability of Butyrophenone-d5 in various laboratory solvents. As a deuterated internal standard, its stability is paramount for accurate quantification in analytical methods such as GC-MS and LC-MS.[1][2] This document, structured in a question-and-answer format, addresses common issues and provides detailed troubleshooting protocols to ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common queries regarding the handling and storage of Butyrophenone-d5.
Q1: What are the ideal solvents for preparing and storing Butyrophenone-d5 stock solutions?
For long-term stability, aprotic solvents such as acetonitrile, or polar aprotic solvents like ethyl acetate and acetone are recommended. These solvents are less likely to facilitate hydrogen-deuterium exchange compared to protic solvents.[3] While methanol is a common solvent, its protic nature can present a higher risk for deuterium exchange over extended periods, especially if acidic or basic contaminants are present. Butyrophenone itself is insoluble in water.[4]
Q2: What are the optimal storage conditions for Butyrophenone-d5 solutions?
To minimize degradation, solutions of Butyrophenone-d5 should be stored at or below -20°C in tightly sealed amber vials to protect from light.[5] Low temperatures slow down the rate of chemical reactions, including potential degradation pathways.
Q3: Are there any visible indicators of Butyrophenone-d5 degradation?
While a change in color (e.g., to a yellowish tint) or the appearance of particulate matter can indicate degradation, significant decomposition can occur without any visible signs. Therefore, periodic analytical verification is crucial to confirm the purity and concentration of your standards.
Q4: Can I use aqueous buffers for my working solutions?
While many experimental protocols require the use of aqueous buffers, it is important to note that Butyrophenone-d5 will be less stable in these conditions. The presence of water, especially at non-neutral pH, can increase the risk of hydrolysis or facilitate deuterium exchange. It is strongly recommended to prepare aqueous working solutions fresh daily and keep them cooled to minimize degradation.[3]
Q5: How can I be sure my deuterated standard is reliable?
A reliable deuterated internal standard should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[6] It is also crucial that the deuterium labels are in stable positions on the molecule.[2][7] For Butyrophenone-d5, the deuterium atoms are on the phenyl ring, which are generally stable positions.[8][9] However, it's always good practice to verify the certificate of analysis for your specific lot.[3]
Part 2: Troubleshooting Guides & In-depth Protocols
This section provides structured methodologies to diagnose and resolve stability-related issues you may encounter during your experiments.
Issue 1: Drifting Calibration Curves or Loss of Analyte Signal Over Time
A common problem observed is a downward drift in the response of Butyrophenone-d5 over the course of an analytical run, or when using a stock solution over several weeks. This often points to degradation in the solvent.
Troubleshooting Workflow
Caption: Workflow for troubleshooting signal drift of Butyrophenone-d5.
Experimental Protocol: Accelerated Stability Study in Different Solvents
This protocol is designed to assess the short-term stability of Butyrophenone-d5 in various solvents under elevated temperature conditions to accelerate any potential degradation.
Materials:
-
Butyrophenone-d5
-
High-purity solvents: Acetonitrile, Methanol, Dichloromethane, and a 50:50 (v/v) Acetonitrile:Water mixture.
-
HPLC or GC-MS system
-
Calibrated analytical balance and volumetric flasks
-
Heating block or oven set to 40°C
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Butyrophenone-d5 in acetonitrile.
-
Test Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in each of the test solvents.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot of each test solution to establish the initial peak area.
-
Incubation: Place sealed vials of the remaining test solutions in the 40°C heating block.
-
Time Point Analysis: Analyze aliquots from each vial at regular intervals (e.g., 4, 8, 24, and 48 hours).
-
Data Evaluation: Calculate the percentage of the initial Butyrophenone-d5 peak area remaining at each time point. A loss of >5% is generally considered significant.
Expected Outcome Data Summary
| Solvent | % Recovery at 24h (40°C) | % Recovery at 48h (40°C) |
| Acetonitrile | >99% | >98% |
| Dichloromethane | >99% | >98% |
| Methanol | 98% | 96% |
| 50:50 MeCN:H2O | 95% | 90% |
This table presents illustrative data. Actual results may vary based on specific conditions.
Issue 2: Appearance of Unidentified Peaks in Chromatograms
The emergence of new peaks that were not present in the initial analysis of your Butyrophenone-d5 standard is a strong indicator of degradation.
Logical Framework for Degradation Pathway Investigation
The β-keto functional group in the butyrophenone structure is a potential site for chemical reactions.[10] Degradation could occur through various pathways, including oxidation or cleavage reactions.
Caption: Simplified degradation pathway of Butyrophenone-d5.
Protocol for Characterizing Degradation Products
-
Forced Degradation Study: To generate a sufficient amount of the degradation products for identification, you can perform a forced degradation study.
-
Acid/Base Hydrolysis: Prepare solutions of Butyrophenone-d5 in a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) and incubate at room temperature.
-
Oxidation: Prepare a solution of Butyrophenone-d5 in a solvent containing a small amount of hydrogen peroxide (e.g., 3%).
-
Photostability: Expose a solution of Butyrophenone-d5 to a controlled light source.
-
-
LC-MS/MS Analysis: Analyze the samples from the forced degradation study using a high-resolution mass spectrometer.
-
Structure Elucidation: Use the mass spectral data (accurate mass, fragmentation pattern) to propose structures for the observed degradation products.
By understanding the conditions under which Butyrophenone-d5 degrades, you can take preventative measures to ensure the integrity of your analytical results.
References
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 19, 2026, from [Link]
-
Landvatter, S. W. (2013, April 8-10). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology, Chicago, USA. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved January 19, 2026, from [Link]
-
ASEAN. (1997, July 2). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved January 19, 2026, from [Link]
-
European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved January 19, 2026, from [Link]
-
Food and Drug Administration. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved January 19, 2026, from [Link]
-
The European Agency for the Evaluation of Medicinal Products. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Butyrophenone. Retrieved January 19, 2026, from [Link]
-
University of Utah. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Retrieved January 19, 2026, from [Link]
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Improving signal-to-noise ratio for Butyrophenone-d5 in complex matrices
Welcome to the technical support center for the analysis of Butyrophenone-d5 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome analytical challenges and improve the signal-to-noise ratio in your experiments, ensuring data of the highest quality and reliability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Butyrophenone-d5, providing potential causes and actionable solutions based on established scientific principles.
Issue 1: Low Signal-to-Noise Ratio (S/N) and Poor Peak Intensity
Q: My Butyrophenone-d5 signal is very low and barely distinguishable from the baseline noise. What are the primary causes and how can I improve it?
A: A low signal-to-noise (S/N) ratio is a common challenge when analyzing deuterated standards in complex biological matrices like plasma, serum, or urine. This issue typically stems from two main areas: significant signal suppression from matrix components and inefficient analyte extraction.
Root Cause Analysis & Corrective Actions
1. Matrix Effects & Ion Suppression:
-
The "Why": Complex matrices contain a multitude of endogenous compounds (phospholipids, salts, proteins) that can co-elute with Butyrophenone-d5.[1] During the electrospray ionization (ESI) process in the mass spectrometer, these matrix components compete with your analyte for ionization, leading to a reduction in the analyte's signal, a phenomenon known as ion suppression.[1][2][3] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4]
-
Solutions:
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly selective method for isolating analytes.[5][6] For Butyrophenone-d5, which is a basic compound, a mixed-mode cation exchange sorbent can be highly effective.[7]
-
Liquid-Liquid Extraction (LLE): By optimizing the pH and choice of an immiscible organic solvent, you can selectively partition Butyrophenone-d5 away from polar matrix interferences.[8] For basic analytes, adjusting the aqueous sample to a pH two units above the pKa will promote its neutral form, enhancing its extraction into an organic solvent.[8]
-
Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma and serum samples.[5] Consider using specialized phospholipid removal plates or cartridges.[5]
-
-
Optimize Chromatography:
-
Gradient Elution: Employ a gradient elution to better separate Butyrophenone-d5 from early-eluting, polar matrix components and late-eluting, non-polar components.[9][10]
-
Column Choice: Utilize a high-efficiency column, such as one with sub-2 µm particles (UPLC/UHPLC), to achieve sharper peaks and better resolution from matrix interferences.[11] A C18 column is a common starting point for reversed-phase separation of such compounds.[10]
-
-
Experimental Workflow: Sample Preparation Decision Tree
The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation strategy.
Caption: Decision tree for sample preparation of complex matrices.
Issue 2: Inconsistent Results and Poor Reproducibility
Q: I am observing significant variability in the signal intensity of Butyrophenone-d5 across my sample set. What could be causing this, and how can I improve precision?
A: Inconsistent results, even with a deuterated internal standard, often point to issues in the sample preparation workflow or chromatographic conditions that are not robust.
Root Cause Analysis & Corrective Actions
1. Variability in Sample Preparation:
-
The "Why": Manual sample preparation steps, especially LLE, can introduce variability if not performed consistently. Incomplete phase separation in LLE or inconsistent elution volumes in SPE can lead to variable recoveries. For biological samples, inadequate vortexing or mixing after spiking can result in non-homogenous samples.
-
Solutions:
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error and ensure consistent volumes and timing.
-
Standardize Procedures: Ensure all samples are treated identically. This includes consistent vortexing times, centrifugation speeds and times, and incubation periods. For plasma separation from whole blood, the time from collection to centrifugation should be minimized and standardized, ideally not exceeding two hours.[12]
-
Ensure Complete Phase Separation (LLE): After extraction and centrifugation, ensure that you are only aspirating the desired layer without disturbing the interface. A back-extraction step can improve specificity by re-extracting the analyte into a fresh aqueous phase at a pH where it is charged, leaving neutral interferences behind in the organic phase.[8]
-
2. Chromatographic Issues:
-
The "Why": A poorly optimized chromatographic method can lead to the analyte eluting on a steep part of the gradient or co-eluting with different matrix components from sample to sample, causing variable ion suppression.[11]
-
Solutions:
-
Optimize Gradient Slope: Adjust the gradient to ensure Butyrophenone-d5 elutes in a region with a shallower slope. This makes the retention time more robust to small variations in mobile phase composition or flow rate.
-
Check for Column Degradation: A loss of column performance can lead to broader peaks and shifting retention times, which in turn affects reproducibility.[3] Monitor column pressure and peak shape, and replace the column if necessary.
-
3. Mass Spectrometer Settings:
-
The "Why": While deuterated internal standards correct for many variations, an unstable spray in the ESI source can lead to erratic signal.
-
Solutions:
-
Source Cleaning: Regularly clean the ion source components as recommended by the manufacturer to prevent buildup of non-volatile matrix components.
-
Optimize Gas Flows and Temperatures: The nebulizer gas flow, drying gas flow, and source temperature are critical for efficient desolvation and ionization.[13][14] These should be optimized to provide a stable and robust signal. Tune these parameters using a representative analyte, especially one that is challenging to analyze.[13]
-
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Selectivity | Throughput | Potential for Ion Suppression | Typical Recovery |
| Protein Precipitation | Low | High | High | >90% |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Moderate | Moderate | 80-95% |
| Solid-Phase Extraction (SPE) | High | Low-Moderate | Low | >95% |
| HybridSPE®-Phospholipid | Very High | Moderate | Very Low | >95% |
This table provides a general comparison; actual performance will depend on the specific matrix and optimization of the method.
Frequently Asked Questions (FAQs)
Q1: Why use Butyrophenone-d5 as an internal standard? What are the advantages?
A: Butyrophenone-d5 is a stable isotope-labeled (SIL) internal standard. The key advantages are:
-
Co-elution: It is chemically identical to the non-labeled analyte, so it co-elutes chromatographically. This means it experiences the same matrix effects (ion suppression or enhancement) at the same time as the analyte.[15]
-
Similar Extraction Recovery: It behaves identically during sample preparation, correcting for any analyte loss during extraction, evaporation, and reconstitution steps.
-
Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, SIL standards provide the most accurate and precise quantification, especially in complex matrices.[15][16]
Q2: How many deuterium atoms are ideal for an internal standard?
A: Typically, an internal standard should have at least 3 to 5 deuterium atoms.[16] This provides a sufficient mass shift from the unlabeled analyte to prevent isotopic crosstalk while ensuring that the chromatographic behavior remains virtually identical.[16]
Q3: Can the position of the deuterium labels on the molecule affect the analysis?
A: Yes. The deuterium labels should be placed on a part of the molecule that is not susceptible to hydrogen-deuterium exchange under the analytical conditions (e.g., in acidic or basic mobile phases). The labels should also not be on a part of the molecule that is lost during fragmentation in the mass spectrometer if you are using MS/MS.
Q4: I've optimized my sample preparation, but my S/N is still not ideal. What MS parameters should I focus on?
A: After sample preparation, focus on optimizing the following MS parameters:
-
Ionization Source Parameters: As mentioned, optimize source temperatures and gas flows to ensure efficient desolvation and ionization.[13][14]
-
Compound-Specific Parameters:
-
Cone/Fragmentor Voltage: This voltage controls the energy of ions entering the mass spectrometer and can be optimized to maximize the precursor ion signal.[13]
-
Collision Energy (for MS/MS): This is critical for generating product ions. Create a collision energy ramp to find the optimal voltage that produces the most intense and stable product ion signal.[13][14] It is common to optimize for at least two product ions for confirmation and to monitor ion ratios.[13]
-
Q5: What is a quick way to diagnose if I have an ion suppression problem?
A: A post-column infusion experiment is a classic method to diagnose ion suppression.
-
Infuse a constant flow of Butyrophenone-d5 solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet.
-
Inject a blank, extracted matrix sample.
-
Monitor the Butyrophenone-d5 signal. If the signal drops at certain points in the chromatogram, this indicates that components from the matrix are eluting at those times and suppressing the signal.
Protocol: Basic Solid-Phase Extraction (SPE) for Butyrophenone-d5 from Plasma
This protocol is a starting point and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is recommended.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Pass 1 mL of a weak acidic buffer (e.g., 25 mM ammonium acetate, pH 4) through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of the weak acidic buffer. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the weak acidic buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the Butyrophenone-d5 with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex, and transfer to an autosampler vial for injection.
-
Logical Relationship: Ion Suppression Mitigation
Caption: Key strategies for mitigating ion suppression.
References
-
Sample Preparation. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). OMICS Online. Retrieved January 19, 2026, from [Link]
-
Al-Saffar, Y., Stephanson, N. N., & Beck, O. (2013). Multicomponent LC-MS/MS screening method for detection of new psychoactive drugs, legal highs, in urine-experience from the Swedish population. Journal of Chromatography B, 930, 112-120. [Link]
-
Schmidt, A. H., Stanic, M., & Parr, M. K. (2024). ICH Q14-inspired novel approach to establish an SFC-based purity method for carbamazepine. Drug Testing and Analysis. [Link]
-
Seger, C., & Griesmacher, A. (2009). How to Deal with Ion Suppression – the Foe of HPLC-MS/MS. Scientia Pharmaceutica, 77(1), 170. [Link]
-
Kumazawa, T., et al. (2009). Automated on-line in-tube solid-phase microextraction coupled with HPLC/MS/MS for the determination of butyrophenone derivatives in human plasma. Analytical and Bioanalytical Chemistry, 394(5), 1437-1446. [Link]
-
Wang, F., et al. (2023). Signal-to-Noise Ratio Enhancement Method for Weak Signals: A Joint Optimization Strategy Based on Intelligent Optimization Iterative Algorithm. MDPI. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
Analysis of butyrophenones in whole blood specimens by LC/MS/MS using a new polymer column. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Operation Points, Common Problems, And Solutions of Ion Chromatography. (n.d.). Drawell. Retrieved January 19, 2026, from [Link]
-
Manicke, N. E., et al. (2016). Development of a prototype blood fractionation cartridge for plasma analysis by paper spray mass spectrometry. Analytical and Bioanalytical Chemistry, 408(25), 7159-7167. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Signal-to-noise ratio improvement in dynamic contrast-enhanced CT and MR imaging with automated principal component analysis filtering. (2010). Radiology, 256(3), 967-975. [Link]
-
Vanbel, P. F., et al. (2011). Selection of adequate optimization criteria in chromatographic separations. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 941-951. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
(PDF) Signal-to-Noise Ratio Improvement in Dynamic Contrast-enhanced CT and MR Imaging with Automated Principal Component Analysis Filtering. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Liquid–liquid extraction of Eu(lll) using synergic mixture of 1-phenyl-3-methyl-4-trifluoroacetyl-2-pyrazolin-5-one and crown ethers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America, 40(10), 488-492. [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. (2023). MDPI. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass. Retrieved January 19, 2026, from [Link]
-
Blood sampling guide for metabolic phenotyping. (n.d.). Biocrates. Retrieved January 19, 2026, from [Link]
-
Optimizing separations in online comprehensive two‐dimensional liquid chromatography. (2016). Journal of Separation Science, 39(1), 147-161. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Improving the Signal-To-Noise Performance of Molecular Diagnostics With PEG-lysine Copolymer Dendrons. (2009). Biomacromolecules, 10(2), 217-224. [Link]
-
Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Majors, R. E. (2013). Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC North America, 31(3), 190-201. [Link]
-
(PDF) Improving Signal-to-Noise Ratio of Drug Fragment Screening with Variational Autoencoder. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Waters Corporation. (2019, August 22). LC-MS/MS Education Series: Analyte Tuning [Video]. YouTube. [Link]
-
Agilent Technologies. (2017, August 22). Solid Phase Extraction (SPE) For Forensic Testing [Video]. YouTube. [Link]
-
Tips for Optimizing Key Parameters in LC–MS. (2014). LCGC International. [Link]
-
Love, B. S. (2013). Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone [Master's Thesis, The University of Southern Mississippi]. The Aquila Digital Community. [Link]
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Validation & Comparative
The Critical Role of the Internal Standard in Bioanalysis
An In-Depth Guide to Bioanalytical Method Validation: Leveraging Butyrophenone-d5 as a Gold-Standard Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of preclinical and clinical studies. The meticulous validation of analytical methods ensures that the concentration data of a drug or its metabolites are reliable, reproducible, and accurate. A cornerstone of robust bioanalytical method validation, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the selection of an appropriate internal standard (IS). This guide provides a comprehensive comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically Butyrophenone-d5, against other alternatives, supported by experimental principles and illustrative data.
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs), at a consistent point in the analytical workflow. Its primary function is to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte to ensure it experiences similar variations during extraction, chromatography, and ionization, thus providing a reliable reference for quantification.[1]
There are two main categories of internal standards used in bioanalytical assays:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" in bioanalysis. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (²H or D), ¹³C, or ¹⁵N). Butyrophenone-d5 is a prime example of a SIL-IS.
-
Analog Internal Standards: These are molecules that are structurally similar to the analyte but not isotopically labeled. They share some physicochemical properties with the analyte but are not identical.
The Superiority of Butyrophenone-d5: A Comparative Analysis
Butyrophenone-d5, a deuterated analog of butyrophenone, serves as an exemplary SIL-IS for the quantification of butyrophenone and its derivatives, a class of compounds that includes several antipsychotic drugs.[2] The primary advantage of using a SIL-IS like Butyrophenone-d5 is its near-identical chemical and physical properties to the analyte. This leads to several key performance benefits over analog internal standards.
Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[3] A SIL-IS co-elutes with the analyte, meaning it experiences the same matrix effects. The ratio of the analyte to the SIL-IS, therefore, remains constant, leading to more accurate and precise quantification.
Illustrative Experimental Data:
To demonstrate the superiority of Butyrophenone-d5 in mitigating matrix effects, a hypothetical experiment can be designed based on typical validation data for butyrophenone-class drugs like haloperidol. In this experiment, the matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.
Table 1: Comparison of Matrix Effects with Butyrophenone-d5 vs. an Analog IS
| Analyte Lot | Matrix Factor (Butyrophenone-d5 as IS) | Matrix Factor (Analog IS) |
| Plasma Lot 1 | 1.02 | 1.15 |
| Plasma Lot 2 | 0.98 | 0.85 |
| Plasma Lot 3 | 1.05 | 1.20 |
| Plasma Lot 4 | 0.95 | 0.90 |
| Mean | 1.00 | 1.03 |
| %CV | 4.5% | 16.5% |
The data clearly shows that with Butyrophenone-d5, the matrix factor is consistently close to 1, with a low coefficient of variation (%CV), indicating minimal and consistent matrix effects across different plasma lots. In contrast, the analog IS shows significant variability, leading to a higher %CV and less reliable results.
Enhancing Precision and Accuracy
The co-elution and similar extraction recovery of a SIL-IS like Butyrophenone-d5 significantly improve the precision and accuracy of the bioanalytical method.
Illustrative Experimental Data:
The following table presents typical precision and accuracy data from a validation run for a butyrophenone-based analyte using Butyrophenone-d5 as the internal standard. The acceptance criteria are based on the FDA and EMA guidelines, which require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (%CV) not to exceed 15% (20% at LLOQ).[4]
Table 2: Precision and Accuracy Data Using Butyrophenone-d5 as IS
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.08 | 108.0 | 8.5 |
| Low | 3.0 | 2.95 | 98.3 | 6.2 |
| Medium | 50 | 51.5 | 103.0 | 4.8 |
| High | 150 | 147.5 | 98.3 | 5.5 |
These results demonstrate that a method using Butyrophenone-d5 can readily meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
Experimental Workflow for Bioanalytical Method Validation
The following diagram and protocol outline a typical workflow for the validation of a bioanalytical method for a butyrophenone derivative using Butyrophenone-d5 as the internal standard.
Caption: Bioanalytical method validation workflow using an internal standard.
Detailed Experimental Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and Butyrophenone-d5 in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions to create working solutions for calibration standards and quality controls.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to create a series of calibration standards covering the expected concentration range.
-
Prepare at least four levels of QCs: LLOQ, low, medium, and high concentrations.
-
-
Sample Extraction:
-
To an aliquot of the sample (calibrant, QC, or unknown), add a fixed volume of the Butyrophenone-d5 working solution.
-
Perform sample cleanup using one of the following techniques:
-
Protein Precipitation (PPT): Add a precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent, vortex to extract the analyte and IS, and separate the organic layer.
-
Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and IS.
-
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte and IS from matrix components using a suitable chromatographic column and mobile phase gradient.
-
Detect the analyte and IS using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis and Validation:
-
Integrate the peak areas of the analyte and IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Quantify the analyte concentration in the QCs and unknown samples using the calibration curve.
-
Assess the validation parameters, including selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability, against the acceptance criteria defined in regulatory guidelines.[4]
-
Logical Framework for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical process for selecting an appropriate IS.
Caption: Decision-making process for internal standard selection.
Conclusion
The validation of a bioanalytical method is a rigorous and essential process in drug development. The use of a high-quality, stable isotope-labeled internal standard, such as Butyrophenone-d5, is a critical component in achieving a robust and reliable method. As demonstrated, a SIL-IS provides superior performance in mitigating matrix effects and enhancing the precision and accuracy of the assay compared to analog internal standards. While this guide provides a comprehensive framework and illustrative data, it is imperative that each bioanalytical method is individually validated with thorough experimentation and adherence to the latest regulatory guidelines to ensure the integrity of the data generated in preclinical and clinical studies.
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ResearchGate. (n.d.). Analytical determinations of haloperidol and its combinations in pharmaceutical dosage forms and biological matrices | Request PDF. Retrieved from [Link]
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Yasir, M., & Sara, U. V. S. (2014). Development of a new HPLC method for in vitro and in vivo studies of haloperidol in solid lipid nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 50(4), 891-903. Retrieved from [Link]
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IITRI. (n.d.). Bioanalytical Method Development and Validation. Retrieved from [Link]
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Scholz, L., Staeheli, S. N., Poetz, F., Stader, F., Steuer, A. E., & Kraemer, T. (2024). Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids and its application to authentic hair samples. Drug Testing and Analysis, 16(5), 551-561. Retrieved from [Link]
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CORE. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TENOFOVIR DISOPROXIL FUMARATE AND LAMUVIDINE IN HUMAN PLAS. Retrieved from [Link]
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Al, S., Kul, A., & Sagirli, O. (2024). Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. The European chemistry and biotechnology journal, 1, 39-46. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for determination of content uniformity of haloperidol. Retrieved from [Link]
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ResearchGate. (n.d.). The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). Retrieved from [Link]
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Wikipedia. (n.d.). Butyrophenone. Retrieved from [Link]
-
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-
The Good Scents Company. (n.d.). butyrophenone. Retrieved from [Link]
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The Gold Standard in Quantitative Bioanalysis: A Comparative Guide to Linearity and Range Determination Using Butyrophenone-d5
The principles and methodologies discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3][4][5]
The Central Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accurate and precise quantification. Its primary function is to normalize for variability that can be introduced at multiple stages of the analytical workflow, from sample extraction to instrument injection and ionization.[1][4][6] An ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for any potential analyte loss or matrix-induced signal suppression or enhancement.[1][7]
This is where the distinction between a SIL-IS and a structural analog becomes critical. A SIL-IS, such as Butyrophenone-d5 for the analysis of a butyrophenone analyte (e.g., Haloperidol), is the gold standard.[1] It is chemically identical to the analyte, with the only difference being the substitution of several hydrogen atoms with their heavier deuterium isotopes. This subtle mass shift makes it distinguishable by the mass spectrometer, yet its physicochemical properties are virtually identical to the analyte.[1][8][9]
A structural analog, on the other hand, is a different molecule that is merely structurally similar to the analyte. While more readily available and often less expensive, it is a compromise that can introduce significant analytical uncertainty.[7][8][9] Its extraction efficiency and ionization response may differ from the analyte, especially in the presence of complex biological matrices, potentially leading to inaccurate results.[7][10]
Experimental Design: A Tale of Two Internal Standards
To illustrate these concepts, we will present a comparative analysis for the quantification of Haloperidol in human plasma.
-
Analyte: Haloperidol
-
Method 1 (Gold Standard): Internal Standard: Butyrophenone-d5 (SIL-IS)
-
Method 2 (Alternative): Internal Standard: Moperone (Structural Analog IS)
Experimental Workflow
The following diagram outlines the typical bioanalytical workflow for this type of study.
Detailed Experimental Protocols
1. Preparation of Calibration Standards and Quality Controls:
Calibration standards (CS) and quality control (QC) samples are prepared by spiking known concentrations of Haloperidol into blank human plasma. For this study, an 8-point calibration curve is established over the range of 1 to 15 ng/mL.[3] QC samples are prepared at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of the respective internal standard working solution (Butyrophenone-d5 for Method 1, Moperone for Method 2).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[11]
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC I-Class
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 90% A to 10% A over 4 minutes.[2]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Linearity and Range: A Comparative Data Analysis
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte.[7] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[7] According to FDA and ICH guidelines, a linear regression of the peak area ratios (analyte/IS) versus concentration should be performed.[1][2][3][12] A correlation coefficient (r²) of ≥0.99 is typically required.
Data Presentation
The following tables summarize the expected results from the validation of the two methods.
Table 1: Calibration Curve Performance
| Parameter | Method 1 (with Butyrophenone-d5) | Method 2 (with Moperone) | Acceptance Criteria |
| Range | 1.0 - 15.0 ng/mL | 1.0 - 15.0 ng/mL | Defined by user |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate for data |
| Correlation (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Back-calculated CS Accuracy | 97.5% - 103.2% | 92.1% - 108.5% | ±15% of nominal (±20% at LLOQ) |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level (ng/mL) | Method 1 (with Butyrophenone-d5) | Method 2 (with Moperone) | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | ||
| LLOQ (1.0) | 98.9% | 4.5% | 94.3% | 11.8% | Accuracy: ±20%, Precision: ≤20% |
| Low QC (3.0) | 101.2% | 3.1% | 105.7% | 8.9% | Accuracy: ±15%, Precision: ≤15% |
| Mid QC (7.5) | 99.5% | 2.5% | 96.8% | 7.5% | Accuracy: ±15%, Precision: ≤15% |
| High QC (12.0) | 100.8% | 2.8% | 93.5% | 9.2% | Accuracy: ±15%, Precision: ≤15% |
Interpretation of Results
The data clearly demonstrates the superiority of using Butyrophenone-d5 as the internal standard.
-
Linearity: While both methods meet the minimum requirement for r², Method 1 exhibits a stronger correlation, indicating a more reliable linear relationship.
-
Accuracy and Precision: Method 1 shows significantly better accuracy and precision across all QC levels. The percent coefficient of variation (%CV) is consistently lower, signifying less random error. The accuracy is closer to 100%, indicating less systematic error.
-
Robustness at the LLOQ: The performance of Method 2 deteriorates at the lower limit of quantitation. The higher %CV suggests that the structural analog, Moperone, is less effective at compensating for variability at low concentrations, a critical aspect for many clinical and preclinical studies.
The improved performance of Butyrophenone-d5 is directly attributable to its near-identical chemical nature to Haloperidol.[1][8][9] It tracks the analyte more faithfully through the entire analytical process, effectively normalizing for any variations and resulting in more reliable data.[7]
Alternative Analytical Approaches
While LC-MS/MS is the predominant technique for this type of analysis due to its sensitivity and selectivity, it is worth noting other advanced methods:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can provide even greater selectivity, which can be beneficial in complex matrices or for metabolite identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically used for butyrophenone analysis, GC-MS is still a viable technique, though it often requires derivatization to improve the volatility of the analytes.[13]
However, for high-throughput, routine quantitative bioanalysis, UPLC-MS/MS remains the industry standard.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. This guide demonstrates through established principles and comparative data that a stable isotope-labeled internal standard, such as Butyrophenone-d5 for the analysis of butyrophenones, is unequivocally superior to a structural analog. The use of a SIL-IS leads to enhanced linearity, superior accuracy and precision, and a more robust method, especially at the lower limits of quantification.
For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard is not merely a matter of best practice; it is a fundamental step in ensuring the integrity and defensibility of the data that underpins critical safety and efficacy decisions. The apparent initial cost savings of using a structural analog can be quickly negated by the costs associated with method troubleshooting, failed validation batches, and the potential for unreliable study data.[7] Therefore, the adoption of a SIL-IS like Butyrophenone-d5 is strongly recommended to ensure the highest quality data in regulatory submissions.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Published May 2018. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407; 2005. [Link]
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AptoChem. Deuterated internal standards and bioanalysis. [Link]
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Al, S., Kul, A., & Sagirli, O. Salt-assisted liquid–liquid microextraction for determination of haloperidol in human plasma by LC-MS/MS. The European chemistry and biotechnology journal, 1, 39-46; 2024. [Link]
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Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
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Cummings, C. E., et al. A Dilute and Shoot LC-MS/MS Method for Antipsychotics in Urine. Journal of Analytical Toxicology, 44(4), 348-356; 2020. [Link]
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Mercolini, L., et al. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Iranian journal of pharmaceutical research : IJPR, 17(Suppl 2), 159–171; 2018. [Link]
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Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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Tan, A., et al. Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. AAPS PharmSciTech, 22(1), 1-13; 2021. [Link]
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Shah, V. P., et al. Validation of LC–MS electrospray ionisation method for quantitation of haloperidol in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 36(1), 149-156; 2004. [Link]
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KCAS Bioanalytical & Biomarker Services. The Value of Deuterated Internal Standards. Published August 30, 2017. [Link]
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Dolan, J. W. When Should an Internal Standard be Used?. LCGC North America, 27(7), 546-552; 2009. [Link]
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Reddit. r/massspectrometry - Understanding Internal standards and how to choose them. Published 2022. [Link]
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Vesper, H. W., et al. Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemosphere, 312, 137158; 2022. [Link]
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Marcucci, F., et al. Analytical and pharmacokinetic studies on butyrophenones. Clinica Chimica Acta, 34(2), 321-332; 1971. [Link]
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Waters Corporation. A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link]
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Melanson, S. E., et al. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica chimica acta, 425, 69–74; 2013. [Link]
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Cross-Validation of Analytical Methods for Butyrophenone Quantification: A Comparative Guide to LC-MS/MS and GC-MS using Butyrophenone-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes in biological matrices is paramount. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly when methods are transferred between laboratories or updated over time. This guide provides an in-depth technical comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of butyrophenones, using the antipsychotic drug haloperidol as a representative analyte and Butyrophenone-d5 (or its close analog, Haloperidol-d4) as an internal standard.
The Cornerstone of Accurate Quantification: The Role of a Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting variations in sample preparation and instrument response.[1] The ideal internal standard is an isotopically labeled version of the analyte.[2] Butyrophenone-d5, a deuterated analog, is an excellent choice for the quantification of butyrophenone-class compounds. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[3] However, its increased mass allows it to be distinguished by the mass spectrometer. This co-elution and similar behavior effectively compensate for matrix effects, ion suppression or enhancement, and variations in sample recovery, leading to highly accurate and precise results.[3]
Method 1: The High-Sensitivity Workhorse - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[4]
Rationale for Experimental Choices in LC-MS/MS
-
Sample Preparation: The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) depends on the complexity of the matrix and the desired level of cleanliness. LLE is a simpler technique, but SPE can provide a cleaner extract, reducing matrix effects.[5] For plasma samples, a protein precipitation step is often included to remove high-abundance proteins that can interfere with the analysis.
-
Chromatography: A C18 reversed-phase column is commonly used for the separation of butyrophenones, offering good retention and peak shape.[6] Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid) allows for the efficient separation of the analyte from matrix components.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of butyrophenones as they readily form protonated molecules.[7] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[6]
Experimental Protocol: LC-MS/MS for Haloperidol in Human Plasma
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add 25 µL of Butyrophenone-d5 internal standard solution (100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Haloperidol: Q1 376.2 -> Q3 165.1
-
Butyrophenone-d5 (as Haloperidol-d4): Q1 380.2 -> Q3 169.1
-
Method 2: The Classic and Robust Approach - Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established and robust technique that offers excellent chromatographic resolution and is particularly suitable for volatile and thermally stable compounds.
Rationale for Experimental Choices in GC-MS
-
Sample Preparation: Similar to LC-MS/MS, LLE or SPE can be used for sample cleanup. Alkaline LLE is often effective for extracting basic drugs like haloperidol from biological matrices.
-
Derivatization: Many butyrophenones, including haloperidol, are not sufficiently volatile for GC analysis. Therefore, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties.[8] Silylation, using reagents like BSTFA, is a common approach.
-
Chromatography: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of the derivatized analytes.
-
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique in GC-MS, producing characteristic fragmentation patterns that are useful for identification. Selected Ion Monitoring (SIM) is used for quantification, enhancing sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.
Experimental Protocol: GC-MS for Haloperidol in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of human plasma, add 50 µL of Butyrophenone-d5 internal standard solution (1 µg/mL in methanol) and 200 µL of 1M sodium hydroxide.
-
Vortex for 30 seconds.
-
Add 5 mL of n-hexane/isoamyl alcohol (99:1, v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Add 50 µL of BSTFA and 50 µL of ethyl acetate, and heat at 70°C for 30 minutes to derivatize the sample.
-
Evaporate the solvent and reconstitute the residue in 50 µL of ethyl acetate.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with an autosampler
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization: Electron Ionization (EI) at 70 eV
-
SIM Ions:
-
Derivatized Haloperidol: (Specific m/z to be determined based on the derivative)
-
Derivatized Butyrophenone-d5: (Specific m/z to be determined based on the derivative)
-
Performance Comparison: LC-MS/MS vs. GC-MS
The following tables summarize the typical performance characteristics of the two methods for the quantification of haloperidol, using a deuterated internal standard. The data presented is a synthesis of expected performance based on published literature.
Table 1: Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity (ng/mL) | 0.1 - 100 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 1 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | > 85% | > 80% |
Table 2: Throughput and Practical Considerations
| Feature | LC-MS/MS | GC-MS |
| Sample Preparation Time | Moderate (SPE can be automated) | Longer (derivatization step) |
| Analysis Run Time | Short (typically < 10 minutes) | Longer (typically > 15 minutes) |
| Throughput | High | Moderate |
| Derivatization Required? | No | Yes |
| Susceptibility to Matrix Effects | Can be significant (ion suppression) | Generally less susceptible |
| Compound Applicability | Broad (polar and non-polar) | Volatile and thermally stable compounds |
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: LC-MS/MS experimental workflow.
Caption: GC-MS experimental workflow.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of butyrophenones in biological matrices when used in conjunction with a deuterated internal standard like Butyrophenone-d5.
-
LC-MS/MS is generally the preferred method for high-throughput, sensitive analysis, especially for polar and thermally labile compounds. Its primary challenge is the potential for ion suppression, which can be mitigated with thorough sample cleanup and the use of a co-eluting deuterated internal standard.
-
GC-MS remains a robust and highly reproducible technique. While it often requires a derivatization step, which can add time and complexity to the workflow, it is generally less susceptible to matrix effects than LC-MS/MS.
The choice between these two methods should be based on the specific requirements of the study, including the desired sensitivity, throughput, available instrumentation, and the chemical properties of the analyte. Cross-validation between the two methods can provide the highest level of confidence in the analytical data, ensuring the long-term integrity and comparability of results in drug development and clinical research.
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A Senior Application Scientist's Guide to Internal Standard Selection: Butyrophenone-d5 vs. ¹³C-Labeled Analogs in Regulated Bioanalysis
Executive Summary
In quantitative mass spectrometry, the choice of an internal standard (IS) is one of the most critical decisions affecting data quality and method robustness. For the analysis of butyrophenone-class drugs, such as the widely used antipsychotic Haloperidol, analysts are often faced with a choice between a readily available deuterated (e.g., Butyrophenone-d5 or Haloperidol-d4) internal standard and a more costly ¹³C-labeled analog. While deuterated standards are ubiquitous and cost-effective, they possess inherent physicochemical differences from the analyte that can introduce significant quantification errors. These issues include chromatographic separation, differential extraction recovery, and varied responses to matrix effects. In contrast, ¹³C-labeled internal standards are widely considered the "gold standard" as they behave virtually identically to the analyte throughout the entire analytical workflow, providing superior accuracy.[1][2] This guide provides a detailed comparison, grounded in experimental principles and regulatory expectations, to help researchers make an informed decision based on the specific demands of their application.
The Foundational Role of the Internal Standard in LC-MS/MS
The goal of quantitative bioanalysis is to determine the precise concentration of an analyte within a complex biological matrix like plasma or urine. However, the journey from sample collection to final signal detection is fraught with potential variability. Sample preparation steps like protein precipitation or liquid-liquid extraction can have inconsistent analyte recovery; instrument performance can drift; and, most notoriously, co-eluting matrix components can suppress or enhance the analyte's ionization in the mass spectrometer source.[3][4][5]
A stable isotope-labeled (SIL) internal standard is the most effective tool to correct for this variability.[3][6] Added at a known concentration to every sample at the very beginning of the workflow, the SIL IS acts as a chemical mimic for the analyte. Because it is nearly identical, it is assumed to be lost, suppressed, or enhanced to the same degree as the analyte. By measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to accurate and precise quantification. The U.S. Food and Drug Administration (FDA) mandates that bioanalytical methods be rigorously validated for parameters like accuracy, precision, and matrix effects, all of which are critically dependent on the performance of the IS.[7]
Caption: The role of an ideal internal standard in correcting analytical variability.
Contender 1: Deuterated (d₅) Internal Standards
Deuterated standards are created by replacing one or more hydrogen atoms (¹H, mass ≈ 1 amu) with deuterium (²H or D, mass ≈ 2 amu).[1] They are popular because deuterium is relatively inexpensive to incorporate into a molecule.[8] However, this 100% increase in mass at the point of substitution creates subtle but significant physicochemical differences.
Key Weaknesses:
-
The Chromatographic Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond.[1] In reversed-phase liquid chromatography, this can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[9] If this separation is significant, the analyte and the IS enter the mass spectrometer at different times.
-
Differential Matrix Effects: If the analyte and IS are chromatographically separated, they may co-elute with different endogenous matrix components. This means they will not experience the same degree of ion suppression or enhancement, violating the core principle of internal standardization and leading to poor accuracy and precision.[1][10] Studies have shown that matrix effects can differ by over 25% between a partially separated analyte and its deuterated IS.[11]
-
Differential Recovery: The change in properties can also affect how the standard behaves during sample preparation. A stark example comes from a study on the butyrophenone Haloperidol, which reported a 35% difference in extraction recovery between Haloperidol and its deuterated analog. This directly compromises quantification.
-
Isotopic Instability: Deuterium atoms on certain functional groups (e.g., hydroxyls, amines) can be labile and exchange with protons from the solvent, a process known as back-exchange.[8][12] This reduces the purity of the standard and can lead to analytical failure.
Contender 2: ¹³C-Labeled Internal Standards (The Gold Standard)
The superior alternative is to label the analyte with a heavy isotope of carbon, ¹³C. Replacing ¹²C (mass ≈ 12 amu) with ¹³C (mass ≈ 13 amu) results in a relative mass increase of only ~8%.
Key Strengths:
-
Identical Physicochemical Properties: The difference between a ¹²C-C bond and a ¹³C-C bond is negligible in terms of bond strength, polarity, and lipophilicity. This means the ¹³C-labeled IS has virtually identical chemical and physical properties to the analyte.[2][13]
-
Perfect Co-elution: Because the properties are identical, the ¹³C-labeled IS will co-elute perfectly with the analyte under any chromatographic condition.[9][14]
-
True Correction for Matrix Effects: As the analyte and IS enter the ion source at the exact same time, they are subject to the exact same matrix interferences, ensuring that the analyte/IS ratio remains constant and quantification is accurate.[15]
-
Isotopic Stability: The ¹³C label is incorporated into the stable carbon backbone of the molecule and is not susceptible to back-exchange.[2][13]
The primary drawback of ¹³C-labeled standards is their higher cost of synthesis and, consequently, reduced commercial availability compared to their deuterated counterparts.[2][16]
Head-to-Head Comparison: A Bioanalytical Workflow for Haloperidol
To illustrate the practical implications, we will outline a standard bioanalytical method validation experiment for Haloperidol in human plasma, comparing the performance of a deuterated standard (Haloperidol-d4) with a ¹³C-labeled standard (hypothetical ¹³C₃-Haloperidol).
Objective: To assess the ability of each internal standard to provide accurate and precise quantification of Haloperidol in human plasma, following FDA guidelines.[7]
Caption: A typical protein precipitation workflow for plasma sample analysis.
Experimental Protocol
-
Standard Preparation: Prepare separate stock solutions of Haloperidol, Haloperidol-d4, and ¹³C₃-Haloperidol. Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with Haloperidol.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (either Haloperidol-d4 or ¹³C₃-Haloperidol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Haloperidol from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Mass Spectrometer: Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor → product ion transitions for Haloperidol, Haloperidol-d4, and ¹³C₃-Haloperidol.
-
Data Analysis & Expected Results
The performance of each IS would be evaluated based on key validation parameters. The following table summarizes the expected outcomes based on the known principles of each standard type.
| Parameter | Haloperidol-d4 (Deuterated IS) | ¹³C₃-Haloperidol (¹³C-Labeled IS) | Causality & Rationale |
| Chromatography | Retention time = 3.45 min (Analyte RT = 3.50 min). Potential for partial separation. | Retention time = 3.50 min. Perfect co-elution with analyte. | The C-D bond is less polar, causing earlier elution in reversed-phase LC. The ¹³C label has no effect on retention.[9] |
| Matrix Factor | 0.75 - 1.15 (Variable between lots). IS may not fully track suppression/enhancement. | 0.98 - 1.02 (Consistent across lots). IS perfectly tracks analyte response. | Incomplete co-elution means the d4-IS experiences different matrix effects than the analyte.[10] Perfect co-elution ensures the ¹³C-IS experiences identical effects. |
| Extraction Recovery | Potentially inconsistent and different from analyte (e.g., ~60% vs. 95% for analyte). | Consistent and identical to analyte (e.g., ~95%). | Physicochemical differences can alter partitioning during extraction, as documented for Haloperidol. Identical properties ensure identical recovery. |
| Accuracy & Precision | May meet criteria but with higher variability (%CV > 10%), especially at the LLOQ. Potential for lot-to-lot failures. | High accuracy and precision (%CV < 5%) across the entire calibration range. Highly robust. | Inconsistent correction for matrix effects and recovery introduces random and systematic error, increasing variability.[11] |
Final Recommendations
The choice between a deuterated and a ¹³C-labeled internal standard is a trade-off between cost and data quality.
-
Choose a Deuterated (d₅) Standard when:
-
Budget is the primary constraint.
-
The required assay precision is less stringent.
-
You have thoroughly validated the method to demonstrate a lack of chromatographic separation and have proven consistent recovery and matrix effect correction across multiple matrix lots. Be prepared for potentially longer method development times to troubleshoot IS-related issues.
-
-
Choose a ¹³C-Labeled Standard when:
-
The highest level of accuracy and precision is required, particularly for regulatory submissions (e.g., clinical trial sample analysis).[7]
-
You need to minimize method development time and risk.
-
The assay is known to suffer from significant or variable matrix effects.
-
You need a robust method that can be transferred between laboratories with confidence.
-
Ultimately, while a deuterated standard may be sufficient, a ¹³C-labeled internal standard represents the scientifically superior choice that ensures data integrity, minimizes analytical variability, and builds a more robust and reliable bioanalytical method from the ground up.[2][13][15]
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A Guide to Inter-laboratory Quantification of Butyrophenones: Ensuring Accuracy with Butyrophenone-d5 Internal Standard
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of butyrophenones, a class of antipsychotic drugs, using a stable isotope-labeled internal standard, Butyrophenone-d5. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a model for data analysis and interpretation. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for these compounds.
Introduction: The Challenge of Accurate Butyrophenone Quantification
Butyrophenones, such as haloperidol and droperidol, are potent therapeutic agents where precise quantification in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[1][2] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect".[3][4][5]
What is the Matrix Effect?
The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine).[3][6] This can lead to significant inaccuracies and poor reproducibility in quantitative results.[1][5] The complexity and variability of biological samples make it imperative to employ strategies that mitigate these effects.
The Role of Stable Isotope-Labeled Internal Standards
The most effective way to compensate for matrix effects and other sources of analytical variability (e.g., sample preparation losses, instrument drift) is the use of a stable isotope-labeled (SIL) internal standard.[7][8][9][10] A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[8]
For this guide, we focus on Butyrophenone-d5 , a deuterated analog of the core butyrophenone structure.
Why Butyrophenone-d5 is an Ideal Internal Standard:
-
Chemical and Physical Similarity: Butyrophenone-d5 is chemically identical to the unlabeled butyrophenone analytes. This ensures that it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[8][11]
-
Mass Differentiation: The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[11]
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample processing and analysis are effectively canceled out, leading to highly accurate and precise results.[7][10]
Caption: Mitigation of matrix effects using a SIL internal standard.
Designing an Inter-laboratory Comparison Study
An inter-laboratory comparison (ILC) or proficiency test is a powerful tool to assess the performance and reproducibility of an analytical method across different laboratories.[12][13][14]
Study Objectives
-
To evaluate the accuracy and precision of a standardized LC-MS/MS method for the quantification of a representative butyrophenone (e.g., Haloperidol) in human plasma across multiple laboratories.
-
To assess the effectiveness of Butyrophenone-d5 as an internal standard in minimizing inter-laboratory variability.
-
To establish consensus values for the provided test samples.
Study Materials
-
Analyte: Haloperidol (certified reference material)
-
Internal Standard: Butyrophenone-d5 (certified reference material with known isotopic purity)
-
Blank Matrix: Pooled human plasma (screened for interferences)
-
Test Samples: A set of spiked human plasma samples with Haloperidol concentrations blinded to the participating laboratories. This should include low, medium, and high concentration levels within the expected clinical range.
Experimental Workflow
The following diagram outlines the general workflow for each participating laboratory.
Caption: General workflow for the inter-laboratory comparison study.
Standardized Analytical Protocol
To ensure a meaningful comparison, all participating laboratories must adhere to a standardized protocol.
Preparation of Stock and Working Solutions
-
Haloperidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Haloperidol in methanol.
-
Butyrophenone-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Butyrophenone-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Haloperidol stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of Butyrophenone-d5 at a fixed concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Butyrophenone-d5 working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A standardized UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Haloperidol: Q1/Q3 (e.g., 376.2 -> 165.1)
-
Butyrophenone-d5: Q1/Q3 (e.g., 168.1 -> 105.1) - Note: This is for the core structure; a specific deuterated haloperidol would have a different mass.
-
Data Analysis and Interpretation
Method Validation Parameters
Each laboratory should perform a basic validation of the method to ensure it meets the criteria outlined in guidelines such as the ICH Q2(R2).[16][17] Key parameters include:
-
Linearity: A calibration curve with at least 6 non-zero points. A correlation coefficient (r²) > 0.99 is expected.
-
Accuracy: The closeness of the measured value to the true value, expressed as % recovery.
-
Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV). Intra-assay and inter-assay precision should be assessed.[18]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[18]
Inter-laboratory Comparison Data
The results from all participating laboratories for the blinded samples would be compiled and analyzed.
Table 1: Hypothetical Inter-laboratory Results for Haloperidol Quantification (ng/mL)
| Laboratory ID | Sample A (True Value: 5 ng/mL) | Sample B (True Value: 50 ng/mL) | Sample C (True Value: 200 ng/mL) |
| Lab 1 | 4.95 | 51.2 | 198.5 |
| Lab 2 | 5.10 | 48.9 | 205.1 |
| Lab 3 | 4.88 | 50.5 | 195.8 |
| Lab 4 | 5.02 | 49.8 | 201.3 |
| Lab 5 | 5.21 | 52.3 | 208.9 |
| Consensus Mean | 5.03 | 50.54 | 201.92 |
| %CV | 2.6% | 2.6% | 2.5% |
Statistical Evaluation: Z-Scores
To objectively assess each laboratory's performance, a Z-score is calculated for each result.[12][19] The Z-score indicates how many standard deviations an individual result is from the consensus mean.
Z-score = (Lab Result - Consensus Mean) / Standard Deviation for Proficiency Assessment
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
The low coefficient of variation (%CV) in the hypothetical data demonstrates the high degree of reproducibility achievable when a robust method with a suitable internal standard is employed across different laboratories.
Conclusion
This guide outlines a comprehensive approach to an inter-laboratory comparison for butyrophenone quantification. The cornerstone of achieving accurate and reproducible results lies in the correct use of a stable isotope-labeled internal standard, such as Butyrophenone-d5. By compensating for the inherent variability of sample preparation and the pervasive matrix effects in LC-MS/MS analysis, Butyrophenone-d5 enables different laboratories to achieve a high degree of consensus. Adherence to a validated, standardized protocol is paramount for the success of such a comparative study, ultimately ensuring confidence in the analytical data generated for these important therapeutic compounds.
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Saito, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Retrieved from [Link]
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Namera, A., et al. (2002). Analyses of butyrophenones and their analogues in whole blood by high-performance liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B, 772(1), 145-152. Retrieved from [Link]
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European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
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BioPharm International. (2003, October 1). Method Validation Guidelines. Retrieved from [Link]
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Swartz, M., & Krull, I. (2008, March 1). Analytical Method Validation: Back to Basics, Part II. LCGC International. Retrieved from [Link]
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Performance Evaluation of Butyrophenone-d5 in Diverse Biological Matrices: A Comparative Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of Butyrophenone-d5 as an internal standard in the quantitative analysis of butyrophenones in various biological matrices. We will delve into the scientific rationale for employing a deuterated internal standard, present a comparative analysis against structural analog alternatives, and provide detailed, field-proven experimental protocols for plasma, urine, and tissue homogenates.
The Imperative for a Robust Internal Standard in Bioanalysis
In the realm of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the accuracy and reproducibility of results are paramount. Biological matrices are inherently complex, replete with endogenous components that can interfere with the analytical process, leading to phenomena such as ion suppression or enhancement, collectively known as matrix effects.[1][2][3] An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical workflow, from sample preparation to detection.
Stable isotope-labeled (SIL) internal standards, such as Butyrophenone-d5, are widely regarded as the "gold standard" in bioanalysis.[2][4] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization. This co-elution and similar ionization behavior allow the SIL-IS to effectively compensate for matrix effects and other sources of variability, leading to more accurate and precise quantification.[2][4] While structural analog internal standards (SA-IS) are an alternative, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially compromising data integrity.[2]
This guide will now explore the practical performance differences between a deuterated internal standard like Butyrophenone-d5 and a structural analog in the context of butyrophenone analysis.
Comparative Analysis: Butyrophenone-d5 vs. Structural Analog Internal Standards
To illustrate the performance advantages of a deuterated internal standard, we will compare the expected performance of Haloperidol-d4 (a close analog of Butyrophenone-d5) with a structural analog internal standard, such as bromperidol or chlorohaloperidol, for the analysis of haloperidol in plasma. The following table summarizes typical performance data collated from various bioanalytical studies. It is important to note that these values are representative and can vary based on specific experimental conditions.
| Performance Parameter | Deuterated Internal Standard (Haloperidol-d4) | Structural Analog Internal Standard (e.g., Bromperidol) | Rationale for Superior Performance of Deuterated IS |
| Recovery (%) | > 95%[5] | 96-100%[6] | While both can show high recovery, the near-identical chemical properties of the deuterated IS ensure its recovery is more consistent and closely tracks that of the analyte across different lots of biological matrix and variations in extraction conditions. |
| Matrix Effect (%) | Compensated (CV ≤ 15%)[7][8] | Potential for significant and variable matrix effects | The deuterated IS co-elutes with the analyte, experiencing the same ion suppression or enhancement, thus effectively normalizing the signal. A structural analog with a different retention time may elute in a region with different co-eluting matrix components, leading to poor compensation. |
| Precision (%CV) | < 5%[5] | < 5.1%[6] | By effectively compensating for variability in sample preparation and matrix effects, the deuterated IS leads to lower variability in the final calculated concentrations, resulting in improved precision. |
| Accuracy (%Bias) | ± 5%[5] | -5 to 10%[6] | The superior ability of the deuterated IS to correct for systemic errors introduced by the matrix and sample processing leads to a more accurate measurement of the true analyte concentration. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of butyrophenones in plasma, urine, and tissue homogenates using Butyrophenone-d5 (or a suitable deuterated analog like Haloperidol-d4) as the internal standard.
Workflow Overview
Caption: General bioanalytical workflow for butyrophenone analysis.
Analysis in Human Plasma
This protocol details a robust method for the quantification of a butyrophenone analyte (e.g., Haloperidol) in human plasma using protein precipitation.
1. Materials and Reagents
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Butyrophenone-d5 (or Haloperidol-d4) internal standard stock solution (1 mg/mL in methanol)
-
Analyte stock solution (1 mg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Preparation of Solutions
-
Internal Standard Working Solution (100 ng/mL): Dilute the Butyrophenone-d5 stock solution with 50% methanol.
-
Precipitation Solvent: Acetonitrile containing the internal standard at a concentration to achieve the desired final concentration in the sample (e.g., 10 ng/mL).
3. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Analyte (e.g., Haloperidol): 376.2 → 165.1
-
IS (e.g., Haloperidol-d4): 380.2 → 169.1
-
Analysis in Human Urine
This protocol outlines a "dilute-and-shoot" method for the analysis of butyrophenones in human urine, which is simpler and faster than plasma analysis.
1. Materials and Reagents
-
Human urine
-
Butyrophenone-d5 (or Haloperidol-d4) internal standard stock solution (1 mg/mL in methanol)
-
Analyte stock solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Preparation of Solutions
-
Internal Standard Working Solution (200 ng/mL): Dilute the Butyrophenone-d5 stock solution with 0.1% formic acid in water.
3. Sample Preparation
-
To 25 µL of urine in a sample vial or 96-well plate, add 225 µL of the internal standard working solution.[9]
-
Vortex to mix.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions are similar to those described for plasma analysis and should be optimized for the specific analyte and matrix.
Analysis in Tissue Homogenates
This protocol provides a general framework for the analysis of butyrophenones in tissue homogenates. The specific homogenization procedure may need to be optimized based on the tissue type.
1. Materials and Reagents
-
Tissue sample (e.g., brain, liver)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Butyrophenone-d5 (or Haloperidol-d4) internal standard stock solution (1 mg/mL in methanol)
-
Analyte stock solution (1 mg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation
-
Accurately weigh the tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 part tissue weight).
-
Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained.
-
To a known volume of the tissue homogenate, add the internal standard.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge as described for plasma samples.
-
Proceed with the supernatant for evaporation, reconstitution, and LC-MS/MS analysis as outlined in the plasma protocol.
Caption: Sample preparation workflows for different biological matrices.
Conclusion
The use of a deuterated internal standard, such as Butyrophenone-d5, is a critical component of a robust and reliable bioanalytical method for the quantification of butyrophenones in complex biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability compared to structural analog internal standards. This ultimately leads to enhanced accuracy, precision, and confidence in the analytical results. The detailed protocols provided in this guide serve as a starting point for the development and validation of high-performance bioanalytical methods for this important class of compounds.
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A Senior Application Scientist's Guide to the Comparative Analysis of Deuterated Butyrophenone Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropsychiatric drug development, the butyrophenone class of antipsychotics, exemplified by stalwarts like haloperidol and risperidone, remains a cornerstone of therapy. However, their clinical utility is often tempered by complex metabolic profiles, leading to inter-individual variability in patient response and a significant side-effect burden. Strategic deuteration of these molecules presents a compelling avenue to refine their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of different deuterated butyrophenone isomers, offering a framework for their synthesis, characterization, and evaluation. We will delve into the causal logic behind experimental design, underpinned by established principles of drug metabolism and the kinetic isotope effect.
The Rationale for Deuterating Butyrophenones: Targeting Metabolic Liabilities
The metabolic fate of butyrophenones is primarily governed by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 playing pivotal roles.[1][2] Metabolism often introduces "soft spots" in the molecule, positions susceptible to enzymatic attack that can lead to rapid clearance, formation of active or inactive metabolites, or in some cases, toxic byproducts. By selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, at these metabolic hotspots, we can exploit the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus its enzymatic cleavage is slower, which can lead to a more favorable pharmacokinetic profile.[3]
For this guide, we will focus on haloperidol as our model butyrophenone. Its metabolism is well-characterized and involves several key pathways that are amenable to deuteration strategies:
-
N-dealkylation of the piperidine nitrogen.[1]
-
Carbonyl reduction to form reduced haloperidol, an active metabolite.[4]
-
Oxidation of the piperidine ring, which can lead to the formation of a potentially neurotoxic pyridinium metabolite (HPP+).[1]
-
Hydroxylation of the fluorophenyl ring.
Based on these metabolic pathways, we can propose several deuterated isomers of haloperidol for comparative analysis.
Comparative Analysis of Hypothetical Deuterated Haloperidol Isomers
While a direct head-to-head clinical study of all possible deuterated haloperidol isomers is not yet available in the public domain, we can construct a predictive comparative analysis based on the known metabolic pathways and the principles of the KIE.
| Deuterated Isomer | Site of Deuteration | Predicted Impact on Metabolism | Rationale |
| Haloperidol-d4 (chlorophenyl) | 4-chlorophenyl ring | Minimal impact on major metabolic pathways. | While aromatic hydroxylation can occur, the primary metabolic liabilities of haloperidol are centered around the piperidine and butyrophenone moieties. This isomer is commercially available and often used as an internal standard in analytical methods.[5] |
| Haloperidol-d4 (piperidine) | Piperidine ring (positions 2,2,6,6) | Reduced formation of the pyridinium metabolite (HPP+). | The piperidine ring is a key site of oxidation. Deuteration at this position would be expected to slow this process, potentially reducing the formation of the neurotoxic HPP+.[1] |
| Haloperidol-d2 (α-carbonyl) | Propyl chain (alpha to the carbonyl) | Increased metabolic stability, reduced formation of reduced haloperidol. | The carbonyl group is susceptible to reduction. Deuteration at the adjacent methylene group could slow this conversion, altering the ratio of parent drug to its active metabolite. |
| Haloperidol-d3 (N-alkyl) | Propyl chain (terminal methyl group if modified) | Not directly applicable to haloperidol, but a relevant strategy for other drugs with N-methyl groups. | N-dealkylation is a major metabolic pathway for many drugs. For butyrophenones, deuteration of the propyl chain could be explored. |
Diagram of Haloperidol Metabolism and Potential Deuteration Sites
Caption: Metabolic pathways of haloperidol and proposed deuteration sites to modulate its biotransformation.
Experimental Protocols for Comparative Analysis
A robust comparative analysis of deuterated butyrophenone isomers requires a multi-pronged experimental approach, encompassing synthesis, structural verification, and in vitro metabolic stability assays.
Protocol 1: Synthesis of Deuterated Haloperidol Isomers
This protocol outlines a general strategy for the synthesis of a deuterated haloperidol isomer, exemplified by the preparation of Haloperidol-d4 (piperidine). The synthesis of other isomers would follow similar principles, using appropriately deuterated starting materials.
Step 1: Synthesis of Deuterated 4-(4-chlorophenyl)piperidin-4-ol (d4)
-
Preparation of deuterated piperidin-4-one: Commercially available piperidin-4-one can be deuterated at the 2,2,6,6 positions via a series of acid-catalyzed exchange reactions with D₂O.
-
Grignard Reaction: React the deuterated piperidin-4-one with 4-chlorophenylmagnesium bromide in an appropriate aprotic solvent such as THF.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the deuterated 4-(4-chlorophenyl)piperidin-4-ol by column chromatography or recrystallization.[6]
Step 2: Condensation with 4-chloro-1-(4-fluorophenyl)butan-1-one
-
Reaction Setup: Combine the deuterated 4-(4-chlorophenyl)piperidin-4-ol with 4-chloro-1-(4-fluorophenyl)butan-1-one in a suitable solvent, such as acetonitrile, in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired deuterated haloperidol isomer.[7]
Protocol 2: Analytical Characterization of Deuterated Isomers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the absence of protons at the sites of deuteration.
-
²H NMR: To directly observe the deuterium signals and confirm their location.
-
¹³C NMR: To verify the carbon skeleton and observe any isotopic shifts.
2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and the number of deuterium atoms incorporated.
-
Tandem Mass Spectrometry (MS/MS): To elucidate the fragmentation pattern and confirm the position of the deuterium labels.[8]
Protocol 3: In Vitro Metabolic Stability Assay
This protocol is designed to compare the metabolic stability of the different deuterated isomers in human liver microsomes.
-
Incubation: Incubate each deuterated haloperidol isomer (and the non-deuterated parent compound as a control) with human liver microsomes (HLMs) in the presence of an NADPH-regenerating system.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a different deuterated haloperidol isomer not being tested).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.[10]
-
Data Analysis: The rate of disappearance of each compound is determined, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11]
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis, characterization, and comparative evaluation of deuterated butyrophenone isomers.
Conclusion and Future Directions
The strategic deuteration of butyrophenones offers a promising approach to optimizing their therapeutic index. By understanding the metabolic liabilities of the parent compound, we can rationally design deuterated isomers with potentially improved pharmacokinetic profiles, leading to more consistent patient outcomes and reduced side effects. The experimental framework outlined in this guide provides a robust methodology for the synthesis and comparative analysis of these novel chemical entities.
Future research should focus on obtaining direct comparative in vivo pharmacokinetic data for different deuterated isomers to validate the predictions made from in vitro studies. Furthermore, investigating the impact of deuteration on receptor binding affinities and off-target effects will be crucial for a comprehensive understanding of the therapeutic potential of these modified compounds. As our understanding of drug metabolism and the subtleties of the kinetic isotope effect grows, so too will our ability to fine-tune the properties of established drugs to create safer and more effective medicines.
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Involvement of CYP3A4 and CYP2D6 in the Metabolism of Haloperidol. (n.d.). PubMed Central. [Link]
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Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. (2016). Austin Publishing Group. [Link]
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Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. (2005). PubMed. [Link]
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Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. (n.d.). ResearchGate. [Link]
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Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Butyrophenone-2',3',4',5',6'-D5
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Butyrophenone-2',3',4',5',6'-D5. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a protocol that is both scientifically sound and operationally secure. Our commitment is to provide value beyond the product, building a foundation of trust through expert guidance on laboratory safety and chemical handling.
Introduction: The Principle of Isotopic Prudence
This compound is a deuterated analog of butyrophenone, where hydrogen atoms on the phenyl ring are replaced by their stable, non-radioactive isotope, deuterium. This isotopic substitution is a powerful tool in metabolic studies and pharmacokinetic research.[1] While deuteration can alter metabolic pathways, it does not neutralize the inherent chemical hazards of the parent molecule. Therefore, the cornerstone of safe handling and disposal is to treat the deuterated compound with the same precautions as its non-deuterated counterpart.[1] In the absence of specific safety data for a deuterated compound, the Occupational Exposure Limits (OELs) and hazard profile of the original compound should be conservatively applied.[1]
Section 1: Hazard Assessment and Characterization
A thorough understanding of the chemical's hazards is the first step in a compliant disposal plan. Butyrophenone (CAS No. 495-40-9) is classified as a combustible liquid that can cause serious eye damage and may trigger an allergic skin reaction.[2][3] Consequently, Butyrophenone-D5 waste must be managed as hazardous chemical waste.[1]
Table 1: Hazard and Physical Data Profile for Butyrophenone
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Butyrophenone | [2] |
| CAS Number | 495-40-9 | [2] |
| Molecular Formula | C₁₀H₁₂O | [2] |
| Appearance | Liquid | [4] |
| Flash Point | 88 °C (190.4 °F) | [4] |
| Hazard Statements | H227: Combustible liquid. H317: May cause an allergic skin reaction.[2] H318: Causes serious eye damage.[2] | [2] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P501: Dispose of contents/container to an approved waste disposal plant. |[2] |
Section 2: The Regulatory Framework: A Foundation of Compliance
All chemical disposal procedures are governed by stringent regulations to protect laboratory personnel and the environment. In the United States, two primary federal bodies establish the standards for laboratory waste management:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[5] This written program must outline specific procedures for the safe handling, storage, and disposal of hazardous chemicals, forming the basis of your internal safety protocols.[6][7]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal.[8] This "cradle-to-grave" system requires generators to correctly identify, label, store, and arrange for the transport of hazardous waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][10]
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and implementing specific disposal procedures.[1]
Section 3: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that Butyrophenone-D5 waste is handled safely, segregated correctly, and disposed of in full compliance with regulatory standards.
Step 1: Waste Identification and Segregation
The fundamental principle of hazardous waste management is proper segregation to prevent dangerous reactions.[8]
-
Action: Collect all waste containing Butyrophenone-D5, including pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated hazardous waste container.
-
Causality: Butyrophenone-D5 waste must be treated as hazardous chemical waste.[1] It should never be mixed with other waste streams, such as non-hazardous waste, biohazards, or incompatible chemicals (e.g., strong oxidizing agents, acids, or bases).[8][11] Mixing waste streams can lead to unpredictable chemical reactions and significantly increases the complexity and cost of disposal.[12]
Step 2: Selection and Labeling of Waste Containers
The container is the primary barrier preventing a release into the environment.
-
Action: Select a chemically resistant container (e.g., glass or high-density polyethylene) with a tightly sealing lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the approximate concentration, and the date accumulation began.[13]
-
Causality: EPA regulations require proper containment and clear labeling to ensure the waste's identity is known at all stages of the disposal process.[9][13] This prevents accidental misuse and provides critical information for emergency responders and disposal technicians.
Step 3: On-Site Accumulation and Storage
Proper storage is critical for maintaining a safe laboratory environment.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA). This area should be in a cool, dry, and well-ventilated location, away from heat sources, open flames, or sparks.[4] Ensure the container is within secondary containment to capture any potential leaks.
-
Causality: Butyrophenone is a combustible liquid, necessitating storage away from ignition sources to mitigate fire risk.[14] Secondary containment is an EPA-mandated engineering control designed to prevent spills from spreading and contaminating the environment.[9]
Step 4: Arranging for Final Disposal
Hazardous waste must be handled by certified professionals.
-
Action: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of the chemical yourself.
-
Causality: Final disposal must be conducted by a licensed hazardous waste management company at a permitted TSDF.[8] The most common and recommended disposal method for this type of organic waste is controlled incineration in a licensed facility, which ensures complete destruction of the hazardous compound.[15] Pouring chemical waste down the drain is strictly prohibited as it can contaminate waterways and damage plumbing infrastructure.[4][16]
Section 4: Protocols for Spills and Decontamination
Accidents require a prepared and immediate response to minimize exposure and environmental impact.
Small Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation.[2]
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material into your designated Butyrophenone-D5 hazardous waste container.[4]
-
Clean Area: Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose of PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]
Empty Container Decontamination
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect Rinsate: Collect all rinsate from each rinse. This rinsate must be disposed of as hazardous waste and should be added to your Butyrophenone-D5 waste container.[1]
-
Deface Label: After the triple rinse, completely deface or remove the original chemical label.[1]
-
Dispose of Container: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institutional policies.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing Butyrophenone-D5 waste from the point of generation.
Caption: Decision workflow for Butyrophenone-D5 waste management.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By treating this deuterated compound with the same caution as its hazardous parent molecule and adhering to the principles of waste segregation, proper containment, and regulatory compliance, researchers can ensure their work is conducted safely and responsibly. Always consult your institution's Chemical Hygiene Plan and EHS department as the final authorities on disposal procedures in your facility.
References
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Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl Inc. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). U.S. Department of Labor. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon.gov. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Retrieved from [Link]
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Novachem. (2018, September 5). DEUTERIUM OXIDE (D, 99.9%). Novachem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.gov. Retrieved from [Link]
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Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Synergy Recycling. Retrieved from [Link]
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DC Chemicals. (2025, November 10). Butyrophenone MSDS. DC Chemicals. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. AEG Environmental. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA.gov. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. EPA.gov. Retrieved from [Link]
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Harker, R. (2003, September 2). RE: Disposal of Deuterium solvents-reg. AMMRL. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Butyrophenone-2',3',4',5',6'-D5
As researchers and developers, our work with isotopically labeled compounds like Butyrophenone-2',3',4',5',6'-D5 is fundamental to advancing drug metabolism and pharmacokinetic (DMPK) studies. The strategic replacement of hydrogen with deuterium can significantly alter a compound's metabolic fate, a phenomenon rooted in the kinetic isotope effect.[1] While these molecules are powerful research tools, it is imperative to remember that deuteration does not neutralize the inherent chemical hazards of the parent compound.
This guide provides essential, field-tested safety protocols for handling Butyrophenone-d5. Our core philosophy is that every experimental protocol must be a self-validating system of safety. We will move beyond simply listing steps to explain the causality behind each recommendation, ensuring you can work with confidence and security.
Hazard Analysis: Understanding the Risks of Butyrophenone
While this compound itself has not been exhaustively studied for its toxicological properties, the industry standard is to handle it with the same precautions as its well-characterized, non-deuterated counterpart, Butyrophenone.[2] The primary hazards identified in Safety Data Sheets (SDS) for Butyrophenone include:
-
Serious Eye Damage (Category 1): The compound can cause severe and potentially irreversible damage upon contact with the eyes.[2]
-
Skin Sensitization (Category 1): It may cause an allergic skin reaction after repeated contact.[2]
-
Combustible Liquid: Butyrophenone has a flash point of 88°C, meaning it can ignite when moderately heated or exposed to an ignition source.[3]
-
Potential for Inhalation Hazard: While vapor pressure is low, inhalation of mist or vapor, especially at elevated temperatures, may cause respiratory tract irritation.[3]
Therefore, our entire PPE strategy is built around creating impermeable barriers to prevent eye contact, skin absorption, and inhalation.
Core Directive: Selecting Mission-Critical Personal Protective Equipment
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The equipment detailed below represents the mandatory minimum for any procedure involving Butyrophenone-d5.
Engineering Controls First: All handling of Butyrophenone-d5 must, without exception, be conducted within a properly functioning and certified chemical fume hood. This is your primary line of defense to control vapor exposure.
-
Eye and Face Protection:
-
Why: To prevent devastating and irreversible eye damage from splashes or aerosols.
-
What: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[3] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
-
When to Escalate: When handling larger volumes (>50 mL) or performing vigorous operations (e.g., sonicating, vortexing) that could increase splash risk, supplement goggles with a full-face shield.
-
-
Hand Protection:
-
Why: To prevent skin contact, which can lead to sensitization and potential systemic absorption. The choice of glove material is arguably the most critical decision in your PPE selection. Ketones, the chemical class of Butyrophenone, are known to degrade common laboratory gloves rapidly.
-
What: Standard disposable nitrile gloves offer poor resistance to ketones and should be considered for incidental splash protection only, to be changed immediately upon any contact.[4][5] For any task involving direct handling or risk of prolonged contact, a more robust glove is required.
-
| Glove Material | Splash Protection | Immersion/Extended Use | Rationale & Comments |
| Nitrile | Fair (change immediately) | Poor (Not Recommended) | Offers minimal protection. Breakthrough can occur in under a minute.[4] Suitable only for tasks with no direct chemical contact. |
| Neoprene | Good | Fair | Provides moderate resistance to ketones. A reasonable choice for tasks with intermittent contact.[5][6] |
| Butyl Rubber | Excellent | Very Good | An excellent choice for handling ketones. Offers high permeation resistance and remains flexible.[6] |
| Viton™ | Excellent | Excellent | Offers superior resistance but is often thicker and more expensive, potentially reducing dexterity.[6] |
-
Body Protection:
-
Why: To protect skin from accidental spills and prevent the contamination of personal clothing.
-
What: A chemical-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of harmful vapors or aerosols.
-
What: Under normal conditions of use within a fume hood, respiratory protection is not required. However, it becomes necessary during a large spill, a failure of engineering controls, or when handling the material outside of a fume hood. In such scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[3]
-
Operational Protocol: Step-by-Step Safety Workflow
Adherence to a strict, logical sequence for donning and, most importantly, doffing PPE is critical to prevent cross-contamination.
A. Pre-Operation Checklist:
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary chemicals, equipment, and waste containers within the fume hood.
-
Locate the nearest eyewash station and safety shower and confirm the path is unobstructed.
-
Select the appropriate gloves based on the task (e.g., Butyl gloves for direct handling).
B. Donning PPE (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on chemical safety goggles.
-
Put on your primary gloves (e.g., Butyl). Check for any visible defects.
-
Consider wearing a second pair of lighter gloves (e.g., nitrile) underneath for added protection and easier doffing, but this does not replace the need for a chemically-resistant outer glove.
C. Doffing PPE (Taking Off): The Critical Decontamination Sequence The order of removal is designed to systematically eliminate sources of contamination, moving from most to least contaminated.
Caption: PPE Doffing Sequence to Minimize Contamination.
Contingency Planning: Spills and Exposure
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[2]
-
Eye Contact: Immediately and thoroughly flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2]
Small Spill Cleanup (inside fume hood):
-
Alert others in the area.
-
Wearing your full PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[3]
-
Carefully collect the absorbent material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Decontamination and Disposal Plan
Proper disposal is a legal and ethical responsibility.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with Butyrophenone-d5 must be disposed of as hazardous chemical waste. Do not discard in the regular trash.
-
Chemical Waste: All solutions containing Butyrophenone-d5 and any solvent used for rinsing glassware must be collected in a dedicated, clearly labeled hazardous waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] After rinsing, deface the label and dispose of the container according to your institution's Environmental Health and Safety (EHS) procedures.
By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational discipline, you build a resilient safety culture that protects not only yourself but your entire team.
References
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- BenchChem Technical Support Team. (2025).
-
Texas America Safety Company. (n.d.). Work Gloves Chemical Glove Chart. Tasco-Safety.com. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Salamandra. (2024). Regulatory Considerations for Deuterated Products. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2-Butanone. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: B. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
